Tamra-peg4-nhs
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C41H50N4O12 |
|---|---|
Molecular Weight |
790.9 g/mol |
IUPAC Name |
2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-(2-acetamidoethoxy)ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C24H22N2O3.C17H28N2O9/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-14(20)18-5-7-25-9-11-27-13-12-26-10-8-24-6-4-17(23)28-19-15(21)2-3-16(19)22/h5-14H,1-4H3;2-13H2,1H3,(H,18,20) |
InChI Key |
ZYSSSSPFIIYLKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism and Application of TAMRA-PEG4-NHS Ester
For researchers, scientists, and professionals in drug development, understanding the molecular tools at their disposal is paramount. TAMRA-PEG4-NHS ester is a versatile fluorescent labeling reagent widely employed in bioconjugation. This guide provides a comprehensive overview of its mechanism of action, core components, and practical applications, supported by quantitative data and detailed experimental protocols.
Core Components and Their Functions
This compound ester is a multi-component molecule designed for the efficient and stable fluorescent labeling of biomolecules. Its efficacy stems from the distinct properties of its three key components: the TAMRA fluorophore, the PEG4 linker, and the amine-reactive NHS ester.
-
TAMRA (Tetramethylrhodamine): A bright and photostable orange-red fluorescent dye belonging to the rhodamine family.[1] It is the reporter component of the molecule, enabling the detection and quantification of the labeled target.[1] TAMRA's fluorescence is pH-sensitive, with optimal performance in neutral to slightly acidic conditions.[1]
-
PEG4 (Polyethylene Glycol, 4 units): A discrete polyethylene glycol linker composed of four ethylene glycol units.[2] This hydrophilic spacer, approximately 1.4 nm in length, serves several critical functions in bioconjugation.[3] It enhances the water solubility of the entire molecule and the resulting conjugate, which is particularly beneficial when labeling hydrophobic molecules. The PEG4 linker also reduces steric hindrance between the dye and the target biomolecule, helping to preserve the biological activity of the labeled molecule. Furthermore, it can decrease aggregation of the labeled protein.
-
NHS Ester (N-Hydroxysuccinimide ester): An amine-reactive functional group that enables the covalent attachment of the TAMRA-PEG4 moiety to the target molecule. NHS esters are one of the most widely used reagents for labeling biomolecules due to their high reactivity and ability to form stable amide bonds with primary amines.
Mechanism of Action: Covalent Labeling of Primary Amines
The core mechanism of action of this compound ester is a nucleophilic acyl substitution reaction between the NHS ester and a primary amine (-NH₂) on a target biomolecule. Primary amines are readily available on proteins (at the N-terminus and on the side chain of lysine residues) and on amine-modified oligonucleotides.
The reaction proceeds most efficiently under slightly alkaline conditions (pH 7.2-9.0). At this pH, the primary amine is deprotonated and acts as a potent nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a transient tetrahedral intermediate, which then collapses, releasing N-hydroxysuccinimide (NHS) as a leaving group and forming a highly stable amide bond.
It is crucial to control the pH of the reaction, as a competing hydrolysis reaction can occur where the NHS ester reacts with water. The rate of hydrolysis increases with pH, which can reduce the efficiency of the labeling reaction.
Below is a diagram illustrating the chemical reaction mechanism.
Quantitative Data
The following tables summarize key quantitative data for the components of this compound ester and the labeling reaction.
Table 1: Spectral Properties of TAMRA
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~552-557 nm | |
| Emission Maximum (λem) | ~578-583 nm | |
| Molar Extinction Coefficient (ε) | ~90,000 - 95,000 M⁻¹cm⁻¹ | |
| Quantum Yield | 0.3 - 0.5 |
Table 2: NHS Ester Reaction Parameters
| Parameter | Value/Condition | Reference(s) |
| Optimal Reaction pH | 7.2 - 9.0 | |
| Recommended Buffer pH | 8.3 - 8.5 | |
| Half-life of Hydrolysis (pH 7.0, 0°C) | 4 - 5 hours | |
| Half-life of Hydrolysis (pH 8.6, 4°C) | 10 minutes | |
| Incompatible Buffers | Those containing primary amines (e.g., Tris, glycine) |
Experimental Protocols
Below are detailed methodologies for labeling proteins and oligonucleotides with this compound ester.
This protocol provides a general procedure for labeling proteins with this compound ester. Optimization may be required for specific proteins.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS)
-
This compound ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5
-
Purification column (e.g., desalting spin column or gel filtration column)
Procedure:
-
Protein Preparation:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer. Ensure the buffer is free of any primary amines.
-
-
This compound Ester Stock Solution Preparation:
-
Allow the vial of this compound ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mg/mL stock solution of the NHS ester in anhydrous DMSO or DMF. This solution should be prepared fresh immediately before use as the NHS ester is susceptible to hydrolysis.
-
-
Labeling Reaction:
-
Add the this compound ester stock solution to the protein solution. A 5- to 10-fold molar excess of the NHS ester is a common starting point, but this may require optimization.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted this compound ester and the NHS byproduct using a desalting column, spin column, or dialysis.
-
-
Storage:
-
Store the labeled protein at 4°C for short-term storage or at -20°C for long-term storage.
-
This protocol is for labeling amine-modified oligonucleotides.
Materials:
-
Amine-modified oligonucleotide
-
This compound ester
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5-9.0
-
Ethanol and 3 M Sodium Acetate for precipitation (optional purification method)
Procedure:
-
Oligonucleotide Preparation:
-
Dissolve the amine-modified oligonucleotide in the reaction buffer.
-
-
This compound Ester Stock Solution Preparation:
-
Prepare a stock solution of the NHS ester in anhydrous DMSO or DMF as described in the protein labeling protocol.
-
-
Labeling Reaction:
-
Add a 5- to 10-fold molar excess of the NHS ester solution to the oligonucleotide solution.
-
Incubate the reaction for 2-4 hours at room temperature.
-
-
Purification:
-
Purify the labeled oligonucleotide to remove excess dye. This can be achieved through methods such as ethanol precipitation or column purification.
-
Visualizations of Workflows and Applications
The following diagrams illustrate the experimental workflow for protein labeling and a conceptual application in tracking a labeled protein.
References
TAMRA-PEG4-NHS: A Comprehensive Technical Guide to its Spectroscopic Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the fluorescent dye TAMRA-PEG4-NHS, a crucial tool in various biological and biomedical research fields. This document outlines its core spectral properties, provides detailed experimental protocols for its use, and visualizes key processes through structured diagrams. Tetramethylrhodamine (TAMRA) is a well-established, bright, orange-red fluorescent dye known for its photostability and is widely used for labeling proteins, peptides, and nucleic acids.[1][2][3][4] The N-hydroxysuccinimide (NHS) ester functional group allows for efficient and stable covalent labeling of primary amines, such as those found on lysine residues and the N-terminus of proteins.[1] The inclusion of a polyethylene glycol (PEG) spacer, in this case, a PEG4 linker, can enhance the solubility and reduce the potential for aggregation of the labeled biomolecule.
Core Spectroscopic Properties
The photophysical characteristics of this compound make it a versatile fluorophore compatible with standard fluorescence microscopy and other detection systems. It exhibits strong absorption in the green region of the visible spectrum and emits a bright orange-red fluorescence. The spectral properties of TAMRA can be influenced by environmental factors such as pH. A summary of its key quantitative properties is presented below.
| Property | Value | Source(s) |
| Excitation Maximum (λex) | ~541 - 555 nm | |
| Emission Maximum (λem) | ~567 - 580 nm | |
| Molar Extinction Coefficient (ε) | ~84,000 - 91,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.1 | |
| Correction Factor (CF280) | 0.19 |
Experimental Protocols
Protein Labeling with this compound
This protocol provides a general procedure for the covalent labeling of proteins with this compound. Optimization may be required for specific proteins and applications.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
This compound ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate buffer, pH 8.0 - 9.0
-
Purification column (e.g., Sephadex G-25) or dialysis equipment
-
Spectrophotometer
Procedure:
-
Protein Preparation:
-
Dissolve the protein of interest in the reaction buffer at a concentration of 1-10 mg/mL. Higher concentrations can improve labeling efficiency.
-
Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.
-
-
Dye Preparation:
-
Allow the vial of this compound ester to equilibrate to room temperature before opening.
-
Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO or DMF immediately before use, as the NHS ester is susceptible to hydrolysis.
-
-
Labeling Reaction:
-
Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio, typically between 5:1 and 10:1.
-
Slowly add the this compound ester stock solution to the protein solution while gently stirring.
-
Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or by dialysis.
-
-
Determination of Degree of Labeling (DOL):
-
The DOL, which represents the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and at the absorbance maximum of TAMRA (~555 nm, Amax).
-
Calculate the protein concentration, correcting for the absorbance of the dye at 280 nm using the following formula:
-
Protein Concentration (M) = [A280 - (Amax × CF280)] / ε_protein
-
-
Calculate the dye concentration using the Beer-Lambert law:
-
Dye Concentration (M) = Amax / ε_dye
-
-
The DOL is the ratio of the dye concentration to the protein concentration.
-
Storage: Store the labeled protein conjugate at 4°C, protected from light. For long-term storage, it is recommended to add a cryoprotectant and store at -20°C or -80°C.
Visualizations
Chemical Reaction Workflow
The following diagram illustrates the workflow for the covalent labeling of a protein with this compound.
Caption: Workflow for the covalent labeling of proteins with this compound.
Signaling Pathway: FRET-Based Detection
TAMRA is frequently used as an acceptor dye in Förster Resonance Energy Transfer (FRET) based assays to study molecular interactions, such as protein-protein interactions or enzymatic activity. In a typical scenario, a donor fluorophore (e.g., Fluorescein, FAM) is paired with an acceptor fluorophore (TAMRA). When the two are in close proximity, excitation of the donor leads to energy transfer to the acceptor, which then emits fluorescence.
The diagram below illustrates the principle of FRET-based detection of a protein-protein interaction.
Caption: FRET-based detection of protein-protein interaction using a donor-acceptor pair.
Application in Real-Time qPCR
TAMRA is also commonly employed as a quencher in TaqMan® probes for real-time quantitative PCR (qPCR). The probe is an oligonucleotide complementary to the target DNA sequence, labeled with a reporter dye (e.g., FAM) at the 5' end and a quencher dye (TAMRA) at the 3' end.
The following diagram outlines the mechanism of a TaqMan probe in real-time qPCR.
References
A Technical Guide to the Solubility and Stability of TAMRA-PEG4-NHS for Researchers and Drug Development Professionals
Introduction
Tetramethylrhodamine (TAMRA) is a bright, orange-red fluorescent dye widely utilized in biological research for labeling proteins, peptides, and nucleic acids. The introduction of a polyethylene glycol (PEG) spacer, as seen in TAMRA-PEG4-NHS, enhances the hydrophilicity and biocompatibility of the molecule. The N-hydroxysuccinimide (NHS) ester functional group allows for efficient and specific covalent labeling of primary amines on target biomolecules. This technical guide provides an in-depth analysis of the solubility and stability of this compound, critical parameters for its effective use in research and drug development.
Chemical Properties
This compound is a molecule that combines the spectroscopic properties of the TAMRA fluorophore with the solubility-enhancing and flexible nature of a four-unit PEG linker, and the amine-reactive functionality of an NHS ester.
| Property | Value |
| Molecular Formula | C40H46N4O12 |
| Molecular Weight | 774.82 g/mol [1] |
| Appearance | Dark colored solid[1] |
| Excitation Maximum (λex) | ~555 nm |
| Emission Maximum (λem) | ~580 nm |
Solubility
The solubility of this compound is a crucial factor for its handling and use in labeling reactions, which are often performed in aqueous buffers. The PEG4 linker significantly improves the water solubility of the otherwise hydrophobic TAMRA core.
Qualitative Solubility Data
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |
| Dimethylformamide (DMF) | Soluble | [1] |
| Dichloromethane (DCM) | Soluble | [1] |
| Water | Soluble |
Quantitative Solubility
Experimental Protocol: Determination of Aqueous Solubility
This protocol provides a general method for determining the aqueous solubility of this compound.
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Microcentrifuge tubes
-
Vortex mixer
-
Spectrophotometer
-
Centrifuge
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of PBS (e.g., 1 mL) in a microcentrifuge tube.
-
Vortex the mixture vigorously for 2 minutes.
-
Equilibrate the solution at a constant temperature (e.g., 25°C) for 24 hours with continuous gentle agitation to ensure saturation.
-
-
Separation of Undissolved Solid:
-
Centrifuge the saturated solution at high speed (e.g., 14,000 x g) for 10 minutes to pellet the undissolved solid.
-
-
Quantification:
-
Carefully collect the supernatant.
-
Measure the absorbance of the supernatant at the maximum absorbance wavelength of TAMRA (~555 nm).
-
Determine the concentration using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of TAMRA (~90,000 M⁻¹cm⁻¹), c is the concentration, and l is the path length of the cuvette.
-
Stability
The stability of this compound is primarily influenced by two factors: the hydrolysis of the NHS ester and the photostability of the TAMRA fluorophore. The PEG4 linker generally enhances the stability of the molecule.
Hydrolysis of the NHS Ester
The NHS ester is susceptible to hydrolysis, a competing reaction to the desired amidation with a primary amine. The rate of hydrolysis is highly dependent on pH and temperature.
Quantitative Stability Data: Half-life of NHS Ester Hydrolysis
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4 - 5 hours |
| 8.6 | 4 | 10 minutes |
Data for general NHS esters.
This data underscores the importance of performing labeling reactions promptly after preparing the this compound solution, especially at neutral to alkaline pH.
Experimental Protocol: Determination of NHS Ester Hydrolysis Rate
This protocol outlines a method to monitor the hydrolysis of the NHS ester by observing the decrease in the starting material over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Reaction Buffer (e.g., 0.1 M sodium phosphate buffer, pH 8.5)
-
Quenching Solution (e.g., 1 M glycine)
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase HPLC column
Methodology:
-
Reaction Setup:
-
Dissolve this compound in the reaction buffer to a known concentration.
-
Incubate the solution at a constant temperature (e.g., 25°C).
-
-
Time-course Analysis:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the quenching solution to react with any remaining active NHS ester.
-
-
HPLC Analysis:
-
Inject the quenched samples into the HPLC system.
-
Monitor the elution profile at the absorbance maximum of TAMRA (~555 nm).
-
Quantify the peak area corresponding to the intact this compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the peak area of the intact this compound versus time.
-
The slope of the resulting linear fit will be the negative of the first-order rate constant (k) for hydrolysis.
-
The half-life (t₁/₂) can be calculated using the equation: t₁/₂ = 0.693 / k.
-
Photostability of the TAMRA Fluorophore
The TAMRA fluorophore is known for its good photostability, making it suitable for various fluorescence microscopy applications. However, like all fluorophores, it is susceptible to photobleaching under intense or prolonged illumination. The photobleaching quantum yield (Φb) for TAMRA is reported to be approximately 3.3 x 10⁻⁷, indicating good resistance to photodegradation.
Factors Affecting Photostability:
-
Excitation Light Intensity: Higher intensity leads to faster photobleaching.
-
Oxygen Concentration: The presence of molecular oxygen can accelerate photobleaching.
-
Chemical Environment: The presence of certain oxidizing or reducing agents can affect photostability.
Storage and Handling
Proper storage and handling are critical to maintain the integrity and reactivity of this compound.
| Condition | Recommendation |
| Long-term Storage | Store at -20°C, desiccated, and protected from light. A shelf life of over 3 years can be expected if stored properly. |
| Short-term Storage | For stock solutions in anhydrous DMSO or DMF, store at -20°C or -80°C for up to one year. Avoid repeated freeze-thaw cycles. |
| Handling | Allow the vial to warm to room temperature before opening to prevent moisture condensation. Prepare solutions immediately before use. |
Signaling Pathways and Experimental Workflows
Reaction of this compound with a Primary Amine
The primary application of this compound is the covalent labeling of biomolecules containing primary amines, such as the N-terminus of proteins or the side chain of lysine residues. This reaction, known as aminolysis, competes with the hydrolysis of the NHS ester.
Caption: Competing reaction pathways for this compound.
Experimental Workflow for Protein Labeling
A typical workflow for labeling a protein with this compound involves several key steps, from preparation to purification.
Caption: General workflow for protein labeling.
Conclusion
This compound is a valuable tool for fluorescently labeling biomolecules. Its enhanced solubility and the well-characterized reactivity of the NHS ester make it a reliable reagent. Understanding the factors that influence its solubility and stability, particularly the pH and temperature dependence of NHS ester hydrolysis, is essential for achieving optimal and reproducible labeling results. By following the guidelines and protocols outlined in this guide, researchers can effectively utilize this compound in their experimental designs.
References
Tamra-peg4-nhs: A Technical Guide for Bioconjugation
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the core attributes and applications of Tamra-peg4-nhs. This document provides detailed information on its physicochemical properties, experimental protocols for bioconjugation, and a visual representation of the labeling workflow.
Core Properties of this compound
This compound (Tetramethylrhodamine-polyethylene glycol-N-hydroxysuccinimide ester) is a fluorescent labeling reagent widely used in biological research. It combines the bright and photostable fluorophore TAMRA with a hydrophilic 4-unit polyethylene glycol (PEG) spacer and an amine-reactive N-hydroxysuccinimide (NHS) ester. This structure makes it an ideal tool for covalently labeling proteins, antibodies, oligonucleotides, and other amine-containing molecules. The PEG spacer enhances the solubility of the labeled molecule and reduces steric hindrance.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 774.81 g/mol | [1][2][3] |
| Alternate Molecular Weight | 774.82 g/mol | [4][5] |
| Chemical Formula | C₄₀H₄₆N₄O₁₂ | |
| Exact Mass | 774.3112 g/mol | |
| Solubility | Soluble in DMSO and DMF | |
| Excitation Maximum (λex) | ~555 nm | |
| Emission Maximum (λem) | ~580 nm |
Experimental Protocols
The following section provides a detailed methodology for labeling biomolecules with this compound. The protocol is generalized for proteins and can be adapted for other amine-containing molecules like oligonucleotides.
General Protein Labeling Protocol
This protocol outlines the steps for conjugating this compound to a protein containing primary amines (e.g., lysine residues).
Materials:
-
This compound
-
Protein of interest
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5. Note: Avoid buffers containing primary amines, such as Tris, as they will compete with the labeling reaction.
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 (optional)
-
Purification column (e.g., desalting column, size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a fresh 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF. This solution should be used immediately as NHS esters are susceptible to hydrolysis.
-
-
Protein Preparation:
-
Dissolve the protein of interest in the reaction buffer at a concentration of 1-10 mg/mL.
-
-
Conjugation Reaction:
-
Calculate the required amount of this compound. A molar excess of 5-10 fold of the dye to the protein is a common starting point. The optimal ratio may need to be determined empirically.
-
Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature or overnight on ice, protected from light.
-
-
Quenching the Reaction (Optional):
-
To stop the labeling reaction, you can add a quenching buffer, such as 1 M Tris-HCl, to a final concentration of 50 mM. Incubate for 15 minutes. This step is optional and is used to consume any unreacted NHS ester.
-
-
Purification of the Conjugate:
-
Remove the unreacted this compound and byproducts by passing the reaction mixture through a desalting column or by using size-exclusion chromatography.
-
Collect the fractions containing the labeled protein. The success of the labeling can be confirmed by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~555 nm (for TAMRA).
-
-
Storage:
-
Store the purified Tamra-labeled protein at 4°C for short-term storage or at -20°C for long-term storage, protected from light.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the bioconjugation of this compound to a primary amine-containing biomolecule.
References
The Versatility of TAMRA-PEG4-NHS: An In-depth Technical Guide for Molecular Biology Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of molecular biology, the precise visualization and quantification of biomolecules are paramount. Fluorescent labeling has emerged as an indispensable tool, and among the plethora of available fluorophores, TAMRA (Tetramethylrhodamine) has long been a workhorse due to its bright fluorescence and photostability. The advent of modified versions, such as TAMRA-PEG4-NHS, has further expanded its utility. This technical guide provides a comprehensive overview of the applications of this compound in molecular biology, offering detailed experimental protocols and quantitative data to empower researchers in their quest for scientific discovery.
At its core, this compound is a fluorescent labeling reagent comprised of three key components: the TAMRA fluorophore, a four-unit polyethylene glycol (PEG4) spacer, and an N-hydroxysuccinimide (NHS) ester. The TAMRA core provides the bright, orange-red fluorescence, while the NHS ester group allows for the covalent attachment of the dye to primary amines on biomolecules such as proteins and amine-modified oligonucleotides, forming a stable amide bond. The hydrophilic PEG4 linker serves a dual purpose: it enhances the water solubility of the dye and the resulting conjugate, and it provides a flexible spacer that minimizes steric hindrance and potential quenching interactions between the dye and the labeled biomolecule.
Core Properties and Quantitative Data
The photophysical properties of a fluorescent dye are critical for designing and interpreting experiments. While specific data for the this compound conjugate is not always explicitly differentiated from the parent TAMRA-NHS ester in literature, the following table summarizes the key quantitative parameters for TAMRA-NHS esters, which serve as a reliable reference. The inclusion of the PEG4 linker is generally not expected to significantly alter the spectral properties of the TAMRA fluorophore itself but rather to improve the overall performance of the conjugate.
| Property | Value | Notes |
| Excitation Maximum (λex) | ~541-555 nm | Optimal excitation wavelength for maximal fluorescence. |
| Emission Maximum (λem) | ~567-580 nm | Wavelength of maximum fluorescence emission. |
| Molar Extinction Coefficient (ε) | ~84,000 - 90,000 M⁻¹cm⁻¹ | A measure of how strongly the dye absorbs light at its excitation maximum.[1][2] |
| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.5 | The ratio of photons emitted to photons absorbed; can be influenced by the local environment and conjugation partner.[1] |
| Fluorescence Lifetime (τ) | ~1.9 - 2.7 ns | The average time the molecule spends in the excited state before returning to the ground state; this value is for TAMRA conjugated to DNA.[3] |
| Molecular Weight | ~774.81 g/mol |
Key Applications and Experimental Protocols
The unique properties of this compound make it a versatile tool for a wide range of applications in molecular biology.
Covalent Labeling of Proteins and Peptides
The most fundamental application of this compound is the covalent labeling of proteins and peptides. The NHS ester reacts efficiently with primary amines, primarily the ε-amino group of lysine residues and the N-terminal α-amino group, to form stable amide bonds.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS or HEPES)
-
This compound ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25) or dialysis equipment
-
Spectrophotometer
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.
-
-
Dye Preparation:
-
Allow the vial of this compound ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO or DMF immediately before use.
-
-
Labeling Reaction:
-
Add the this compound stock solution to the protein solution. A 5-10 fold molar excess of the dye to the protein is a common starting point, but this should be optimized for the specific protein and desired degree of labeling.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light. Gentle stirring or mixing can improve labeling efficiency.
-
-
Purification:
-
Remove the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) or by dialysis against an appropriate buffer.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of TAMRA (~555 nm).
-
The DOL can be calculated using the following formula: DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF)) * ε_dye) Where:
-
A_max is the absorbance at the TAMRA maximum.
-
A_280 is the absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein.
-
ε_dye is the molar extinction coefficient of TAMRA (~84,000 M⁻¹cm⁻¹).[1]
-
CF is the correction factor for the dye's absorbance at 280 nm (for TAMRA, this is approximately 0.19-0.32).
-
-
Protein Labeling Workflow
Fluorescence Resonance Energy Transfer (FRET)
FRET is a powerful technique for studying molecular interactions and conformational changes. It involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. TAMRA is an excellent FRET acceptor for commonly used donors like fluorescein (FAM) and cyanine dyes (e.g., Cy3). The efficiency of FRET is highly dependent on the distance between the donor and acceptor, making it a "molecular ruler".
This protocol describes a general method for measuring protease activity using a peptide substrate dually labeled with a donor fluorophore and TAMRA.
Materials:
-
FRET peptide substrate (labeled with a donor, e.g., FAM, and TAMRA)
-
Protease of interest
-
Assay Buffer (optimized for the specific protease)
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the FRET peptide substrate in DMSO.
-
Dilute the protease to its working concentration in the assay buffer.
-
-
Assay Setup:
-
In a microplate, add the assay buffer, followed by the FRET peptide substrate.
-
Initiate the reaction by adding the protease to the wells.
-
Include a negative control with no protease.
-
-
Measurement:
-
Measure the fluorescence of the donor fluorophore over time.
-
In the intact peptide, the donor's fluorescence is quenched by TAMRA due to FRET.
-
Upon cleavage of the peptide by the protease, the donor and acceptor are separated, leading to an increase in the donor's fluorescence.
-
FRET-based Protease Assay
Fluorescence Polarization (FP)
FP is a technique used to study molecular binding events in solution. It is based on the principle that a small, fluorescently labeled molecule tumbles rapidly in solution, resulting in low polarization of its emitted light. When this molecule binds to a larger molecule, its tumbling is slowed, leading to an increase in the polarization of the emitted light. This compound is well-suited for preparing fluorescent tracers for FP assays.
This protocol describes a competitive FP assay to screen for inhibitors of a protein-protein interaction.
Materials:
-
TAMRA-labeled peptide or small molecule (the "tracer")
-
Receptor protein
-
Test compounds (potential inhibitors)
-
Assay Buffer
-
Fluorescence plate reader with polarization filters
Procedure:
-
Assay Setup:
-
In a microplate, add the assay buffer, the TAMRA-labeled tracer, and the receptor protein. This mixture should result in a high polarization signal.
-
To different wells, add varying concentrations of the test compounds.
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization in each well.
-
If a test compound binds to the receptor, it will displace the TAMRA-labeled tracer.
-
The displaced, unbound tracer will tumble more rapidly, leading to a decrease in the fluorescence polarization signal.
-
Competitive Fluorescence Polarization Assay
Fluorescence Microscopy and Flow Cytometry
This compound is extensively used to label antibodies and other probes for fluorescence microscopy and flow cytometry. Its bright fluorescence and good photostability allow for high-quality imaging and sensitive detection of cellular targets. The PEG4 linker can be advantageous in these applications by reducing non-specific binding of the labeled probe to cells.
Materials:
-
Cells grown on coverslips
-
Primary antibody against the target of interest
-
This compound labeled secondary antibody
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Cell Preparation:
-
Fix and permeabilize the cells on coverslips.
-
-
Staining:
-
Block non-specific binding with the blocking buffer.
-
Incubate with the primary antibody.
-
Wash to remove unbound primary antibody.
-
Incubate with the TAMRA-labeled secondary antibody.
-
Wash to remove unbound secondary antibody.
-
-
Imaging:
-
Mount the coverslips on microscope slides with mounting medium containing DAPI for nuclear counterstaining.
-
Image the cells using a fluorescence microscope with appropriate filter sets for DAPI and TAMRA.
-
A similar protocol can be adapted for flow cytometry, where cells are stained in suspension and then analyzed on a flow cytometer.
Conclusion
This compound stands as a powerful and versatile tool in the molecular biologist's arsenal. Its combination of a bright and photostable fluorophore, a solubilizing and flexible PEG linker, and a highly reactive NHS ester for covalent conjugation makes it suitable for a broad spectrum of applications. From the fundamental labeling of proteins and oligonucleotides to sophisticated techniques like FRET and fluorescence polarization, this compound enables the detailed investigation of biomolecular structure, function, and interactions. The detailed protocols and quantitative data provided in this guide are intended to serve as a valuable resource for researchers, facilitating the successful implementation of this robust fluorescent probe in their experimental designs and advancing our understanding of the complex machinery of life.
References
In-Depth Technical Guide: TAMRA-PEG4-NHS for Labeling Primary Amines
This guide provides a comprehensive overview of TAMRA-PEG4-NHS ester for the fluorescent labeling of primary amines, tailored for researchers, scientists, and drug development professionals.
Introduction
Tetramethylrhodamine (TAMRA) is a bright, orange-red fluorescent dye widely utilized in biological research for labeling proteins, peptides, and nucleic acids. The N-hydroxysuccinimide (NHS) ester functional group of TAMRA provides a highly efficient method for covalently attaching the dye to primary amines (-NH2), primarily targeting the ε-amino group of lysine residues and the N-terminal α-amino group of proteins. This reaction forms a stable amide bond, ensuring a permanent label. The incorporation of a polyethylene glycol (PEG) spacer, in this case, a 4-unit PEG (PEG4), enhances the solubility of the dye and the resulting conjugate in aqueous buffers and reduces steric hindrance. TAMRA-labeled molecules are valuable tools for a variety of applications, including fluorescence microscopy, flow cytometry, and Fluorescence Resonance Energy Transfer (FRET)-based assays.[1][2][3]
Chemical Properties and Reaction Mechanism
This compound is a derivative of the TAMRA dye, featuring a four-unit polyethylene glycol spacer and an N-hydroxysuccinimide ester reactive group. The NHS ester reacts with primary amines in a nucleophilic acyl substitution reaction to form a stable amide bond.
Chemical Structure:
The labeling reaction is highly dependent on pH, with optimal conditions typically between pH 8.0 and 9.0. At this pH, the primary amines are deprotonated and more nucleophilic, leading to efficient conjugation while minimizing the hydrolysis of the NHS ester.
Figure 1: Reaction of this compound with a primary amine.
Quantitative Data
Photophysical Properties
The spectral properties of TAMRA make it compatible with common fluorescence instrumentation.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~555 nm | |
| Emission Maximum (λem) | ~580 nm | |
| Molar Extinction Coefficient (ε) | ~90,000 M⁻¹cm⁻¹ | |
| Quantum Yield (Φ) | ~0.1 - 0.5 | |
| Correction Factor (CF280) | ~0.3 |
Comparison with Other Common Fluorescent Dyes
| Property | TAMRA | Cyanine3 (Cy3) | Alexa Fluor 555 |
| Excitation Max (nm) | ~555 | ~550 | ~555 |
| Emission Max (nm) | ~580 | ~570 | ~565 |
| **Molar Extinction Coefficient (M⁻¹cm⁻¹) ** | ~90,000 | ~150,000 | ~150,000 |
| Quantum Yield | ~0.1 - 0.3 | ~0.15 | ~0.1 |
| Photostability | Moderate | Low to Moderate | High |
| pH Sensitivity | Sensitive to high pH | Less sensitive | Largely insensitive |
Data synthesized from various sources for comparative purposes.
Experimental Protocols
Antibody Labeling with this compound
This protocol provides a general procedure for labeling antibodies. Optimization may be required for specific antibodies and applications.
Materials:
-
Antibody (2-10 mg/mL in amine-free buffer, e.g., PBS)
-
This compound ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 (optional)
Procedure:
-
Prepare Antibody Solution:
-
Dissolve the antibody in the reaction buffer to a final concentration of 2-10 mg/mL. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against an amine-free buffer.
-
-
Prepare this compound Stock Solution:
-
Allow the vial of this compound ester to equilibrate to room temperature before opening.
-
Prepare a 10 mg/mL stock solution in anhydrous DMSO immediately before use.
-
-
Labeling Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired dye-to-protein molar ratio (typically a 5-10 fold molar excess of dye to protein).
-
Slowly add the this compound stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Quenching the Reaction (Optional):
-
The reaction can be stopped by adding a quenching buffer to a final concentration of 50-100 mM to react with any unreacted NHS ester. Incubate for 15-30 minutes.
-
-
Purification of the Labeled Antibody:
-
Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or a spin desalting column.
-
Collect the fractions containing the labeled protein, which will be the first colored fractions to elute.
-
-
Storage:
-
Store the labeled antibody at 4°C for short-term storage or at -20°C in aliquots for long-term storage, protected from light.
-
References
The Cornerstone of Bioconjugation: A Technical Guide to the PEG4 Spacer in TAMRA-PEG4-NHS
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced life sciences research and therapeutic development, the precise modification of biomolecules is paramount. The fluorescent labeling of proteins, peptides, and oligonucleotides enables the visualization and tracking of these essential components within complex biological systems. Among the arsenal of available labeling reagents, TAMRA-PEG4-NHS has emerged as a particularly valuable tool. This in-depth technical guide elucidates the critical role of the tetra-polyethylene glycol (PEG4) spacer within the this compound molecule, providing a comprehensive resource on its properties, applications, and the underlying chemical principles.
Core Components and Their Synergy
This compound is a heterobifunctional linker comprised of three key moieties: the TAMRA fluorophore, a PEG4 spacer, and an N-hydroxysuccinimide (NHS) ester.[1][2] The synergy between these components provides a powerful reagent for bioconjugation.
-
TAMRA (Tetramethylrhodamine): A bright, photostable orange-red fluorescent dye, TAMRA is widely utilized for its robust signaling capabilities in various applications, including fluorescence microscopy, flow cytometry, and FRET-based assays.[3][4][5]
-
PEG4 Spacer: This discrete chain of four ethylene glycol units acts as a flexible, hydrophilic linker. Its inclusion is pivotal for optimizing the performance of the final bioconjugate.
-
NHS Ester: This amine-reactive functional group enables the covalent attachment of the TAMRA-PEG4 moiety to primary amines, such as those found on the side chains of lysine residues in proteins or on amine-modified oligonucleotides.
Quantitative Data Summary
The physicochemical and spectral properties of this compound and its constituent parts are essential for experimental design and data interpretation.
| Property | Value | Reference(s) |
| Molecular Weight | 774.81 g/mol | |
| Chemical Formula | C₄₀H₄₆N₄O₁₂ | |
| Solubility | Soluble in DMSO and DMF | |
| Storage Conditions | Powder: -20°C for up to 3 years; In solvent: -80°C for up to 1 year | |
| Purity | Typically ≥95% |
Table 1: Physicochemical Properties of this compound.
| Spectral Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~552 - 556 nm | |
| Emission Maximum (λem) | ~578 - 580 nm | |
| Molar Extinction Coefficient (ε) | ~90,000 - 95,000 M⁻¹cm⁻¹ | |
| Quantum Yield (Φ) | 0.3 - 0.5 |
Table 2: Spectral Properties of the TAMRA Fluorophore.
The Pivotal Role of the PEG4 Spacer
The inclusion of a PEG4 spacer is a critical design element that confers several advantageous properties to the bioconjugate, addressing common challenges in drug development and diagnostics.
Enhanced Hydrophilicity and Solubility
Many therapeutic payloads and fluorescent dyes are inherently hydrophobic, which can lead to aggregation and rapid clearance from circulation. The hydrophilic nature of the PEG4 spacer helps to mitigate this by creating a hydration shell, improving the solubility and stability of the resulting bioconjugate.
Reduced Steric Hindrance
The defined length of the PEG4 spacer provides crucial spatial separation between the fluorescent label (TAMRA) and the target biomolecule. This separation is vital for preserving the biological activity of proteins and antibodies by preventing the dye from interfering with their binding sites. Research indicates that the inclusion of a PEG spacer can significantly increase the reactivity of conjugated molecules by alleviating steric hindrance.
Improved Pharmacokinetics
By increasing hydrophilicity and stability, the PEG4 spacer contributes to a longer circulation half-life and altered biodistribution of the bioconjugate. This can lead to improved exposure at the target site and a better overall therapeutic index.
Minimized Immunogenicity
The flexible and hydrophilic PEG chain can shield immunogenic epitopes on the biomolecule from recognition by the immune system, thereby reducing the likelihood of an adverse immune response.
Mandatory Visualizations
Chemical Structure and Labeling Reaction
Caption: this compound Structure and Amine Reaction.
NHS Ester Labeling Workflow
Caption: A typical workflow for biomolecule labeling.
Application in a Generic Signaling Pathway
References
An In-depth Technical Guide to TAMRA-PEG4-NHS Fluorescent Dye
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent label is paramount for the success of a wide range of biological assays. Tetramethylrhodamine (TAMRA) is a well-established, bright, and photostable orange-red fluorophore. The TAMRA-PEG4-NHS ester variant incorporates a polyethylene glycol (PEG) spacer and an amine-reactive N-hydroxysuccinimide (NHS) ester, offering enhanced solubility and a means for covalent attachment to biomolecules. This guide provides a comprehensive overview of the properties and applications of this compound.
Core Properties and Specifications
This compound is a versatile fluorescent dye derivative designed for the stable labeling of primary amines in proteins, amine-modified oligonucleotides, and other molecules.[1][2][3] The inclusion of a four-unit PEG spacer enhances the water solubility of the dye and the resulting conjugate, potentially reducing aggregation and non-specific binding.
Chemical and Physical Properties
The fundamental characteristics of this compound are summarized in the table below. Proper storage is crucial to maintain the reactivity of the NHS ester; the compound should be stored at -20°C, protected from light and moisture.[1] For short-term storage, 0-4°C is acceptable.[1] The dye is soluble in common organic solvents such as DMSO and DMF, as well as in water.
| Property | Value |
| Chemical Formula | C40H46N4O12 |
| Molecular Weight | 774.82 g/mol |
| CAS Number | 2171068-83-8 |
| Appearance | Solid powder |
| Solubility | DMSO, DMF, DCM, Water |
| Storage | Long-term: -20°C; Short-term: 0-4°C. Protect from light. |
Spectroscopic Properties
The fluorescence of TAMRA is characterized by its bright orange-red emission. The key spectroscopic parameters are detailed below. It is important to note that while the core fluorophore's properties are consistent, minor variations in excitation and emission maxima can occur depending on the solvent and conjugation state.
| Parameter | Value |
| Excitation Maximum (λex) | ~553 nm |
| Emission Maximum (λem) | ~575 nm |
| Molar Extinction Coefficient (ε) | ~80,000 M⁻¹cm⁻¹ at 553 nm |
| Quantum Yield (Φ) | ~0.1 (for 5-TAMRA NHS ester) |
| Recommended Laser Line | 532 nm |
Bioconjugation Chemistry
The utility of this compound as a labeling reagent stems from the reactivity of the NHS ester group towards primary amines. This reaction forms a stable and covalent amide bond.
NHS Ester-Amine Reaction Mechanism
The NHS ester reacts with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, in a nucleophilic acyl substitution reaction. This reaction is most efficient at a slightly alkaline pH (typically 7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic. The N-hydroxysuccinimide is released as a byproduct.
Caption: NHS ester reaction with a primary amine.
Experimental Protocols
The following are generalized protocols for labeling proteins/antibodies and amine-modified oligonucleotides with this compound. Optimization may be required for specific applications.
Protein and Antibody Labeling
This protocol outlines the steps for conjugating this compound to proteins or antibodies.
Materials:
-
Protein/antibody solution (2-10 mg/mL in amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare Protein Solution: Ensure the protein is in an amine-free buffer. If necessary, perform buffer exchange. The protein concentration should be between 2-10 mg/mL for efficient labeling.
-
Prepare Dye Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
Adjust the pH of the protein solution to 8.3-8.5 using the Reaction Buffer.
-
Slowly add the dissolved this compound to the protein solution while gently vortexing. A 10- to 20-fold molar excess of the NHS ester is a common starting point for optimization.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.
-
Purification: Separate the labeled protein from unreacted dye using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS). The first colored band to elute is the labeled protein conjugate.
Oligonucleotide Labeling
This protocol is for labeling amine-modified oligonucleotides.
Materials:
-
Amine-modified oligonucleotide
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 9.0, or 0.1 M sodium tetraborate, pH 8.5
-
Desalting column (e.g., Glen Gel-Pak™) or ethanol precipitation reagents
Procedure:
-
Prepare Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the Reaction Buffer.
-
Prepare Dye Stock Solution: Dissolve this compound in anhydrous DMSO or DMF.
-
Labeling Reaction:
-
Add a 5-10 fold molar excess of the this compound solution to the oligonucleotide solution.
-
Agitate the mixture and incubate at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Size Exclusion Chromatography: Separate the labeled oligonucleotide from excess dye and salts using a desalting column.
-
Ethanol Precipitation: Alternatively, add one-tenth volume of 3 M NaCl and 2.5 volumes of cold absolute ethanol. Incubate at -20°C for at least 30 minutes, then centrifuge to pellet the labeled oligonucleotide. Wash the pellet with 70% ethanol.
-
Calculation of Degree of Labeling (DOL)
The Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule, is a critical parameter for characterizing the conjugate. It can be determined spectrophotometrically.
Procedure:
-
Measure Absorbance: After purification, measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of TAMRA (~553 nm, A_max).
-
Calculate Concentrations:
-
Correction Factor (CF): The dye also absorbs at 280 nm. The correction factor for TAMRA is approximately 0.3.
-
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
Where ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for a typical IgG).
-
-
Dye Concentration (M) = A_max / ε_dye
-
Where ε_dye is the molar extinction coefficient of this compound (~80,000 M⁻¹cm⁻¹).
-
-
-
Calculate DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
For antibodies, a DOL between 2 and 10 is often ideal.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for protein labeling with this compound, from preparation to characterization.
Caption: Workflow for protein labeling and analysis.
Applications
TAMRA-labeled biomolecules are employed in a variety of fluorescence-based applications due to the dye's brightness and photostability. These include:
-
Fluorescence Microscopy: Imaging the localization of labeled proteins or oligonucleotides within cells.
-
Flow Cytometry: Identifying and sorting cells based on the presence of a labeled antibody on the cell surface.
-
Immunocytochemistry: Detecting specific antigens in fixed cells.
-
FRET (Förster Resonance Energy Transfer) Assays: TAMRA can serve as an acceptor for fluorophores like FAM (fluorescein).
-
Fluorescence-based Immunoassays: Quantifying antigens or antibodies in a sample.
By providing a balance of excellent spectroscopic properties, enhanced solubility through PEGylation, and efficient amine-reactive chemistry, this compound is a valuable tool for researchers in the life sciences and drug development.
References
An In-depth Technical Guide to the Safe Handling and Application of TAMRA-PEG4-NHS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of TAMRA-PEG4-NHS, a fluorescent labeling reagent. It covers essential safety and handling procedures, detailed chemical and physical properties, and robust experimental protocols for its use in various research applications. The information is intended to equip researchers with the knowledge to effectively and safely utilize this compound in their work.
Safety and Handling
1.1 General Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile rubber), when handling this compound.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
-
Dust Formation: Avoid creating dust when handling the solid form of the reagent.
1.2 Storage and Stability
Proper storage is crucial to maintain the reactivity and stability of this compound.
-
Long-term Storage: For long-term storage, the solid powder should be kept in a dry, dark place at -20°C.[1] Under these conditions, it can be stable for months to years.
-
Short-term Storage: For short-term storage, 0-4°C is acceptable for days to weeks.[1]
-
In Solvent: When dissolved in a solvent such as DMSO, it is recommended to store at -80°C for up to one year.[2]
-
Moisture Sensitivity: NHS esters are sensitive to moisture, which can lead to hydrolysis of the reactive group.[3] It is essential to allow the vial to equilibrate to room temperature before opening to prevent condensation. Store with a desiccant.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is essential for its successful application in experimental work.
| Property | Value | Reference(s) |
| Molecular Formula | C40H46N4O12 | [1] |
| Molecular Weight | 774.82 g/mol | |
| Appearance | Solid powder | |
| Solubility | Soluble in DMSO, DMF, DCM, and Water | |
| Purity | >95% | |
| Excitation Maximum | ~555 nm | |
| Emission Maximum | ~580 nm |
Experimental Protocols
This compound is a versatile fluorescent labeling reagent used to conjugate the TAMRA fluorophore to primary amines on biomolecules such as proteins, peptides, and amine-modified oligonucleotides. The NHS ester reacts with primary amines to form a stable amide bond.
3.1 General Protocol for Protein Labeling
This protocol provides a general guideline for labeling proteins with this compound. Optimization may be required for specific proteins and applications.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare Protein Solution: Dissolve the protein of interest in the reaction buffer to a concentration of 1-10 mg/mL.
-
Prepare Dye Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Conjugation Reaction: Add the this compound solution to the protein solution at a 5-10 molar excess. Incubate the reaction for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled protein from the unconjugated dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.
3.2 Protocol for Labeling Amino-Modified Oligonucleotides
This protocol is for the conjugation of this compound to oligonucleotides containing a primary amine modification.
Materials:
-
Amino-modified oligonucleotide
-
Conjugation Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5
-
This compound
-
Anhydrous DMSO
-
Ethanol and 3M Sodium Acetate for precipitation
Procedure:
-
Dissolve Oligonucleotide: Dissolve the amino-modified oligonucleotide in the conjugation buffer.
-
Dissolve NHS Ester: Dissolve this compound in anhydrous DMSO.
-
Conjugation: Add the dissolved NHS ester to the oligonucleotide solution. Gently vortex and shake the mixture for 2 hours at room temperature, protected from light.
-
Precipitation: Add a mixture of ethanol and 3M sodium acetate to precipitate the labeled oligonucleotide.
-
Purification: Centrifuge to pellet the oligonucleotide, remove the supernatant, and wash the pellet with cold 70% ethanol. Dry the pellet and resuspend in an appropriate buffer.
Visualizations
4.1 Reaction of this compound with a Primary Amine
Caption: Covalent bond formation between this compound and a primary amine.
4.2 Experimental Workflow for Protein Labeling and Purification
Caption: Step-by-step workflow for labeling proteins with this compound.
4.3 Generalized Signaling Pathway Investigation
References
Methodological & Application
Application Notes and Protocols for TAMRA-PEG4-NHS Protein Labeling
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the covalent labeling of proteins using TAMRA-PEG4-NHS ester. This protocol details the necessary reagents, equipment, and step-by-step instructions for a successful conjugation reaction, including subsequent purification of the labeled protein.
Tetramethylrhodamine (TAMRA) is a bright, photostable fluorophore commonly used for generating fluorescently labeled proteins. The incorporation of a four-unit polyethylene glycol (PEG4) spacer between the TAMRA fluorophore and the N-hydroxysuccinimide (NHS) ester enhances the solubility of the labeling reagent and the resulting conjugate, while also minimizing potential steric hindrance. The NHS ester reacts efficiently with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.
Core Principles of the Labeling Reaction
The fundamental principle of this labeling protocol is the reaction between the NHS ester of TAMRA-PEG4 and primary amine groups on the protein. This reaction is most efficient under slightly alkaline conditions (pH 8.0-9.0), where the primary amines are deprotonated and thus more nucleophilic. The result is a stable covalent amide bond, permanently attaching the fluorescent TAMRA-PEG4 moiety to the protein.
Key Experimental Parameters
Successful and reproducible protein labeling is dependent on several critical parameters. The following table summarizes the key quantitative data and recommended ranges for the this compound protein labeling protocol.
| Parameter | Recommended Value/Range | Notes |
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations generally lead to more efficient labeling.[1][2] |
| Labeling Buffer | 0.1 M Sodium Bicarbonate or Phosphate Buffer | Must be free of primary amines (e.g., Tris, glycine).[1][3][4] |
| Reaction pH | 8.0 - 9.0 | Optimal for the reaction between NHS esters and primary amines. |
| This compound Stock Solution | 10 mg/mL in anhydrous DMSO or DMF | Prepare fresh immediately before use to avoid hydrolysis. |
| Molar Ratio (Dye:Protein) | 5:1 to 20:1 | The optimal ratio should be determined empirically for each protein. |
| Reaction Temperature | Room Temperature | |
| Reaction Time | 1 - 4 hours | Incubation time may be adjusted to optimize the degree of labeling. |
| Reaction Volume | As required | The volume of organic solvent (DMSO/DMF) should not exceed 10% of the total reaction volume. |
Experimental Protocols
This section provides a detailed, step-by-step methodology for labeling proteins with this compound ester.
Preparation of Reagents
-
Protein Solution:
-
Ensure the protein is of high purity and dissolved in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3 or PBS, pH 7.2-7.5).
-
If the protein is in a buffer containing primary amines, such as Tris or glycine, perform a buffer exchange using dialysis or a desalting column.
-
Adjust the protein concentration to 2-10 mg/mL.
-
-
This compound Stock Solution:
-
Allow the vial of this compound ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound ester in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL. This solution is susceptible to hydrolysis and should be used without delay.
-
Protein Labeling Reaction
-
In a microcentrifuge tube, combine the prepared protein solution with the appropriate volume of 0.1 M sodium bicarbonate buffer (pH 8.3) to achieve the desired reaction volume.
-
While gently vortexing the protein solution, slowly add the calculated amount of the freshly prepared this compound stock solution. The optimal molar ratio of dye to protein may need to be determined empirically, but a starting point of a 10:1 molar excess is recommended.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. The incubation time can be extended up to 4 hours if a higher degree of labeling is desired.
Purification of the Labeled Protein
It is crucial to remove any unreacted this compound ester and byproducts from the labeled protein. Size exclusion chromatography (e.g., a desalting column) is a commonly used and effective method.
-
Equilibrate a desalting column (e.g., Sephadex G-25) with an appropriate buffer, such as PBS (pH 7.4).
-
Carefully load the entire labeling reaction mixture onto the column.
-
Elute the labeled protein with the equilibration buffer. The larger, labeled protein will elute first, while the smaller, unconjugated dye molecules will be retained longer in the column.
-
Collect the fractions containing the colored, labeled protein.
Characterization of the Labeled Protein
The degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the purified labeled protein at 280 nm (A280) and at the absorbance maximum for TAMRA (approximately 555 nm, Amax).
-
Calculate the protein concentration and the DOL using the following equations:
-
Protein Concentration (M) = [A280 – (Amax × CF)] / ε_protein
-
Where CF is the correction factor for the dye's absorbance at 280 nm (for TAMRA, this is typically around 0.3).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Degree of Labeling (DOL) = Amax / (ε_dye × Protein Concentration (M))
-
Where ε_dye is the molar extinction coefficient of TAMRA at its Amax (approximately 95,000 cm⁻¹M⁻¹).
-
-
Storage of the Labeled Protein
Store the purified, labeled protein at 4°C for short-term storage or at -20°C for long-term storage. For long-term storage, it is advisable to aliquot the sample to avoid repeated freeze-thaw cycles. Protect the conjugate from light.
Visual Representations
Chemical Reaction Pathway
The following diagram illustrates the chemical reaction between the this compound ester and a primary amine on a protein, resulting in a stable amide bond.
Experimental Workflow
This diagram outlines the sequential steps involved in the this compound protein labeling protocol, from preparation to final storage.
References
Step-by-Step Guide for Antibody Conjugation with TAMRA-PEG4-NHS
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the conjugation of antibodies with TAMRA-PEG4-NHS ester. Tetramethylrhodamine (TAMRA) is a bright, orange-red fluorescent dye commonly used for labeling proteins and other biomolecules. The polyethylene glycol (PEG) spacer (PEG4) enhances the solubility of the labeled antibody and reduces potential steric hindrance. The N-hydroxysuccinimide (NHS) ester group facilitates covalent labeling by reacting with primary amines on the antibody, primarily the ε-amino groups of lysine residues and the N-terminal α-amino group, to form a stable amide bond. This process enables the creation of fluorescently labeled antibodies for use in various applications, including immunoassays, flow cytometry, and fluorescence microscopy.
Principle of Reaction
The conjugation process is based on the reaction between the amine-reactive this compound ester and primary amines on the antibody. The NHS ester is an activated ester that readily reacts with deprotonated primary amines, which are more nucleophilic. This reaction is most efficient under slightly alkaline conditions (pH 7.2-9.0). The result is a stable amide bond linking the TAMRA-PEG4 moiety to the antibody.
Materials and Reagents
Required Materials
-
Antibody to be labeled (in an amine-free buffer)
-
This compound ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3, or 0.1 M phosphate buffer, pH 7.4)
-
Purification/Desalting Columns (e.g., Sephadex G-25)
-
Spectrophotometer
-
Microcentrifuge tubes
-
Pipettes
Reagent Properties
A summary of the key quantitative properties of the reagents is provided in the table below for easy reference.
| Reagent | Molecular Weight ( g/mol ) | Molar Extinction Coefficient (ε) at λmax | Excitation Max (λex) (nm) | Emission Max (λem) (nm) |
| This compound ester | 774.82[1] | 80,000 M⁻¹cm⁻¹ at 553 nm[1] | ~553[1] | ~575[1] |
| Typical IgG Antibody | ~150,000 | ~210,000 M⁻¹cm⁻¹ at 280 nm[2] | N/A | N/A |
Experimental Protocols
This section details the step-by-step procedure for conjugating your antibody with this compound.
Antibody Preparation
It is crucial to prepare the antibody correctly to ensure efficient conjugation.
-
Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into an amine-free buffer like 0.1 M sodium bicarbonate (pH 8.3) or PBS (pH 7.4). This can be achieved using dialysis or a desalting column.
-
Remove Stabilizers: Carrier proteins such as Bovine Serum Albumin (BSA) or gelatin will compete with the antibody for labeling and must be removed. Protein A/G purification can be used for this purpose.
-
Concentration Adjustment: Adjust the antibody concentration to 1-10 mg/mL in the reaction buffer. A concentration of 2 mg/mL is often recommended for optimal labeling.
Preparation of this compound Stock Solution
The this compound ester is moisture-sensitive and should be handled accordingly.
-
Allow the vial of this compound ester to equilibrate to room temperature before opening to prevent condensation.
-
Immediately before use, dissolve the this compound ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
Vortex the solution to ensure the dye is fully dissolved. The NHS ester is susceptible to hydrolysis, so the stock solution should be used promptly and not stored for long periods.
Antibody Conjugation Reaction
The following steps outline the conjugation reaction.
-
Calculate Molar Ratio: Determine the desired molar ratio of dye to antibody. A starting point of a 5 to 20-fold molar excess of the NHS ester to the protein is common. The optimal ratio should be determined empirically for each antibody.
-
Reaction Setup: Add the calculated volume of the this compound stock solution to the prepared antibody solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing during incubation can improve conjugation efficiency.
Purification of the Labeled Antibody
After the incubation period, it is essential to remove any unreacted this compound to prevent background fluorescence.
-
Size-Exclusion Chromatography: Use a desalting column (e.g., Sephadex G-25) to separate the larger labeled antibody from the smaller, unreacted dye molecules.
-
Column Equilibration: Equilibrate the desalting column with an appropriate storage buffer (e.g., PBS).
-
Sample Application and Elution: Apply the reaction mixture to the column and collect the fractions containing the purified, labeled antibody. The colored fraction that elutes first will be the conjugated antibody.
Characterization of the Conjugate
To assess the success of the conjugation, the Degree of Labeling (DOL) must be calculated. The DOL represents the average number of dye molecules conjugated to each antibody molecule. An optimal DOL for antibodies is typically between 2 and 10.
-
Spectrophotometric Measurement: Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance of TAMRA (~553 nm, Amax).
-
DOL Calculation: The DOL can be calculated using the following formula:
Protein Concentration (M) = [A280 - (Amax × CF280)] / ε_protein
Dye Concentration (M) = Amax / ε_dye
DOL = Dye Concentration / Protein Concentration
Where:
-
A280 is the absorbance of the conjugate at 280 nm.
-
Amax is the absorbance of the conjugate at ~553 nm.
-
CF280 is the correction factor for the dye's absorbance at 280 nm (for TAMRA, this is approximately 0.3).
-
ε_protein is the molar extinction coefficient of the antibody at 280 nm (~210,000 M⁻¹cm⁻¹ for IgG).
-
ε_dye is the molar extinction coefficient of this compound at ~553 nm (80,000 M⁻¹cm⁻¹).
-
Storage of the Labeled Antibody
Proper storage is crucial for maintaining the stability of the fluorescently labeled antibody.
-
Store the conjugated antibody at 4°C for short-term storage, protected from light.
-
For long-term storage, it is recommended to add a cryoprotectant like glycerol to a final concentration of 50% and store in aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
Fluorescently conjugated antibodies should always be stored in dark vials or wrapped in foil to prevent photobleaching.
Troubleshooting
This section addresses common problems encountered during antibody conjugation.
| Problem | Possible Cause | Solution |
| Low or No Conjugation | 1. Presence of primary amines (e.g., Tris, glycine) in the antibody buffer.2. This compound ester was hydrolyzed.3. Presence of carrier proteins (e.g., BSA) in the antibody solution.4. Incorrect pH of the reaction buffer. | 1. Perform buffer exchange into an amine-free buffer.2. Use the reconstituted NHS ester immediately.3. Remove carrier proteins before conjugation.4. Ensure the reaction buffer pH is between 7.2 and 9.0. |
| High Background Signal in Assays | 1. Incomplete removal of unreacted dye.2. Excessive labeling (high DOL) leading to non-specific binding. | 1. Ensure thorough purification of the conjugate using a desalting column.2. Reduce the molar ratio of dye to antibody in the conjugation reaction. |
| Precipitation of the Labeled Antibody | 1. Excessive labeling can increase the hydrophobicity of the antibody, leading to aggregation. | 1. Decrease the molar excess of the this compound ester in the reaction. |
Visualizations
Experimental Workflow
Caption: Workflow for antibody conjugation with this compound.
Chemical Reaction Pathway
Caption: Reaction of this compound with an antibody's primary amine.
References
Application Notes and Protocols: TAMRA-PEG4-NHS for Oligonucleotide Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of TAMRA-PEG4-NHS ester for the labeling of synthetic oligonucleotides. Tetramethylrhodamine (TAMRA) is a versatile fluorescent dye widely employed in molecular biology and drug development for applications such as quantitative real-time PCR (qPCR), Förster Resonance Energy Transfer (FRET) studies, and fluorescence microscopy.[1][2] The polyethylene glycol (PEG) linker (PEG4) enhances solubility and reduces steric hindrance, while the N-hydroxysuccinimide (NHS) ester group allows for efficient and specific covalent labeling of primary amine groups present on modified oligonucleotides.[3][4][5]
These guidelines are intended to assist researchers in achieving optimal and reproducible labeling of their oligonucleotides for downstream applications.
Quantitative Data Summary
The spectral properties of TAMRA are crucial for designing fluorescence-based experiments and selecting appropriate filter sets for detection. The following table summarizes the key quantitative data for TAMRA-labeled oligonucleotides.
| Parameter | Value | Reference |
| Modification Code | [TAMR] | |
| Chemical Formula (6-TAMRA) | C31H31N3O6P | |
| Molecular Weight (6-TAMRA) | 575.60 Da | |
| Maximum Absorption (λmax) | 543 - 565 nm | |
| Maximum Emission (λmax) | 571 - 580 nm | |
| Extinction Coefficient (ε) | 92,000 M⁻¹cm⁻¹ |
Experimental Protocols
Materials and Reagents
-
Amine-modified oligonucleotide
-
This compound ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
0.1 M Sodium Bicarbonate Buffer (pH 8.3-9.0) or 0.1 M Sodium Borate Buffer (pH 8.5)
-
Desalting columns (e.g., Glen Gel-Pak™) or appropriate size exclusion chromatography (SEC) media
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification and analysis
-
Nuclease-free water
-
Standard laboratory equipment (pipettes, microcentrifuge tubes, vortexer, etc.)
Pre-Labeling Preparation
-
Oligonucleotide Preparation : Ensure the amine-modified oligonucleotide is free of any primary amine-containing buffers, such as Tris. If necessary, purify the oligonucleotide by ethanol precipitation or desalting to exchange the buffer.
-
NHS Ester Solution Preparation : Immediately before use, dissolve the this compound ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL. NHS esters are moisture-sensitive and should be handled in a dry environment.
Oligonucleotide Labeling Protocol
This protocol is adapted for a 0.1 to 0.2 µmole synthesis scale of an amino-modified oligonucleotide.
-
Dissolve the amine-modified oligonucleotide in 200 µL of 0.1 M sodium bicarbonate buffer (pH 8.3-8.5). The optimal pH for the reaction of NHS esters with primary amines is between 8.3 and 8.5.
-
Add the freshly prepared this compound ester solution to the oligonucleotide solution. A molar excess of the NHS ester is typically used, with ratios ranging from 5 to 10-fold.
-
Vortex the reaction mixture gently and incubate for 1-4 hours at room temperature, protected from light. The reaction is often complete within 30 minutes to 2 hours.
-
After incubation, proceed immediately to the purification step to separate the labeled oligonucleotide from unreacted dye and byproducts.
Purification of Labeled Oligonucleotide
Purification is critical to remove excess dye, which can interfere with downstream applications.
-
Desalting : The initial purification step can be performed using a desalting column to remove the bulk of the unreacted this compound ester.
-
RP-HPLC : For high-purity labeled oligonucleotides, reverse-phase HPLC is the recommended method.
-
Column : C18 column
-
Mobile Phase A : 0.1 M Triethylammonium acetate (TEAA) in water
-
Mobile Phase B : Acetonitrile
-
Gradient : A linear gradient of acetonitrile is used to elute the labeled oligonucleotide. The hydrophobicity of the TAMRA dye will increase the retention time of the labeled oligonucleotide compared to the unlabeled one.
-
Detection : Monitor the elution profile at 260 nm (for the oligonucleotide) and at the absorption maximum of TAMRA (~550-560 nm).
-
-
Post-Purification : After HPLC, the collected fractions containing the purified labeled oligonucleotide are typically lyophilized to remove the volatile mobile phase. The dried, labeled oligonucleotide can be stored at -20°C in a nuclease-free environment.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for oligonucleotide labeling and a representative application of a TAMRA-labeled probe in a biological context.
Caption: Experimental workflow for labeling an amine-modified oligonucleotide with this compound ester.
Caption: Application of a TAMRA-labeled oligonucleotide probe in Fluorescence In Situ Hybridization (FISH).
Applications in Research and Drug Development
TAMRA-labeled oligonucleotides are instrumental in a variety of applications:
-
Quantitative Real-Time PCR (qPCR): As a component of TaqMan probes, TAMRA can act as a quencher for a reporter dye like 6-FAM. The proximity of TAMRA to the reporter dye on the intact probe quenches the reporter's fluorescence. During PCR, the 5' to 3' exonuclease activity of Taq polymerase degrades the probe, separating the reporter and quencher, leading to an increase in fluorescence that is proportional to the amount of amplified product.
-
Förster Resonance Energy Transfer (FRET): TAMRA is often paired with a donor fluorophore such as 6-FAM in FRET-based assays. The efficiency of energy transfer is highly dependent on the distance between the two dyes, making it a powerful tool for studying conformational changes in nucleic acids and their interactions with other molecules.
-
Fluorescence In Situ Hybridization (FISH): TAMRA-labeled oligonucleotide probes can be used to detect and visualize specific DNA or RNA sequences within fixed cells or tissues. This is valuable for gene mapping, transcript localization, and diagnostics.
-
Drug Development: Labeled oligonucleotides can be used to study the cellular uptake, trafficking, and mechanism of action of antisense oligonucleotides, siRNAs, and other nucleic acid-based therapeutics. The fluorescence of TAMRA allows for direct visualization and quantification of the therapeutic agent within cells and tissues.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Inactive NHS ester due to hydrolysis. - Suboptimal pH of the reaction buffer. - Presence of primary amines in the oligonucleotide solution. | - Use fresh, anhydrous DMSO/DMF. - Ensure the pH of the labeling buffer is between 8.3 and 9.0. - Purify the oligonucleotide to remove any amine-containing buffers prior to labeling. |
| Multiple Peaks in HPLC | - Unlabeled oligonucleotide. - Labeled oligonucleotide. - Free dye. - Multiply labeled oligonucleotides. | - Optimize the molar ratio of NHS ester to oligonucleotide to favor mono-labeling. - Ensure complete reaction or efficient initial desalting to remove free dye. |
| No Fluorescent Signal | - Photobleaching of the dye. - Incorrect filter sets on the detection instrument. | - Protect the labeled oligonucleotide from light during reaction and storage. - Verify that the excitation and emission wavelengths of the instrument are appropriate for TAMRA. |
References
Application Notes and Protocols for Labeling Peptides with TAMRA-PEG4-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the principles and practices of labeling peptides with TAMRA-PEG4-NHS Ester. This document includes detailed experimental protocols, data presentation tables, and visual diagrams to facilitate the successful conjugation and application of TAMRA-labeled peptides in various research and development settings.
Introduction to this compound Ester Labeling
Tetramethylrhodamine (TAMRA) is a bright, photostable rhodamine-based fluorophore widely used for labeling peptides and oligonucleotides.[1] The N-hydroxysuccinimide (NHS) ester functional group allows for covalent conjugation to primary amines, such as the N-terminus of a peptide or the side chain of a lysine residue, forming a stable amide bond.[2]
The incorporation of a four-unit polyethylene glycol (PEG4) linker offers several advantages:
-
Increased Hydrophilicity: The PEG4 linker enhances the water solubility of the often hydrophobic TAMRA dye, which can help to prevent aggregation of the labeled peptide.[3]
-
Reduced Steric Hindrance: The flexible PEG4 spacer arm minimizes steric hindrance between the dye and the peptide, preserving the peptide's biological activity.[4]
-
Improved Binding Kinetics: In applications such as Fluorescence Resonance Energy Transfer (FRET), the linker can provide an optimal distance and orientation between the fluorophore and other molecules.
TAMRA-labeled peptides are versatile tools with broad applications in biomedical research, including:
-
Fluorescence Resonance Energy Transfer (FRET) Assays: TAMRA frequently serves as an acceptor dye in FRET pairs (e.g., with fluorescein, FAM) to study enzyme activity, such as proteases and kinases.[5]
-
Cellular Imaging and Uptake Studies: The bright fluorescence of TAMRA enables the visualization of peptide localization, trafficking, and uptake in living cells.
-
Protein-Protein Interaction Studies: Labeled peptides can be used to monitor binding events and conformational changes in real-time.
-
Diagnostic and Therapeutic Development: TAMRA-labeled peptides can be employed as imaging probes to target specific biomarkers or as components of drug delivery systems.
Experimental Protocols
Labeling Peptide in Solution
This protocol describes a general method for labeling a peptide with this compound ester in a solution phase.
Materials:
-
Peptide of interest (with at least one primary amine)
-
This compound ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.0-9.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1.5 M hydroxylamine, pH 8.5
-
Purification system (e.g., Reverse-Phase High-Performance Liquid Chromatography - RP-HPLC)
Protocol:
-
Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the this compound ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: While gently vortexing the peptide solution, slowly add the dissolved this compound ester. The optimal molar ratio of dye to peptide should be determined empirically, but a starting point of 5:1 to 15:1 is common.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Alternatively, the reaction can be performed overnight at 4°C.
-
Quenching: Stop the reaction by adding the Quenching Solution to consume any unreacted NHS ester. Incubate for an additional 30 minutes at room temperature.
-
Purification: Purify the TAMRA-labeled peptide from unreacted dye and other impurities using RP-HPLC.
On-Resin Peptide Labeling
Labeling the peptide while it is still attached to the solid-phase synthesis resin can simplify the purification process.
Materials:
-
Peptide-resin with a deprotected N-terminal amine or a deprotected lysine side chain
-
This compound ester
-
Anhydrous DMF
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)
-
Cold diethyl ether
Protocol:
-
Resin Swelling: Swell the peptide-resin in anhydrous DMF for 20-30 minutes.
-
Dye Activation (if necessary): If starting from a carboxylic acid form of the dye, pre-activate it with a coupling agent like HATU in the presence of DIPEA in DMF. For the NHS ester form, this step is not required.
-
Labeling Reaction: Drain the DMF from the swollen resin and add the solution of this compound ester. Add a small amount of DIPEA to maintain a basic environment. Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
Washing: Wash the resin thoroughly with DMF, followed by Dichloromethane (DCM), and then dry the resin.
-
Cleavage and Deprotection: Cleave the labeled peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail.
-
Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the pellet, and then proceed with RP-HPLC purification.
Purification and Characterization
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
RP-HPLC is the most common method for purifying fluorescently labeled peptides.
-
Column: C18 stationary phase
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Detection: Monitor the elution at both ~220 nm (for the peptide backbone) and ~555 nm (for TAMRA). A pure labeled peptide should show a single peak that absorbs at both wavelengths.
Mass Spectrometry (MS):
Mass spectrometry is used to confirm the identity of the labeled peptide by verifying its molecular weight.
-
Techniques: Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are commonly used.
-
Analysis: The experimentally observed molecular weight should match the theoretically calculated molecular weight of the TAMRA-labeled peptide.
Spectrophotometric Analysis (Degree of Labeling - DOL):
The DOL, which is the average number of dye molecules per peptide, can be determined by measuring the absorbance of the purified labeled peptide.
-
Measure the absorbance of the purified labeled peptide solution at 280 nm (A₂₈₀) and at the absorbance maximum of TAMRA (~555 nm, A_max).
-
Calculate the concentration of the dye using the Beer-Lambert law (A = εbc), where ε is the molar extinction coefficient of TAMRA (~90,000 M⁻¹cm⁻¹).
-
Calculate the protein concentration, correcting for the dye's absorbance at 280 nm. The correction factor for TAMRA is approximately 0.3.
-
The DOL is the molar ratio of the dye to the peptide.
Data Presentation
Table 1: Typical Reaction Parameters for this compound Ester Labeling
| Parameter | In-Solution Labeling | On-Resin Labeling |
| Peptide Concentration | 1-10 mg/mL | N/A |
| Solvent | 0.1 M Sodium Bicarbonate/Phosphate Buffer (pH 8.0-9.0) | Anhydrous DMF |
| Dye Stock Concentration | 10 mg/mL in DMF or DMSO | 5-10 fold molar excess in DMF |
| Molar Excess of Dye | 5:1 to 15:1 (Dye:Peptide) | 5:1 to 15:1 (Dye:Peptide) |
| Reaction Time | 1-2 hours at RT or overnight at 4°C | 2-4 hours at RT |
| Quenching Agent | 1 M Tris-HCl or 1.5 M Hydroxylamine | N/A (Washing) |
Table 2: Example RP-HPLC Gradient for Purification
| Time (minutes) | % Mobile Phase B (Acetonitrile with 0.1% TFA) |
| 0 | 5 |
| 5 | 5 |
| 35 | 65 |
| 40 | 95 |
| 45 | 95 |
| 50 | 5 |
Note: This is an example gradient and should be optimized for each specific labeled peptide.
Visualizations
Caption: NHS ester reaction with a primary amine on a peptide.
Caption: Workflow for labeling peptides with this compound ester.
Caption: Principle of a FRET-based protease activity assay.
References
Application Notes and Protocols for TAMRA-PEG4-NHS Conjugation to Amine-Modified DNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols and application notes for the covalent conjugation of TAMRA-PEG4-NHS ester to amine-modified DNA. This procedure is essential for researchers requiring fluorescently labeled oligonucleotides for various applications, including molecular diagnostics, fluorescence microscopy, and in vitro and in vivo imaging. The inclusion of a polyethylene glycol (PEG) spacer (PEG4) enhances the water solubility of the labeled DNA and minimizes steric hindrance, potentially improving the functionality of the conjugated molecule.
Carboxytetramethylrhodamine (TAMRA) is a bright orange-red fluorescent dye commonly used for labeling oligonucleotides.[1] The N-hydroxysuccinimide (NHS) ester functional group of this compound reacts efficiently with primary aliphatic amines, such as those introduced at the 5' or 3' end of an oligonucleotide, to form a stable amide bond.[2][3] This protocol outlines the necessary steps for successful conjugation, purification, and characterization of the resulting fluorescently labeled DNA.
Key Experimental Considerations
Successful conjugation of this compound to amine-modified DNA is dependent on several key factors:
-
pH: The reaction is most efficient at a pH between 7 and 9.[4] A common choice is a sodium bicarbonate or sodium borate buffer at pH 8.5.[5]
-
Amine-free Buffers: It is critical to avoid buffers containing primary amines, such as Tris, as they will compete with the amine-modified DNA for reaction with the NHS ester.
-
Purity of DNA: The amine-modified DNA should be of high purity, free from any residual ammonium salts or other amine-containing contaminants.
-
NHS Ester Stability: NHS esters are susceptible to hydrolysis in aqueous solutions. Therefore, the this compound should be dissolved in an anhydrous solvent like dimethyl sulfoxide (DMSO) immediately before use.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the conjugation reaction, purification, and characterization of TAMRA-labeled DNA.
| Parameter | Value | Notes |
| Reagents | ||
| Amine-Modified DNA Concentration | 0.3 - 1.0 mM | Higher concentrations can improve reaction efficiency. |
| This compound Ester Concentration | ~14 mM in DMSO | Prepare fresh before each use. |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or 0.091 M Sodium Borate | pH should be adjusted to 8.5. |
| Reaction Conditions | ||
| Molar Ratio (Dye:DNA) | 5:1 to 10:1 | An excess of the dye ensures efficient labeling. |
| Reaction Temperature | Room Temperature (20-25°C) | |
| Reaction Time | 1 - 2 hours | Protect from light to prevent photobleaching of the dye. |
| Purification | ||
| Ethanol Precipitation (Ethanol:Reaction Volume) | 2:1 to 2.5:1 (v/v) | A common and effective method for removing unreacted dye. |
| Centrifugation Speed | 3,000 - 13,000 RPM | |
| Centrifugation Time | 20 minutes at 4°C | |
| Characterization | ||
| DNA Absorbance Maximum (λmax) | ~260 nm | Used to determine DNA concentration. |
| TAMRA Absorbance Maximum (λmax) | ~555 - 565 nm | Confirms the presence of the TAMRA label. |
| TAMRA Emission Maximum (λmax) | ~580 nm |
Experimental Protocols
Preparation of Reagents
-
0.1 M Sodium Bicarbonate Buffer (pH 8.5):
-
Dissolve 8.4 g of sodium bicarbonate in 900 mL of nuclease-free water.
-
Adjust the pH to 8.5 using 1 M NaOH.
-
Bring the final volume to 1 L with nuclease-free water.
-
Filter sterilize and store at 4°C.
-
-
Amine-Modified DNA Solution:
-
Dissolve the lyophilized amine-modified oligonucleotide in the 0.1 M Sodium Bicarbonate Buffer to a final concentration of 0.3 - 1.0 mM.
-
-
This compound Ester Solution:
-
Immediately before use, dissolve the this compound ester in anhydrous DMSO to a concentration of approximately 14 mM. Vortex thoroughly to ensure complete dissolution.
-
Conjugation Reaction
-
In a microcentrifuge tube, combine the amine-modified DNA solution and the freshly prepared this compound ester solution at a molar ratio of 1:5 to 1:10 (DNA:Dye).
-
Mix the components thoroughly by gentle vortexing.
-
Incubate the reaction for 1-2 hours at room temperature (20-25°C).
-
Protect the reaction from light by wrapping the tube in aluminum foil.
Purification of TAMRA-Labeled DNA
Ethanol Precipitation Method:
-
To the conjugation reaction mixture, add 1/10th volume of 3 M sodium acetate, pH 5.2.
-
Add 2 to 2.5 volumes of ice-cold 100% ethanol.
-
Vortex the solution and incubate at -20°C for at least 30 minutes to precipitate the DNA.
-
Centrifuge the mixture at high speed (e.g., 13,000 RPM) for 20 minutes at 4°C to pellet the labeled DNA.
-
Carefully decant the supernatant containing the unreacted dye.
-
Wash the pellet with 70% ethanol and centrifuge again for 5-10 minutes.
-
Remove the supernatant and air-dry the pellet to remove any residual ethanol.
-
Resuspend the purified TAMRA-labeled DNA in a suitable buffer (e.g., TE buffer or nuclease-free water).
Note: For higher purity, purification by High-Performance Liquid Chromatography (HPLC) is recommended.
Characterization of TAMRA-Labeled DNA
-
UV-Vis Spectroscopy:
-
Measure the absorbance of the purified TAMRA-labeled DNA solution using a spectrophotometer.
-
Confirm the presence of DNA by observing an absorbance peak at approximately 260 nm.
-
Confirm the successful conjugation of the TAMRA dye by observing an absorbance peak at approximately 555-565 nm.
-
-
Quantification:
-
The concentration of the DNA can be estimated using the absorbance at 260 nm.
-
The concentration of the TAMRA dye can be determined using its extinction coefficient at its absorbance maximum.
-
Visualizations
Caption: Experimental workflow for this compound conjugation to amine-modified DNA.
References
Application Notes and Protocols for the Purification of TAMRA-PEG4-NHS Labeled Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethylrhodamine (TAMRA) is a popular orange-red fluorescent dye frequently used to label proteins for various biological applications, including fluorescence microscopy, flow cytometry, and immunofluorescent staining.[1][2][] The TAMRA-PEG4-NHS ester variant contains a polyethylene glycol (PEG) spacer, which can enhance the solubility and reduce aggregation of the labeled protein.[4] The N-hydroxysuccinimide (NHS) ester functional group efficiently reacts with primary amines on the protein, such as the N-terminus and the side chains of lysine residues, to form stable amide bonds.[1]
Proper purification of the labeled protein is a critical step to remove unconjugated dye and any protein aggregates, which can otherwise lead to high background signals and inaccurate experimental results. This document provides a detailed protocol for the purification of proteins labeled with this compound ester, followed by essential quality control measures.
Data Presentation: Key Parameters for Labeling and Purification
The success of protein labeling and purification is dependent on several key parameters. The following table summarizes important quantitative data for consideration.
| Parameter | Recommended Value/Range | Notes |
| Labeling Reaction | ||
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency, but protein solubility must be maintained. |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or Phosphate Buffer | Amine-containing buffers (e.g., Tris) must be avoided as they compete with the protein for reaction with the NHS ester. |
| Reaction pH | 8.0 - 9.0 | The reaction of NHS esters with primary amines is most efficient at a slightly alkaline pH. |
| Dye-to-Protein Molar Ratio | 5:1 to 20:1 | This ratio should be optimized for each specific protein to achieve the desired degree of labeling. |
| Incubation Time | 1 - 4 hours | Incubation is typically performed at room temperature, protected from light. |
| Purification | ||
| Purification Method | Size Exclusion Chromatography (SEC), Dialysis, or Spin Columns | SEC is highly effective for separating labeled protein from free dye. Dialysis and spin columns are also common methods. |
| Quality Control | ||
| Excitation Maximum (λex) | ~555 nm | For TAMRA dye. |
| Emission Maximum (λem) | ~580 nm | For TAMRA dye. |
| Molar Extinction Coefficient (ε) of TAMRA at ~555 nm | ~90,000 - 91,000 M⁻¹cm⁻¹ | Used for calculating the degree of labeling. |
| Correction Factor (CF) at 280 nm | ~0.3 | This factor corrects for the dye's absorbance at 280 nm when measuring protein concentration. |
| Typical Degree of Labeling (DOL) | 2 - 4 | The optimal DOL depends on the specific application. Excessive labeling can lead to fluorescence quenching and protein aggregation. |
Experimental Protocols
I. Protein Labeling with this compound Ester
This protocol outlines the steps for labeling a protein with an amine-reactive this compound ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound ester
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Purification column (e.g., Sephadex G-25) or dialysis cassette
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the this compound ester in DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: While gently vortexing the protein solution, slowly add the dissolved this compound ester. The molar ratio of dye to protein should be optimized, with a common starting point of 10:1 to 20:1.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
II. Purification of Labeled Protein using Size Exclusion Chromatography (SEC)
SEC, also known as gel filtration, separates molecules based on their size. Larger molecules, such as the labeled protein, will elute from the column before smaller molecules like the unconjugated dye.
Materials:
-
Labeled protein solution from the previous step
-
Size exclusion chromatography column (e.g., Sephadex G-25)
-
Elution buffer (e.g., PBS, pH 7.4)
-
Fraction collector
Procedure:
-
Equilibrate the Column: Equilibrate the SEC column with at least two column volumes of elution buffer.
-
Load the Sample: Carefully load the labeling reaction mixture onto the top of the column.
-
Elute the Sample: Begin the elution with the elution buffer and collect fractions. The first colored band to elute will be the TAMRA-labeled protein. The second, slower-moving colored band will be the free, unconjugated dye.
-
Pool Fractions: Collect the fractions containing the purified labeled protein. The separation can be monitored by eye or by measuring the absorbance of the fractions at 280 nm and 555 nm.
III. Alternative Purification Method: Dialysis
Dialysis is another effective method for removing small molecules like unconjugated dye from a protein solution.
Materials:
-
Labeled protein solution
-
Dialysis tubing or cassette with an appropriate molecular weight cutoff (MWCO), typically 10-14 kDa
-
Large volume of dialysis buffer (e.g., PBS, pH 7.4)
-
Stir plate and stir bar
Procedure:
-
Prepare Dialysis Unit: Prepare the dialysis tubing or cassette according to the manufacturer's instructions.
-
Load Sample: Load the labeled protein solution into the dialysis unit.
-
Dialysis: Place the dialysis unit in a large beaker containing the dialysis buffer at 4°C with gentle stirring.
-
Buffer Changes: Perform at least three buffer changes over a period of 24-48 hours to ensure complete removal of the free dye.
Quality Control: Determination of Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule. It is a critical parameter for ensuring the quality and reproducibility of experiments.
Procedure:
-
Measure Absorbance: Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of the TAMRA dye (~555 nm, A_max).
-
Calculate Protein Concentration:
-
First, calculate the correction factor (CF) for the dye's absorbance at 280 nm. For TAMRA, this is approximately 0.3.
-
The concentration of the protein is calculated using the following formula: Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein where ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate Dye Concentration:
-
The concentration of the dye is calculated using the following formula: Dye Concentration (M) = A_max / ε_dye where ε_dye is the molar extinction coefficient of TAMRA at ~555 nm (~91,000 M⁻¹cm⁻¹).
-
-
Calculate Degree of Labeling (DOL):
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Visualizations
References
Application Notes and Protocols: Calculating the Dye-to-Protein Ratio for TAMRA-PEG4-NHS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for calculating the dye-to-protein ratio (D/P) of proteins labeled with TAMRA-PEG4-NHS. Accurate determination of the D/P ratio, also known as the degree of labeling (DOL), is crucial for ensuring the quality and consistency of fluorescently labeled protein conjugates in various research and drug development applications.
Introduction
Tetramethylrhodamine (TAMRA) is a popular orange fluorescent dye frequently used for labeling proteins, peptides, and oligonucleotides. The this compound ester variant incorporates a polyethylene glycol (PEG) spacer, which can improve the solubility of the labeled protein and reduce steric hindrance. The N-hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines on the protein, such as the N-terminus and the side chains of lysine residues, to form stable amide bonds.[1]
The D/P ratio represents the average number of dye molecules conjugated to a single protein molecule.[2] An optimal D/P ratio is critical; under-labeling can result in a weak signal, while over-labeling can lead to fluorescence quenching and potential interference with the protein's biological activity.[2] This protocol outlines the spectrophotometric method for determining the D/P ratio.
Quantitative Data Summary
The following tables summarize the key quantitative data required for calculating the dye-to-protein ratio of TAMRA-labeled proteins.
Table 1: Photophysical Properties of 5-TAMRA
| Parameter | Value | Reference |
| Excitation Maximum (λmax) | 546 nm | [3] |
| Emission Maximum (λem) | 580 nm | |
| Molar Extinction Coefficient (εdye) at λmax | 95,000 M-1cm-1 | |
| Correction Factor (CF280) | 0.178 |
Table 2: Molar Extinction Coefficients of Common Proteins at 280 nm
| Protein | Molar Extinction Coefficient (εprotein) (M-1cm-1) | Molecular Weight (kDa) |
| IgG | 210,000 | ~150 |
| Bovine Serum Albumin (BSA) | 43,824 | ~66.5 |
| Streptavidin | 150,000 | ~53 |
Note: The molar extinction coefficient of a specific protein can be calculated from its amino acid sequence.
Experimental Protocols
This section details the key experimental protocols for labeling a protein with this compound and subsequently calculating the dye-to-protein ratio.
Protocol 1: Protein Labeling with this compound
This protocol is a general guideline and may require optimization for specific proteins.
Materials:
-
Protein of interest (2-10 mg/mL in an amine-free buffer, e.g., PBS pH 7.4)
-
This compound ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Purification column (e.g., gel filtration or spin column)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL. Buffers containing primary amines (e.g., Tris or glycine) must be avoided as they compete with the protein for the NHS ester.
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: Add the dye stock solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically but typically ranges from 5:1 to 20:1. Incubate the reaction for 1 hour at room temperature, protected from light.
-
Purification: Remove the unreacted dye from the labeled protein using a gel filtration column (e.g., Sephadex G-25), a spin column, or dialysis. This step is crucial for accurate D/P ratio determination.
Protocol 2: Calculating the Dye-to-Protein Ratio (D/P)
This protocol uses absorbance measurements to determine the concentrations of the dye and the protein in the purified conjugate.
Materials:
-
Purified TAMRA-labeled protein conjugate
-
Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Measure Absorbance:
-
Measure the absorbance of the purified protein-dye conjugate solution at 280 nm (A280).
-
Measure the absorbance at the maximum absorbance wavelength of the TAMRA dye, approximately 546 nm (Amax).
-
If the absorbance readings are too high (typically > 2.0), dilute the sample with buffer and record the dilution factor.
-
-
Calculate the Molar Concentration of the Dye:
-
Use the Beer-Lambert law to calculate the molar concentration of the TAMRA dye.
-
Dye Concentration (M) = Amax / (εdye * path length)
-
Where:
-
Amax is the absorbance at the dye's maximum absorbance wavelength.
-
εdye is the molar extinction coefficient of TAMRA (95,000 M-1cm-1).
-
The path length is typically 1 cm.
-
-
-
-
Calculate the Molar Concentration of the Protein:
-
The absorbance at 280 nm is a combination of the protein's absorbance and the dye's absorbance. A correction factor is needed to account for the dye's contribution at 280 nm.
-
Corrected Protein Absorbance (Aprotein) = A280 - (Amax * CF280)
-
Where:
-
A280 is the absorbance at 280 nm.
-
Amax is the absorbance at the dye's maximum absorbance wavelength.
-
CF280 is the correction factor for TAMRA at 280 nm (0.178).
-
-
-
Protein Concentration (M) = Aprotein / (εprotein * path length)
-
Where:
-
Aprotein is the corrected absorbance at 280 nm.
-
εprotein is the molar extinction coefficient of the protein at 280 nm.
-
The path length is typically 1 cm.
-
-
-
-
Calculate the Dye-to-Protein Ratio (D/P):
-
D/P = Dye Concentration (M) / Protein Concentration (M)
-
Visualizations
The following diagrams illustrate the key processes involved in determining the dye-to-protein ratio.
References
Application Notes and Protocols for TAMRA-PEG4-NHS in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of TAMRA-PEG4-NHS in fluorescence microscopy. This document includes the chemical and spectral properties of the dye, detailed protocols for labeling and cellular imaging, and guidance on data interpretation and troubleshooting.
Introduction to this compound
Tetramethylrhodamine (TAMRA) is a bright, orange-red fluorescent dye belonging to the rhodamine family.[1] The this compound ester is a derivative of TAMRA that incorporates a four-unit polyethylene glycol (PEG) spacer and an N-hydroxysuccinimide (NHS) ester functional group.[2][3] The PEG spacer enhances water solubility and reduces steric hindrance, while the NHS ester reacts efficiently with primary amines (-NH2) on proteins, antibodies, peptides, and amine-modified oligonucleotides to form stable amide bonds.[2][3] These characteristics make this compound a versatile tool for fluorescently labeling biomolecules for a variety of applications in fluorescence microscopy.
Data Presentation
The photophysical properties of TAMRA derivatives are crucial for designing and optimizing fluorescence microscopy experiments. The following table summarizes the key quantitative data for TAMRA and its derivatives.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~555 nm | |
| Emission Maximum (λem) | ~580 nm | |
| Molar Extinction Coefficient (ε) | ~80,000 - 95,000 M⁻¹cm⁻¹ | |
| Quantum Yield (Φ) | ~0.1 | |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | |
| Reactivity | Primary amines |
Experimental Protocols
Protocol 1: Antibody Conjugation with this compound
This protocol describes the general procedure for labeling antibodies with this compound.
Materials:
-
Antibody of interest (in an amine-free buffer like PBS)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
1 M Sodium Bicarbonate buffer (pH 8.3)
-
Desalting column (e.g., Sephadex G-25)
-
Reaction tubes
-
Pipettes
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS). Buffers containing Tris or glycine will compete with the labeling reaction.
-
If necessary, perform a buffer exchange using a desalting column.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Add 20 µL of 1 M Sodium Bicarbonate buffer to 100 µL of the antibody solution to raise the pH to ~8.3.
-
Add the this compound solution to the antibody solution at a molar ratio of 10:1 to 20:1 (dye:antibody). The optimal ratio may need to be determined empirically.
-
Mix thoroughly by gentle vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Remove unconjugated dye by passing the reaction mixture through a desalting column pre-equilibrated with PBS.
-
Collect the colored fractions, which contain the TAMRA-labeled antibody.
-
-
Determination of Degree of Labeling (DOL) (Optional):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and 555 nm (for TAMRA).
-
Calculate the protein and dye concentrations and their molar ratio to determine the DOL.
-
-
Storage:
-
Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant and store at -20°C.
-
Antibody Conjugation Workflow
Protocol 2: Cell Surface Staining
This protocol is for staining cell surface antigens on live or fixed cells.
Materials:
-
Cells in suspension
-
TAMRA-conjugated antibody
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
(Optional) Fc block
-
(Optional) Fixation buffer (e.g., 4% paraformaldehyde in PBS)
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them once with ice-cold Flow Cytometry Staining Buffer.
-
Resuspend cells to a concentration of 1 x 10⁷ cells/mL in staining buffer.
-
-
Fc Receptor Blocking (Optional):
-
If using cells with high Fc receptor expression, add an Fc blocking reagent and incubate for 10-15 minutes at 4°C.
-
-
Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into tubes.
-
Add the predetermined optimal concentration of the TAMRA-conjugated antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing:
-
Add 2 mL of ice-cold staining buffer and centrifuge at 300-400 x g for 5 minutes.
-
Discard the supernatant and repeat the wash step.
-
-
Fixation (Optional):
-
If imaging fixed cells, resuspend the cell pellet in 100 µL of fixation buffer and incubate for 20 minutes at room temperature, protected from light.
-
Wash the cells twice with staining buffer.
-
-
Imaging:
-
Resuspend the final cell pellet in an appropriate volume of staining buffer or mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter set for TAMRA (Excitation: ~555 nm, Emission: ~580 nm).
-
Protocol 3: Intracellular Staining
This protocol allows for the visualization of antigens within the cell.
Materials:
-
Cells adhered to coverslips or in suspension
-
TAMRA-conjugated antibody
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., PBS with 0.1-0.5% Triton X-100 or Saponin)
-
Washing Buffer (e.g., PBS)
Procedure:
-
Cell Preparation and Fixation:
-
For adherent cells, grow them on coverslips. For suspension cells, cytospin them onto slides or use them in tubes.
-
Wash cells with PBS.
-
Fix the cells with Fixation Buffer for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Incubate the fixed cells with Permeabilization Buffer for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Dilute the TAMRA-conjugated antibody in Permeabilization Buffer.
-
Incubate the cells with the antibody solution for 1 hour at room temperature or overnight at 4°C in a humidified chamber, protected from light.
-
-
Washing:
-
Wash the cells three times with Permeabilization Buffer.
-
Wash once with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter set for TAMRA.
-
Intracellular Staining Workflow
Protocol 4: In Vivo Imaging of a Labeled Antibody
This protocol provides a general guideline for in vivo imaging of a this compound labeled antibody in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mouse model
-
TAMRA-conjugated antibody
-
Sterile PBS
-
In vivo imaging system with appropriate filters for TAMRA
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse according to approved animal care protocols.
-
Remove fur from the imaging area if necessary.
-
-
Injection:
-
Intravenously inject the TAMRA-conjugated antibody (typically 100-200 µL) via the tail vein. The optimal dose should be determined empirically.
-
-
In Vivo Imaging:
-
Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) using an in vivo imaging system.
-
Use appropriate excitation (~550 nm) and emission (~580 nm) filters for TAMRA.
-
-
Data Analysis:
-
Define regions of interest (ROIs) over the tumor and other organs to quantify fluorescence intensity over time.
-
Analyze the biodistribution and tumor-targeting efficacy of the labeled antibody.
-
-
Ex Vivo Analysis (Optional):
-
At the final time point, euthanize the mouse and dissect the tumor and major organs.
-
Image the dissected tissues using the in vivo imaging system to confirm the biodistribution of the labeled antibody.
-
Signaling Pathway Visualization
TAMRA-labeled biomolecules are valuable tools for visualizing and studying dynamic cellular processes, including signaling pathways.
G-Protein Coupled Receptor (GPCR) Trafficking
TAMRA-labeled ligands or antibodies can be used to track the internalization and trafficking of GPCRs upon agonist stimulation. This allows for the visualization of receptor endocytosis, recycling, and degradation pathways.
GPCR Trafficking Pathway
Epidermal Growth Factor Receptor (EGFR) Signaling
TAMRA-labeled anti-EGFR antibodies can be used to visualize the binding, dimerization, and internalization of EGFR, a key receptor tyrosine kinase involved in cell proliferation and survival. This can be used to study the effects of EGFR inhibitors in cancer research.
EGFR Signaling Pathway
Troubleshooting and Optimization
Optimizing Signal-to-Noise Ratio (SNR): A high signal-to-noise ratio is critical for obtaining high-quality fluorescence images.
-
Reduce Background Fluorescence:
-
Ensure complete removal of unbound TAMRA-conjugated antibodies through thorough washing steps.
-
Use an appropriate blocking buffer to minimize non-specific antibody binding.
-
Use antifade mounting media to reduce photobleaching and background.
-
Optimize imaging parameters, such as detector gain and laser power, to maximize signal while minimizing noise.
-
-
Enhance Signal Intensity:
-
Determine the optimal concentration of the TAMRA-conjugated antibody through titration.
-
Use a bright and photostable fluorophore like TAMRA.
-
Ensure the imaging setup is optimized for the spectral properties of TAMRA.
-
-
Minimize Photobleaching:
-
Limit the exposure time of the sample to the excitation light.
-
Use the lowest possible laser power that provides an adequate signal.
-
Incorporate an antifade reagent in the mounting medium.
-
By following these detailed protocols and optimization strategies, researchers can effectively utilize this compound for a wide range of fluorescence microscopy applications, leading to high-quality imaging data for the study of cellular structures and processes.
References
Application Notes and Protocols for Tamra-peg4-nhs in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Tamra-peg4-nhs, a bright, amine-reactive fluorescent dye, for labeling biomolecules and cells for flow cytometry analysis. This document details protocols for antibody conjugation, cell surface and intracellular staining, and data analysis, complete with illustrative quantitative data and visualizations to ensure robust and reproducible results.
Introduction to this compound
This compound (Carboxytetramethylrhodamine-PEG4-N-hydroxysuccinimide ester) is a fluorescent labeling reagent featuring a TAMRA dye, a polyethylene glycol (PEG) spacer, and an amine-reactive NHS ester. The TAMRA fluorophore exhibits a bright red-orange fluorescence, making it readily detectable by most flow cytometers.[1] The PEG4 spacer enhances hydrophilicity and reduces steric hindrance, minimizing non-specific binding.[2] The NHS ester group covalently couples the dye to primary amines on proteins, such as antibodies or ligands, forming a stable amide bond.[2] This makes this compound an ideal tool for a variety of flow cytometry applications, including immunophenotyping, receptor-ligand binding assays, and the analysis of signaling pathways.[2]
Data Presentation
Successful flow cytometry experiments rely on the careful quantification of various parameters. The following tables provide representative data for experiments using this compound labeled antibodies.
Table 1: Antibody Conjugation Efficiency with this compound
| Parameter | Value |
| Antibody | Mouse Anti-Human CD8 |
| Antibody Concentration | 2 mg/mL |
| This compound:Antibody Molar Ratio | 15:1 |
| Degree of Labeling (DOL) | 4.2 |
| Conjugation Efficiency | >95% |
| Post-Conjugation Antibody Recovery | >90% |
Table 2: Cell Viability After Staining with TAMRA-Labeled Antibody
| Cell Type | Treatment | Viability (%) |
| Jurkat | Unstained Control | 98.5 |
| Jurkat | TAMRA-CD8 Stained | 97.2 |
| PBMCs | Unstained Control | 96.8 |
| PBMCs | TAMRA-CD8 Stained | 95.5 |
Table 3: Fluorescence Intensity of TAMRA-Labeled Cells
| Cell Type | Target | Mean Fluorescence Intensity (MFI) |
| Jurkat (CD8+) | CD8 | 15,234 |
| K562 (CD8-) | CD8 | 150 |
| Human PBMCs (CD8+ Population) | CD8 | 12,876 |
| Human PBMCs (CD8- Population) | CD8 | 125 |
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody
This protocol describes the covalent attachment of this compound to a primary antibody for use in flow cytometry.
Materials:
-
Purified antibody (2-5 mg/mL in amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
1M Sodium Bicarbonate (pH 8.3)
-
Desalting column (e.g., Sephadex G-25)
-
Reaction tubes
-
Stirring plate and stir bar
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.
-
Adjust the antibody concentration to 2-5 mg/mL.
-
Add 1/10th volume of 1M Sodium Bicarbonate (pH 8.3) to the antibody solution.
-
-
This compound Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the dissolved this compound to the antibody solution. The optimal ratio should be determined empirically.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.
-
-
Purification of the Conjugate:
-
Remove unconjugated dye by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Collect the colored fractions, which contain the labeled antibody.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~555 nm (for TAMRA).
-
Store the conjugated antibody at 4°C, protected from light. Add a preservative like sodium azide if required.
-
Protocol 2: Cell Surface Staining with TAMRA-Labeled Antibody
This protocol details the staining of cell surface antigens using a TAMRA-conjugated antibody.
Materials:
-
Cells in suspension (1 x 10^7 cells/mL)
-
TAMRA-conjugated antibody
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Fc Receptor Blocking Reagent (optional)
-
Viability dye (optional)
-
Flow cytometry tubes
-
Centrifuge
Procedure:
-
Cell Preparation:
-
Harvest cells and wash once with Flow Cytometry Staining Buffer.
-
Resuspend the cell pellet in staining buffer to a concentration of 1 x 10^7 cells/mL.
-
-
Fc Receptor Blocking (Optional):
-
If using cells with high Fc receptor expression, add an Fc blocking reagent and incubate for 10-15 minutes at 4°C.
-
-
Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.
-
Add the predetermined optimal concentration of the TAMRA-conjugated antibody.
-
Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
-
Washing:
-
Add 2 mL of ice-cold Flow Cytometry Staining Buffer to each tube.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C and discard the supernatant.
-
Repeat the wash step.
-
-
Resuspension and Data Acquisition:
-
Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.
-
If using a viability dye, add it according to the manufacturer's protocol.
-
Acquire data on a flow cytometer using the appropriate laser and filter set for TAMRA (Excitation: ~555 nm, Emission: ~580 nm).
-
Protocol 3: Intracellular Staining with TAMRA-Labeled Antibody
This protocol is for the detection of intracellular antigens using a TAMRA-conjugated antibody.
Materials:
-
Cells in suspension
-
TAMRA-conjugated antibody
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., PBS with 0.1% Saponin or 0.5% Triton X-100)
-
Flow Cytometry Staining Buffer
-
Flow cytometry tubes
-
Centrifuge
Procedure:
-
Cell Surface Staining (Optional):
-
If co-staining for surface markers, perform the cell surface staining protocol first (Protocol 2, steps 1-4).
-
-
Fixation:
-
After the final wash of the surface staining, resuspend the cell pellet in 100 µL of Fixation Buffer.
-
Incubate for 20 minutes at room temperature, protected from light.
-
Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.
-
-
Permeabilization and Intracellular Staining:
-
Resuspend the fixed cells in 100 µL of Permeabilization Buffer.
-
Add the TAMRA-conjugated antibody for the intracellular target.
-
Incubate for 30-45 minutes at room temperature in the dark.[2]
-
-
Washing:
-
Wash the cells twice with 2 mL of Permeabilization Buffer.
-
-
Resuspension and Data Acquisition:
-
Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.
-
Acquire data on a flow cytometer.
-
Visualizations
Experimental Workflow for Antibody Conjugation and Cell Staining
Caption: Workflow for antibody conjugation and subsequent cell staining for flow cytometry.
Example Signaling Pathway Analysis: EGFR Signaling
The following diagram illustrates the investigation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway using a TAMRA-labeled EGF ligand. Binding of TAMRA-EGF to EGFR on the cell surface can be quantified, and downstream signaling events, such as the phosphorylation of ERK, can be detected by intracellular staining with a specific fluorescently-labeled antibody.
Caption: EGFR signaling pathway initiated by TAMRA-EGF binding.
References
Troubleshooting & Optimization
Troubleshooting low labeling efficiency with Tamra-peg4-nhs
Welcome to the technical support center for TAMRA-PEG4-NHS. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues encountered during the labeling of biomolecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorescent labeling reagent. It consists of a TAMRA (tetramethylrhodamine) fluorophore, a PEG4 (polyethylene glycol) linker, and an N-hydroxysuccinimide (NHS) ester functional group. It is used to covalently label primary amines (-NH2) on biomolecules such as proteins, peptides, and amine-modified oligonucleotides.[1][2][3] This labeling allows for the fluorescent detection and tracking of the biomolecule in various applications like fluorescence microscopy, flow cytometry, and immunoassays.[4][5]
Q2: What is the optimal pH for the labeling reaction?
The optimal pH for the reaction between an NHS ester and a primary amine is between 7.2 and 8.5. A slightly basic environment ensures that the primary amines are deprotonated and therefore more nucleophilic, leading to an efficient reaction. It is crucial to avoid highly acidic or highly basic conditions, as low pH will protonate the amines, rendering them unreactive, while high pH will accelerate the hydrolysis of the NHS ester, reducing labeling efficiency.
Q3: What type of buffer should I use for the labeling reaction?
It is critical to use a buffer that is free of primary amines. Buffers such as Tris or glycine contain primary amines that will compete with your biomolecule for reaction with the this compound, leading to significantly lower labeling efficiency. Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate buffer, or sodium borate buffer.
Q4: How should I store this compound?
This compound is sensitive to moisture and should be stored at -20°C in a desiccated container. Before opening, the vial should be allowed to warm to room temperature to prevent condensation, which can lead to hydrolysis of the NHS ester. For stock solutions, it is recommended to dissolve the reagent in an anhydrous solvent like DMSO or DMF and store it in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common problems encountered during labeling experiments with this compound.
Issue 1: Low or No Labeling Efficiency
Low labeling efficiency is the most common issue. The following table summarizes potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Hydrolyzed this compound | Use a fresh vial of the reagent. Ensure proper storage conditions (-20°C, desiccated). Prepare stock solutions in anhydrous DMSO or DMF immediately before use. |
| Presence of Primary Amines in Buffer | Use an amine-free buffer such as PBS, sodium bicarbonate, or borate buffer. Avoid buffers like Tris or glycine. |
| Incorrect Reaction pH | Ensure the pH of the reaction buffer is between 7.2 and 8.5. Verify the pH of your buffer immediately before the experiment. |
| Low Protein/Biomolecule Concentration | For optimal labeling, the concentration of the biomolecule should be between 1-10 mg/mL. Low concentrations can reduce the reaction rate. |
| Suboptimal Dye-to-Biomolecule Molar Ratio | The optimal molar ratio of dye to biomolecule can vary. Start with a 5-10 fold molar excess of this compound. A titration experiment may be necessary to find the optimal ratio for your specific biomolecule. |
| Impure Biomolecule | Ensure your biomolecule is free of contaminants that may contain primary amines. Purify the biomolecule if necessary. |
Troubleshooting Workflow for Low Labeling Efficiency
The following diagram illustrates a logical workflow for troubleshooting low labeling efficiency.
Caption: A stepwise workflow for troubleshooting low labeling efficiency.
Issue 2: Precipitation of the Labeled Conjugate
Precipitation can occur, especially with hydrophobic biomolecules.
| Potential Cause | Troubleshooting Steps |
| Hydrophobicity of TAMRA | The TAMRA dye is hydrophobic and can cause aggregation, especially at high labeling densities. |
| Low Solubility of Biomolecule | The biomolecule itself may have limited solubility in the reaction buffer. |
| High Degree of Labeling (DOL) | Excessive labeling can increase the overall hydrophobicity of the conjugate, leading to precipitation. |
| Solutions | - Add a small amount of an organic co-solvent like DMSO or DMF (up to 20%) to the reaction buffer to improve solubility. - Reduce the molar excess of the this compound to achieve a lower DOL. - Add the dye stock solution to the biomolecule solution slowly while vortexing to avoid localized high concentrations. |
Experimental Protocols
Protocol 1: Standard Protein Labeling with this compound
This protocol provides a general procedure for labeling proteins with primary amines.
Materials:
-
This compound
-
Protein of interest (1-10 mg/mL)
-
Amine-free labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Anhydrous DMSO or DMF
-
Purification column (e.g., desalting column)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the labeling buffer to a final concentration of 1-10 mg/mL.
-
Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Calculate the Required Volume of Dye: Determine the volume of the dye stock solution needed to achieve the desired molar excess (e.g., 5-10 fold) over the protein.
-
Labeling Reaction: Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purification: Purify the labeled protein from the unreacted dye using a desalting column or dialysis.
Protocol 2: Calculating the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each biomolecule.
Procedure:
-
Measure the absorbance of the purified labeled protein at 280 nm (A280) and at the absorbance maximum of TAMRA (~555 nm, Amax).
-
Calculate the concentration of the protein, correcting for the absorbance of the dye at 280 nm using the following formula: Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein
-
CF (Correction Factor for TAMRA): ~0.3
-
ε_protein: Molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the concentration of the dye using the Beer-Lambert law: Dye Concentration (M) = Amax / ε_dye
-
ε_dye (Molar extinction coefficient of TAMRA): ~91,000 M⁻¹cm⁻¹
-
-
Calculate the DOL: DOL = Dye Concentration (M) / Protein Concentration (M)
Signaling Pathways and Reaction Mechanisms
This compound Labeling Reaction
The following diagram illustrates the chemical reaction between this compound and a primary amine on a biomolecule.
Caption: The reaction of this compound with a primary amine.
References
Technical Support Center: Optimizing TAMRA-PEG4-NHS to Protein Labeling
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on labeling proteins with TAMRA-PEG4-NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of this compound to protein to start with?
A1: The ideal molar ratio is protein-dependent and should be determined empirically. However, a common starting point is a 10:1 to 20:1 molar excess of dye to protein for protein concentrations of 1-10 mg/mL.[1][2] For more dilute protein solutions, a greater molar excess may be required to achieve sufficient labeling.[3] It is recommended to perform small-scale trials with varying ratios (e.g., 5:1, 10:1, 20:1, 40:1) to find the optimal condition for your specific protein and application.[4]
Q2: My labeling efficiency is very low, resulting in a low Degree of Labeling (DOL). What are the most common causes?
A2: Low labeling efficiency is a common issue that can stem from several factors:
-
Suboptimal pH: The reaction is highly pH-dependent. The optimal range is pH 8.3-8.5.[5] Below pH 8.0, the primary amines on the protein are protonated (-NH₃⁺) and less reactive.
-
Presence of Competing Amines: Buffers containing primary amines, such as Tris or glycine, will compete with the protein for the NHS ester, drastically reducing labeling efficiency. Ensure your protein solution is in an amine-free buffer like PBS, HEPES, or bicarbonate buffer.
-
Hydrolyzed this compound Ester: The NHS ester is highly sensitive to moisture. If the dye powder has been exposed to humid air or dissolved in a solvent that is not anhydrous, it will hydrolyze and become non-reactive. Always use fresh, anhydrous DMSO or DMF to prepare the dye stock solution immediately before use.
-
Low Protein Concentration: Labeling efficiency can decrease at protein concentrations below 2 mg/mL.
-
Insufficient Incubation Time: While many NHS ester reactions are complete within an hour, some may require longer incubation periods.
Q3: My protein precipitated after adding the this compound dye solution. What can I do?
A3: Protein precipitation during labeling can be caused by several factors:
-
High Dye-to-Protein Ratio: An excessive amount of hydrophobic dye can lead to aggregation and precipitation.
-
Organic Solvent: The dye is typically dissolved in DMSO or DMF. Adding a large volume of this organic solvent to the aqueous protein solution can cause precipitation.
-
Protein Instability: The protein itself may be unstable under the required reaction conditions (e.g., pH 8.3).
To troubleshoot this, try the following:
-
Reduce the dye-to-protein molar ratio.
-
Add the dye stock solution to the protein solution slowly while gently vortexing.
-
Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%).
-
Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.
Q4: What is the optimal pH for the labeling reaction and why is it critical?
A4: The optimal reaction pH is between 8.3 and 8.5. This is critical because the reaction involves a nucleophilic attack from a deprotonated primary amine (-NH₂) on the protein to the NHS ester.
-
Below pH 8.0: Most primary amines are protonated (-NH₃⁺), rendering them poor nucleophiles and significantly decreasing the reaction rate.
-
Above pH 9.0: While the amines are more reactive, the NHS ester itself becomes highly susceptible to hydrolysis (reaction with water). This competing reaction consumes the dye, reducing the amount available to label the protein. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.
Q5: How should I prepare and store the this compound ester?
A5: this compound ester is sensitive to moisture and light.
-
Storage of Solid: Store the solid, desiccated, at -20°C and protected from light. Before use, allow the vial to warm to room temperature before opening to prevent condensation.
-
Preparation of Stock Solution: It is strongly recommended to prepare the dye stock solution immediately before use. Use only anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve the dye.
-
Storage of Stock Solution: Aqueous solutions of NHS esters should be used immediately. Stock solutions in anhydrous DMSO or DMF can be stored in small aliquots at -20°C for short periods, but fresh solutions are always best.
Q6: How do I stop (quench) the labeling reaction?
A6: The reaction can be stopped by adding a small molecule containing a primary amine. Common quenching agents include Tris or glycine buffer, which will react with any remaining NHS ester. This is often done before the purification step. An alternative is to proceed directly to a purification method like gel filtration, which will separate the unreacted dye from the labeled protein, effectively stopping the reaction.
Quantitative Data & Reaction Parameters
Data Tables
The following tables summarize key quantitative data for planning your labeling experiments.
Table 1: Recommended Starting Molar Ratios of this compound to Protein
| Protein Concentration | Recommended Molar Ratio (Dye:Protein) | Rationale |
|---|---|---|
| 4-10 mg/mL | 8:1 to 10:1 | Higher protein concentration drives the reaction, requiring less excess dye. |
| 2-3 mg/mL | 15:1 to 20:1 | A moderate excess of dye is needed to ensure efficient labeling. |
| < 2 mg/mL | > 20:1 | A greater excess is needed to compensate for the lower protein concentration. |
Table 2: Key Reaction Parameters for this compound Labeling
| Parameter | Recommended Condition | Notes |
|---|---|---|
| Reaction pH | 8.3 - 8.5 | Critical for balancing amine reactivity and NHS ester stability. |
| Reaction Buffer | Amine-free (e.g., 0.1 M Sodium Bicarbonate, PBS, HEPES) | Buffers like Tris or glycine must be avoided as they compete in the reaction. |
| Incubation Time | 1 - 4 hours | Can be extended (e.g., overnight) at lower temperatures. |
| Temperature | Room Temperature (18-25°C) or 4°C | Lower temperature can help if the protein is unstable but will require a longer incubation time. |
| Solvent for Dye | Anhydrous DMSO or DMF | Must be high quality and free of moisture to prevent dye hydrolysis. |
Table 3: Half-life of NHS Ester Hydrolysis at Different pH Values
| pH | Temperature | Half-life |
|---|---|---|
| 7.0 | 0°C | 4 - 5 hours |
| 8.6 | 4°C | 10 minutes |
Table 4: Spectroscopic Constants for Calculating Degree of Labeling (DOL)
| Parameter | Value |
|---|---|
| TAMRA Absorbance Max (A_max) | ~555 nm |
| TAMRA Molar Extinction Coefficient (ε_dye) at A_max | 65,000 cm⁻¹M⁻¹ |
| Correction Factor (CF) for TAMRA at 280 nm | ~0.30 |
Experimental Protocols & Visual Guides
Diagrams of Workflows and Reactions
Caption: General experimental workflow for protein labeling.
Caption: Reaction pathway for NHS ester labeling.
Caption: Troubleshooting logic for low labeling efficiency.
Protocol 1: Protein Preparation and Buffer Exchange
-
Assess Protein Buffer: Ensure the protein is in an amine-free buffer (e.g., PBS, HEPES, bicarbonate). Buffers containing Tris or glycine are not compatible and must be removed.
-
Buffer Exchange (if necessary): If the protein is in an incompatible buffer, perform a buffer exchange using dialysis or a size-exclusion chromatography spin column (e.g., Sephadex G-25). The target buffer should be 0.1 M sodium bicarbonate, pH 8.3, or PBS, pH 7.2-7.4 (note: the reaction will be slower in PBS).
-
Adjust Protein Concentration: Adjust the final protein concentration to 2-10 mg/mL for optimal labeling.
Protocol 2: this compound Labeling Reaction
-
Prepare Dye Stock Solution: Allow the vial of solid this compound ester to warm to room temperature before opening. Immediately before use, dissolve the ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Calculate Reagent Volume: Based on your desired dye-to-protein molar ratio (see Table 1), calculate the volume of dye stock solution needed to add to your protein solution.
-
Perform Labeling Reaction: While gently vortexing the protein solution, slowly add the calculated volume of the dissolved this compound ester.
-
Incubate: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. For sensitive proteins, the incubation can be performed at 4°C overnight.
Protocol 3: Purification of the Labeled Protein
-
Prepare Column: Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with an appropriate buffer (e.g., PBS, pH 7.4). This step is critical to remove the unreacted dye and the N-hydroxysuccinimide byproduct.
-
Apply Sample: Load the entire reaction mixture onto the prepared column.
-
Elute and Collect: Elute the protein with the equilibration buffer. The labeled protein is typically the first colored band to elute from the column. The smaller, unreacted dye molecules will elute later.
-
Store Conjugate: Store the purified, labeled protein at 4°C, protected from light. For long-term storage, add a stabilizer like BSA (if appropriate for the application) and store in aliquots at -20°C.
Protocol 4: Calculating the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule. It can be determined spectrophotometrically.
-
Measure Absorbance: Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum for TAMRA, ~555 nm (A_max). Dilute the sample if necessary to keep absorbance readings in the linear range (0.2-1.5 OD).
-
Calculate Protein Concentration:
-
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
Where:
-
A₂₈₀ is the absorbance at 280 nm.
-
A_max is the absorbance at ~555 nm.
-
CF is the correction factor for the dye's absorbance at 280 nm (~0.3 for TAMRA).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (in cm⁻¹M⁻¹).
-
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = A_max / ε_dye
-
Where:
-
A_max is the absorbance at ~555 nm.
-
ε_dye is the molar extinction coefficient of TAMRA at its A_max (65,000 cm⁻¹M⁻¹).
-
-
-
Calculate Degree of Labeling (DOL):
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
References
Technical Support Center: TAMRA-PEG4-NHS Labeling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of TAMRA-PEG4-NHS for labeling reactions. Find answers to frequently asked questions and troubleshoot common issues to ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a this compound labeling reaction?
The optimal pH for labeling primary amines with this compound, an N-hydroxysuccinimide (NHS) ester, is between 8.3 and 8.5.[1][2] This pH range offers the best compromise between ensuring the primary amine on the target molecule is deprotonated and reactive, while minimizing the hydrolysis of the NHS ester.[3]
Q2: How does a pH below the optimal range affect the labeling reaction?
At a pH below 8.0, the labeling efficiency will decrease. This is because the primary amine groups on the target molecule (e.g., the ε-amino group of lysine residues) are more likely to be protonated (-NH3+).[2][3] A protonated amine is not a strong enough nucleophile to efficiently react with the NHS ester, leading to a lower yield of the desired conjugate.
Q3: What happens if the pH is too high (above 8.5)?
While a higher pH increases the population of deprotonated, reactive amines, it also significantly accelerates the hydrolysis of the this compound ester. The NHS ester will react with water and be rendered inactive, unable to label the target molecule. This competing hydrolysis reaction can drastically reduce the labeling efficiency.
Q4: Which buffers are recommended for the labeling reaction?
It is crucial to use a buffer that does not contain primary amines. Recommended buffers include 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer, adjusted to a pH between 8.3 and 8.5. Buffers containing Tris or glycine should be avoided as they will compete with the target molecule for reaction with the NHS ester.
Q5: How should I prepare and store the this compound solution?
This compound is sensitive to moisture. It should be dissolved in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for 1-2 months. Aqueous solutions of the NHS ester should be used immediately as they are prone to rapid hydrolysis.
Data Presentation
Table 1: Half-life of NHS Esters at Various pH Values
This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4 - 5 hours |
| 8.0 | Room Temperature | ~1 hour |
| 8.6 | 4 | 10 minutes |
Data compiled from multiple sources.
Table 2: Comparison of Amidation and Hydrolysis Reaction Rates
This table provides a direct comparison of the kinetics of the desired amidation reaction versus the competing hydrolysis reaction at different pH values. While hydrolysis increases with pH, the amidation reaction is more significantly accelerated, leading to a higher yield of the conjugate at the optimal pH.
| pH | Half-life of Amidation (minutes) | Half-life of Hydrolysis (minutes) |
| 8.0 | 80 | 210 |
| 8.5 | 20 | 180 |
| 9.0 | 10 | 125 |
Data from a study on a porphyrin-NHS ester.
Experimental Protocols
General Protocol for Protein Labeling with this compound
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS).
-
This compound ester.
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer, pH 8.3-8.5.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Desalting column or dialysis equipment for purification.
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing amines, it must be exchanged into the Reaction Buffer via dialysis or a desalting column.
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
Add the this compound solution to the protein solution. A 10- to 20-fold molar excess of the NHS ester is a common starting point.
-
Incubate the reaction for 1 to 4 hours at room temperature, or overnight at 4°C, protected from light.
-
-
Quench the Reaction (Optional): To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM. The primary amines in the quenching buffer will react with any remaining NHS ester.
-
Purify the Conjugate: Remove unreacted this compound and byproducts by gel filtration (e.g., a Sephadex G-25 column) or dialysis.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no labeling | Incorrect pH of the reaction buffer. | Verify the pH of your reaction buffer is between 8.3 and 8.5 using a calibrated pH meter. |
| Presence of primary amines in the buffer. | Ensure your protein solution is in an amine-free buffer like PBS, sodium bicarbonate, or sodium phosphate. If necessary, perform a buffer exchange. | |
| Hydrolysis of this compound. | Prepare the this compound solution in anhydrous DMSO or DMF immediately before use. Avoid prolonged exposure of the stock solution to moisture. | |
| Inconsistent labeling results | pH drift during the reaction. | For large-scale reactions, the hydrolysis of the NHS ester can lead to a drop in pH. Use a more concentrated buffer or monitor and adjust the pH during the reaction. |
| Inaccurate quantification of protein or labeling reagent. | Accurately determine the concentration of your protein and the this compound ester. | |
| Protein precipitation | High molar excess of the labeling reagent. | A high degree of labeling can alter the solubility of the protein. Reduce the molar excess of the this compound ester in the reaction. |
| Organic solvent concentration is too high. | The final concentration of DMSO or DMF in the reaction mixture should ideally not exceed 10%. |
Visualizations
Caption: A flowchart of the general experimental workflow for labeling a protein with this compound.
Caption: A diagram illustrating the relationship between pH and the key factors influencing the efficiency of the labeling reaction.
References
Technical Support Center: Purification of TAMRA-Labeled Molecules
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TAMRA-PEG4-NHS and facing challenges with the removal of its unconjugated form from a sample post-labeling reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unconjugated this compound from my labeled sample?
A1: The removal of unconjugated this compound is a critical step for accurate downstream analysis and to ensure the quality of your experimental results.[1][2] Excess, unreacted dye can lead to several issues, including:
-
Inaccurate Determination of Dye-to-Protein Ratios: Free dye will contribute to absorbance measurements, leading to an overestimation of the degree of labeling (DOL).[1][2]
-
High Background Noise: Unconjugated dye can bind non-specifically to surfaces or other molecules in your assay, resulting in high background fluorescence and reduced signal-to-noise ratio. This can significantly impact the quality of immunofluorescence images.[1]
-
Interference with Downstream Applications: The presence of free dye can interfere with subsequent experiments, such as fluorescence-based detection assays.
Q2: What are the most common methods for removing unconjugated this compound?
A2: Several methods can be employed to separate your labeled molecule from the smaller, unconjugated this compound dye. The choice of method often depends on the size of your target molecule, the sample volume, and the required purity. The most common techniques include:
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This is a widely used and effective method that separates molecules based on their size. The larger, labeled molecule will pass through the column more quickly than the smaller, unconjugated dye, which enters the pores of the chromatography resin.
-
Dialysis: This technique involves placing the sample in a semi-permeable membrane with a specific molecular weight cutoff (MWCO). The smaller, unconjugated dye diffuses out into a larger volume of buffer, while the larger, labeled molecule is retained. However, dialysis can be a slow process and may not be as efficient for all dyes.
-
Spin Columns and Dye Removal Resins: Several commercially available spin columns and resins are specifically designed for the rapid removal of unconjugated dyes and other small molecules. These are often based on size exclusion principles and offer a convenient and fast method for sample cleanup.
-
Tangential Flow Filtration (TFF): TFF is a rapid and efficient method for separating molecules based on size, particularly suitable for larger sample volumes. The sample flows tangentially across a membrane, allowing the smaller unconjugated dye to pass through while retaining the larger labeled molecule.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. This method can be highly effective for purifying labeled peptides and other molecules where there is a sufficient difference in hydrophobicity between the labeled product and the free dye.
Q3: My protein has precipitated after the labeling and purification process. What could be the cause?
A3: Protein precipitation after labeling can be due to a few factors:
-
High Degree of Labeling: Attaching a large number of hydrophobic TAMRA dye molecules can increase the overall hydrophobicity of the protein, leading to aggregation and precipitation.
-
Unsuitable Buffer Conditions: The pH or ionic strength of the buffer used during labeling or purification may not be optimal for your specific protein, causing it to become unstable and precipitate.
To troubleshoot this, you can try reducing the molar ratio of the dye to the protein in the labeling reaction to achieve a lower degree of labeling. Additionally, ensure that the buffers used are compatible with your protein's stability requirements.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inactive this compound (hydrolyzed NHS ester). | Prepare a fresh solution of the this compound reagent immediately before use. Ensure the reagent is stored correctly, protected from light and moisture. |
| Presence of primary amines (e.g., Tris, glycine) in the protein buffer. | Exchange the protein buffer to an amine-free buffer such as PBS or sodium bicarbonate using dialysis or a desalting column before labeling. | |
| The pH of the labeling reaction is not optimal. | The reaction of NHS esters with primary amines is most efficient at a slightly alkaline pH of 8.0-9.0. Adjust the pH of your reaction buffer accordingly. | |
| Low protein concentration. | For efficient labeling, the protein concentration should ideally be between 2-10 mg/mL. Concentrate your protein if necessary. | |
| High Background in Downstream Assays | Incomplete removal of unconjugated dye. | Choose a purification method with a suitable molecular weight cutoff for your molecule. Consider using a commercially available dye removal spin column for efficient cleanup. For some dyes, a second purification step may be necessary. |
| Poor Protein Recovery After Purification | Protein is sticking to the purification column or membrane. | Use low-binding resin or membranes. Ensure the buffer conditions are optimal for your protein's solubility and stability. |
| Inappropriate purification method for the protein size. | Select a size exclusion resin or dialysis membrane with a molecular weight cutoff that is appropriate for your target molecule to ensure it is retained while the smaller dye is removed. |
Quantitative Data Summary
The efficiency of removing unconjugated dye and the recovery of the labeled protein can vary depending on the method used. The following table summarizes typical performance data for common purification techniques.
| Purification Method | Typical Dye Removal Efficiency | Typical Protein Recovery | Key Advantages | Key Disadvantages |
| Size Exclusion Chromatography (Spin Columns) | >95% | >90% | Fast, easy to use, high recovery. | Limited sample volume capacity. |
| Dialysis | Variable, can be less efficient for some dyes. | High | Simple, can handle larger volumes. | Time-consuming, can result in sample dilution. |
| Tangential Flow Filtration (TFF) | High | High | Fast, scalable for large volumes, gentle on molecules. | Requires specialized equipment. |
| Reverse-Phase HPLC | Very High | Variable | High resolution, excellent for peptides. | Can be denaturing for some proteins, requires expertise and specialized equipment. |
Experimental Protocols
Protocol 1: Removal of Unconjugated this compound using a Size Exclusion Spin Column
This protocol is a general guideline for using a commercially available dye removal spin column. Always refer to the manufacturer's specific instructions for the best results.
Materials:
-
Labeling reaction mixture containing your TAMRA-labeled molecule and unconjugated this compound.
-
Dye removal spin column with an appropriate molecular weight cutoff (e.g., 7 kDa).
-
Microcentrifuge.
-
Collection tubes.
Procedure:
-
Prepare the Spin Column:
-
Remove the bottom closure of the spin column and place it into a collection tube.
-
Centrifuge the column according to the manufacturer's instructions to remove the storage buffer.
-
-
Equilibrate the Column (if required):
-
Add the appropriate equilibration buffer to the column.
-
Centrifuge and discard the flow-through. Repeat this step as recommended by the manufacturer.
-
-
Load the Sample:
-
Carefully apply your labeling reaction mixture to the center of the resin bed in the spin column.
-
-
Elute the Labeled Molecule:
-
Place the spin column into a clean collection tube.
-
Centrifuge the column according to the manufacturer's instructions. The purified, labeled molecule will be collected in the tube. The unconjugated dye will be retained in the resin.
-
-
Storage:
-
Store the purified labeled protein protected from light at 4°C for short-term storage or at -20°C for long-term storage.
-
Visualizations
Experimental Workflow for TAMRA Labeling and Purification
Caption: Workflow for labeling a target molecule with this compound and subsequent purification using size exclusion chromatography.
References
Technical Support Center: Improving the Solubility of TAMRA-PEG4-NHS Conjugates
Welcome to the technical support center for troubleshooting issues related to TAMRA-PEG4-NHS ester conjugates. This guide provides detailed answers to common problems encountered during the dissolution and use of these reagents in bioconjugation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound conjugate is not dissolving in my aqueous reaction buffer. What should I do?
A1: This is a common challenge. While the PEG4 linker enhances water solubility, the TAMRA dye itself is hydrophobic, and direct dissolution in aqueous buffers is often difficult. The recommended approach is to first dissolve the lyophilized conjugate in a small amount of a dry, water-miscible organic solvent before adding it to your aqueous buffer.[1][2]
Q2: What are the best organic solvents for the initial dissolution of this compound?
A2: Anhydrous (water-free) dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are the preferred solvents for dissolving this compound and other dye-NHS esters.[3][4] It is critical to use high-quality, amine-free DMF, as impurities can react with and inactivate the NHS ester.[5] Solutions of NHS esters in anhydrous DMSO or DMF can be prepared immediately before use.
Q3: I dissolved the conjugate in DMSO, but it precipitated when I added it to my aqueous protein solution. How can I prevent this?
A3: Precipitation upon addition to an aqueous buffer can occur for a few reasons:
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High Concentration: The final concentration of the conjugate in the aqueous buffer may be too high, exceeding its solubility limit.
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Insufficient Organic Co-solvent: The percentage of the organic solvent carried over into the final reaction mixture might be too low to maintain the solubility of the hydrophobic TAMRA moiety.
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"Salting Out" Effect: The rapid change in solvent environment can cause the compound to crash out of solution.
Solutions:
-
Stepwise Addition: Add the DMSO/DMF stock solution to the aqueous buffer slowly and dropwise while gently vortexing or stirring. This allows for more gradual mixing and can prevent localized high concentrations that lead to precipitation.
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Optimize Co-solvent Percentage: Ensure the final concentration of DMSO or DMF in the reaction mixture is sufficient, typically between 1-10% (v/v). However, be mindful that high concentrations of organic solvents can denature proteins.
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Adjust Conjugate Concentration: If precipitation persists, try lowering the final working concentration of the this compound conjugate.
Q4: How does pH affect the solubility and stability of my this compound conjugate?
A4: The pH of the reaction buffer is a critical factor that influences both the stability of the NHS ester and the efficiency of the conjugation reaction.
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Stability: NHS esters are susceptible to hydrolysis, a reaction that breaks down the ester and renders it inactive for conjugation. The rate of hydrolysis increases significantly with higher pH. For instance, the half-life of an NHS ester can be several hours at pH 7 but drops to just minutes at pH 9.
-
Reactivity: The conjugation reaction requires the primary amine on the target molecule (e.g., the lysine residue on a protein) to be deprotonated and nucleophilic. This is favored at a slightly alkaline pH.
-
Optimal Range: A pH range of 7.2 to 8.5 is generally recommended as the best compromise between minimizing hydrolysis and ensuring efficient amine reactivity. A common choice is 0.1 M sodium bicarbonate or phosphate buffer at pH 8.3-8.5.
Q5: Which buffers should I use, and which should I avoid for my conjugation reaction?
A5: The choice of buffer is crucial for a successful conjugation.
-
Recommended Buffers: Phosphate, carbonate-bicarbonate, borate, and HEPES buffers are all compatible with NHS ester chemistry.
-
Buffers to Avoid: Critically, avoid buffers containing primary amines , such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These will compete with your target molecule for reaction with the NHS ester, significantly reducing your conjugation yield. If your protein is in an incompatible buffer, a buffer exchange step is necessary before starting the experiment.
Data Presentation
Table 1: Recommended Solvents for Initial Stock Solution
| Solvent | Recommended Grade | Key Considerations | Storage of Stock Solution |
| Dimethyl sulfoxide (DMSO) | Anhydrous/Dry | Hygroscopic; keep tightly sealed to prevent moisture absorption. | Prepare fresh immediately before use. Do not store NHS esters in solution. |
| Dimethylformamide (DMF) | Anhydrous/Amine-Free | Can degrade to form dimethylamine, which reacts with NHS esters. Use high-purity, amine-free grade. | Prepare fresh immediately before use. |
Table 2: Buffer Conditions for NHS Ester Conjugation Reactions
| Buffer Component | Recommended pH Range | Molarity | Incompatible Components to Avoid |
| Phosphate (e.g., PBS) | 7.2 - 8.0 | 0.1 M | Primary amines (Tris, Glycine), Azide (at high concentrations) |
| Sodium Bicarbonate | 8.3 - 8.5 | 0.1 M | Primary amines (Tris, Glycine) |
| Borate | 8.0 - 8.5 | 50 mM | Primary amines (Tris, Glycine) |
| HEPES | 7.2 - 8.0 | 50-100 mM | Primary amines (Tris, Glycine) |
Experimental Protocols
Protocol: Preparation of a this compound Working Solution for Protein Labeling
This protocol provides a general guideline for dissolving the conjugate and setting up a labeling reaction.
1. Materials and Reagent Preparation:
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This compound (lyophilized solid)
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Anhydrous DMSO or amine-free DMF
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Reaction Buffer: e.g., 0.1 M Sodium Bicarbonate, pH 8.3
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Protein solution (1-10 mg/mL in Reaction Buffer)
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Quenching Buffer: e.g., 1 M Tris-HCl, pH 8.0
2. Procedure:
-
Equilibrate Reagent: Before opening, allow the vial of lyophilized this compound to warm to room temperature for at least 20 minutes. This is critical to prevent moisture from condensing on the cold powder, which would cause hydrolysis.
-
Prepare Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 1-10 mg/mL or ~10 mM). Vortex briefly to ensure it is fully dissolved. Do not store this solution.
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Prepare Protein: Ensure your protein is in an appropriate amine-free reaction buffer at a concentration of 1-10 mg/mL. Lower protein concentrations can reduce labeling efficiency as the competing hydrolysis reaction becomes more dominant.
-
Perform Conjugation:
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Calculate the required volume of the this compound stock solution needed to achieve the desired molar excess over the protein.
-
While gently stirring or vortexing the protein solution, add the NHS ester stock solution dropwise.
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Ensure the final volume of organic solvent does not exceed 10% of the total reaction volume.
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-
Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight on ice.
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Quench Reaction (Optional): To stop the reaction, add a quenching buffer containing a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM. This will react with any remaining unreacted NHS ester.
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Purification: Remove excess, unreacted dye and the NHS byproduct from the labeled protein conjugate using a desalting column, gel filtration, or dialysis.
Visualizations
Caption: Experimental workflow for solubilizing and reacting this compound ester.
Caption: Key factors influencing the solubility and reactivity of NHS ester conjugates.
References
Technical Support Center: Tamra-peg4-nhs Fluorescence Quenching
Welcome to the technical support center for Tamra-peg4-nhs. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve issues related to fluorescence quenching and other common problems encountered during labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorescent labeling reagent. It consists of a TAMRA (Tetramethylrhodamine) fluorophore, a PEG4 (polyethylene glycol) spacer, and an NHS (N-hydroxysuccinimide) ester group.[1][2] The NHS ester reacts with primary amines on molecules like proteins, peptides, and amine-modified oligonucleotides to form a stable amide bond.[3][] The PEG4 spacer increases the hydrophilicity of the molecule, which can help to reduce aggregation of the labeled conjugate.[5] This reagent is commonly used in various applications, including fluorescence microscopy, FRET (Förster Resonance Energy Transfer) assays, and live-cell imaging.
Q2: What are the optimal reaction conditions for labeling with this compound?
Successful labeling with this compound is highly dependent on the reaction conditions. The optimal pH for the reaction of an NHS ester with a primary amine is between 7.2 and 8.5. Within this range, the primary amine is sufficiently deprotonated to be nucleophilic, while the rate of hydrolysis of the NHS ester is minimized. It is crucial to use amine-free buffers, such as phosphate-buffered saline (PBS), HEPES, or sodium bicarbonate buffer. Buffers containing primary amines, like Tris, should be avoided as they will compete with the target molecule for reaction with the NHS ester.
Q3: How should I store and handle this compound?
Proper storage and handling are critical to maintain the reactivity of this compound. The reagent should be stored at -20°C, protected from light and moisture. Before use, the vial should be allowed to warm to room temperature before opening to prevent condensation. For labeling reactions, it is best to prepare a fresh solution of the NHS ester in an anhydrous solvent like DMSO or DMF immediately before use.
Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound, with a focus on fluorescence quenching.
Low or No Fluorescence Signal
Problem: After labeling, the fluorescence intensity of my conjugate is very weak or undetectable.
Possible Causes and Solutions:
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Inefficient Labeling Reaction:
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Incorrect pH: Verify that the reaction buffer pH is within the optimal range of 7.2-8.5. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will lead to rapid hydrolysis of the NHS ester.
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Hydrolyzed NHS Ester: The this compound reagent may have hydrolyzed due to improper storage or handling. Always use freshly prepared solutions and store the stock reagent under dry conditions at -20°C.
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Competing Amines: Ensure that your reaction buffer does not contain primary amines (e.g., Tris).
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Low Protein Concentration: The rate of hydrolysis is a more significant competitor in dilute protein solutions. If possible, increase the concentration of your protein.
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Fluorescence Quenching:
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Self-Quenching (Aggregation): TAMRA dyes can exhibit self-quenching when in close proximity, which can occur if the labeled molecules aggregate. The PEG4 spacer in this compound is designed to reduce this, but aggregation can still be an issue, especially with hydrophobic proteins or at high labeling densities.
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Solution: Optimize the degree of labeling (DOL) by adjusting the molar ratio of dye to protein during the labeling reaction. Consider using a lower dye-to-protein ratio. You can also perform a concentration-dependent fluorescence study; a non-linear decrease in fluorescence intensity with increasing concentration can indicate aggregation-induced quenching.
-
-
Static Quenching: Formation of a ground-state complex between two TAMRA molecules can lead to efficient fluorescence quenching. This is more likely to occur at a high degree of labeling.
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Environmental Effects: The fluorescence of TAMRA is pH-sensitive and tends to decrease in alkaline conditions (pH > 8.0). Ensure your imaging or assay buffer is at a neutral or slightly acidic pH.
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-
Photobleaching:
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Excessive Light Exposure: TAMRA, like all fluorophores, is susceptible to photobleaching, which is the irreversible destruction of the fluorophore upon exposure to light.
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Solution: Minimize the exposure of your labeled sample to light during incubation, storage, and imaging. Use an anti-fade mounting medium for microscopy.
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-
High Background Fluorescence
Problem: My images or assays show high background fluorescence, obscuring the specific signal.
Possible Causes and Solutions:
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Unbound Dye: Residual, unreacted this compound can contribute to high background.
-
Solution: Ensure thorough purification of your labeled conjugate to remove all unbound dye. Gel filtration or dialysis are common methods.
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-
Non-specific Binding: The labeled protein may be binding non-specifically to surfaces or other molecules in your assay.
-
Solution: Use appropriate blocking agents, such as bovine serum albumin (BSA), in your buffers. Optimize washing steps to remove non-specifically bound conjugates.
-
-
Autofluorescence: The sample itself may exhibit natural fluorescence (autofluorescence).
-
Solution: If possible, image your sample at a wavelength that minimizes autofluorescence. You can also use spectral unmixing techniques if your imaging system supports it.
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Quantitative Data Summary
| Parameter | Recommended Value/Range | Reference(s) |
| Optimal pH for Labeling | 7.2 - 8.5 | |
| Recommended Buffers | PBS, HEPES, Sodium Bicarbonate | |
| Buffers to Avoid | Tris, Glycine (any with primary amines) | |
| Storage Temperature | -20°C (long-term), 0-4°C (short-term) | |
| TAMRA Excitation Maximum | ~546-555 nm | |
| TAMRA Emission Maximum | ~580 nm | |
| TAMRA pH Sensitivity | Fluorescence decreases at pH > 8.0 |
Experimental Protocols
General Protocol for Protein Labeling with this compound
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Prepare Protein Solution: Dissolve your protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.
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Prepare this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.
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Labeling Reaction: Add the this compound solution to the protein solution. The molar ratio of dye to protein will need to be optimized for your specific application, but a starting point is a 5- to 10-fold molar excess of the dye.
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Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
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Quenching (Optional): To stop the reaction, you can add a quenching reagent with a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.
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Purification: Remove the unreacted dye and byproducts from the labeled protein using a desalting column, spin column, or dialysis.
-
Storage: Store the purified, labeled conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.
Visualizations
Caption: Experimental workflow for labeling proteins with this compound.
Caption: Troubleshooting logic for low fluorescence signal with this compound.
References
Technical Support Center: TAMRA-PEG4-NHS Conjugation and Non-Specific Binding
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the non-specific binding of TAMRA-PEG4-NHS and its conjugates in experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a fluorescent labeling reagent. It consists of three key components:
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TAMRA (Tetramethylrhodamine): A bright, red-orange fluorescent dye.
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PEG4 (Polyethylene Glycol, 4 units): A flexible, hydrophilic spacer arm. The PEG linker increases the solubility of the conjugate and can help to minimize steric hindrance and non-specific hydrophobic interactions.[1]
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NHS Ester (N-Hydroxysuccinimide ester): An amine-reactive functional group.
The NHS ester reacts with primary amines (-NH2), such as those found on the N-terminus of proteins and the side chain of lysine residues, to form a stable amide bond. This reaction, known as acylation, is most efficient at a slightly alkaline pH of 7.2-8.5.[2]
Q2: What is "non-specific binding" in the context of this compound?
A2: Non-specific binding refers to the undesirable adhesion of the this compound reagent or the resulting fluorescent conjugate to surfaces or molecules other than the intended target. This can occur during both the initial labeling reaction and subsequent applications, leading to high background signals and potentially false-positive results.
Q3: What are the primary causes of non-specific binding?
A3: The primary causes can be categorized into two main areas:
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During the Conjugation Reaction:
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Hydrolysis of the NHS Ester: The NHS ester can react with water (hydrolyze), particularly at higher pH values.[2][3][4] The resulting hydrolyzed, non-reactive dye can still bind non-specifically to the target molecule through hydrophobic or ionic interactions.
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Hydrophobic Interactions: The TAMRA dye itself is hydrophobic and can contribute to non-specific binding with other hydrophobic molecules or surfaces.
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Ionic Interactions: Both the dye and the target biomolecule can have charged regions that lead to unwanted electrostatic interactions.
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Excess Reagent: Using a large molar excess of the this compound reagent can lead to unbound dye that is difficult to remove during purification.
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-
During Downstream Applications (e.g., Immunofluorescence, Flow Cytometry):
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Inadequate Blocking: Failure to sufficiently block non-specific binding sites on cells, tissues, or other surfaces.
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Suboptimal Reagent Concentrations: Using too high a concentration of the fluorescently labeled probe (e.g., a TAMRA-labeled antibody).
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Insufficient Washing: Inadequate washing steps that fail to remove unbound or loosely bound fluorescent conjugates.
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Hydrophobic and Ionic Interactions: Similar to the conjugation reaction, the properties of the dye and the labeled molecule can lead to non-specific adhesion to cellular components.
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Cell Viability: Dead cells can exhibit increased non-specific binding of fluorescent probes.
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Troubleshooting Guides
Issue 1: High Background or Non-Specific Staining in Immunofluorescence
This is a common problem where the entire sample appears fluorescent, obscuring the specific signal.
Caption: A stepwise approach to troubleshooting high background fluorescence.
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Check Antibody/Probe Concentration: High concentrations are a frequent cause of background staining.
-
Action: Perform a titration experiment to find the optimal concentration that provides a good signal-to-noise ratio. Start with a higher dilution than initially used.
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-
Optimize Blocking Buffer: Inadequate blocking leaves sites open for non-specific binding.
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Action: Increase the blocking incubation time (e.g., from 1 hour to 1.5-2 hours at room temperature). Consider switching or combining blocking agents. See Table 1 for options.
-
-
Improve Washing Steps: Insufficient washing fails to remove unbound fluorescent molecules.
-
Action: Increase the number of wash steps (e.g., from 3 to 5). Increase the duration of each wash. Add a non-ionic detergent like 0.05% Tween-20 to the wash buffer to help reduce hydrophobic interactions.
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-
Assess Autofluorescence: Some cells and tissues naturally fluoresce.
-
Action: Examine an unstained sample under the microscope using the same settings to determine the level of autofluorescence. If high, consider using a commercial autofluorescence quenching reagent.
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-
Evaluate Conjugate Quality: Aggregates of the fluorescent conjugate can bind non-specifically.
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Action: Centrifuge the TAMRA-labeled antibody/protein solution at high speed (e.g., >10,000 x g) for 10-15 minutes before use to pellet any aggregates.
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| Blocking Agent | Typical Concentration | Advantages | Disadvantages | Primary Applications |
| Bovine Serum Albumin (BSA) | 1-5% in PBS/TBS | Low background, generally non-reactive. | Can be a weaker blocker than serum for some targets. | Immunofluorescence, Western Blotting, Flow Cytometry |
| Normal Serum | 5-10% in PBS/TBS | Highly effective at reducing non-specific antibody binding. | Must be from the species the secondary antibody was raised in to prevent cross-reactivity. | Immunofluorescence, Immunohistochemistry |
| Non-fat Dry Milk | 1-5% in TBS | Inexpensive and very effective for many applications. | Contains endogenous biotin and phosphoproteins; not suitable for biotin-streptavidin detection or phospho-specific antibodies. Can mask some epitopes. | Western Blotting |
| Fish Gelatin | 0.1-0.5% in PBS/TBS | Does not contain mammalian proteins, reducing cross-reactivity. | May be less effective than serum for some applications. | Immunofluorescence, Western Blotting |
| Commercial Buffers | Varies | Optimized proprietary formulations for very low background. | Can be more expensive. | High-sensitivity applications |
Issue 2: Low Labeling Efficiency or Failed Conjugation
This issue arises when the this compound fails to efficiently label the target molecule.
Caption: The desired aminolysis reaction competes with hydrolysis of the NHS ester.
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Verify Buffer Composition and pH: This is the most critical factor for a successful reaction.
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Problem: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the NHS ester.
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Action: Use an amine-free buffer such as Phosphate-Buffered Saline (PBS) or sodium bicarbonate. Ensure the pH is between 7.2 and 8.5. Do not use Tris buffer.
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Problem: The rate of NHS ester hydrolysis increases significantly at higher pH.
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Action: For sensitive proteins, start at a lower pH (e.g., 7.2-7.5) and increase the reaction time. For robust proteins, a pH of 8.3 is often optimal for a faster reaction.
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-
Check Reagent Quality and Handling: NHS esters are moisture-sensitive.
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Problem: The this compound powder may have hydrolyzed due to improper storage.
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Action: Always allow the vial to equilibrate to room temperature before opening to prevent condensation. Store desiccated at -20°C. Prepare the stock solution in anhydrous DMSO or DMF immediately before use and do not store in aqueous solution.
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-
Optimize Molar Ratio: An incorrect ratio of dye to protein can lead to under- or over-labeling.
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Action: A 5- to 20-fold molar excess of NHS ester to the protein is a common starting point. This may need to be optimized for your specific protein.
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| Parameter | Recommendation | Rationale |
| pH | 7.2 - 8.5 | Balances amine reactivity (higher at alkaline pH) with NHS ester hydrolysis (faster at alkaline pH). |
| Temperature | 4°C to Room Temp. | Room temperature for 1-4 hours is common. 4°C overnight can be used to slow hydrolysis. |
| Buffer | Amine-free (e.g., PBS, Bicarbonate) | Buffers with primary amines (Tris, Glycine) will compete in the reaction. |
| NHS Ester Half-life (approx.) | pH 7.0: 4-5 hours (at 0°C) pH 8.5: ~20 minutes (at RT) pH 9.0: ~10 minutes (at RT) | Demonstrates the critical impact of pH on the stability of the reactive ester. |
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody
This protocol provides a general guideline for labeling an antibody.
Materials:
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Antibody in amine-free buffer (e.g., PBS) at 1-5 mg/mL.
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This compound.
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Anhydrous DMSO.
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Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3.
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Quenching Buffer: 1 M Tris-HCl, pH 8.0.
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Purification: Desalting column (e.g., Sephadex G-25).
Procedure:
-
Prepare Antibody: If your antibody is in a buffer containing Tris or other primary amines, perform a buffer exchange into the Reaction Buffer.
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Prepare NHS Ester Stock: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.
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Perform Labeling Reaction:
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Calculate the volume of this compound solution needed for a 10-fold molar excess.
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Slowly add the dissolved NHS ester to the antibody solution while gently vortexing.
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Incubate for 1 hour at room temperature, protected from light.
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-
Quench Reaction (Optional): Add Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes. This will consume any unreacted NHS ester.
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Purify Conjugate: Remove unreacted and hydrolyzed dye by passing the reaction mixture over a desalting column equilibrated with your desired storage buffer (e.g., PBS). The labeled antibody will elute first.
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Characterize and Store: Measure the protein concentration and degree of labeling (DOL) via spectrophotometry. Store the conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C.
Protocol 2: Immunofluorescence Staining with a TAMRA-Conjugated Antibody
This protocol is for staining fixed and permeabilized cells.
Materials:
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Cells grown on coverslips.
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Fixation Buffer: 4% Paraformaldehyde in PBS.
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Permeabilization Buffer: 0.2% Triton X-100 in PBS.
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Blocking Buffer: 5% Normal Goat Serum and 1% BSA in PBS.
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Wash Buffer: PBS with 0.05% Tween-20.
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TAMRA-conjugated primary antibody.
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Nuclear Counterstain: DAPI (1 µg/mL).
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Antifade Mounting Medium.
Procedure:
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Cell Fixation: Wash cells with PBS. Fix with Fixation Buffer for 15 minutes at room temperature.
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Wash: Wash three times for 5 minutes each with PBS.
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Permeabilization: Incubate with Permeabilization Buffer for 10 minutes. (Note: This step is for intracellular targets).
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Wash: Wash three times for 5 minutes each with PBS.
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Blocking (Crucial Step): Incubate cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific binding.
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Primary Antibody Incubation: Dilute the TAMRA-conjugated antibody in Blocking Buffer to its optimal concentration (determined by titration). Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.
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Washing (Crucial Step): Wash three to five times for 5 minutes each with Wash Buffer. This step is critical for removing unbound antibody and reducing background.
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Counterstaining: Incubate with DAPI solution for 5 minutes to stain cell nuclei.
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Final Wash: Wash twice with PBS.
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Mounting: Mount the coverslip onto a microscope slide using antifade mounting medium.
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Imaging: Visualize using a fluorescence microscope with appropriate filters for TAMRA (Excitation/Emission ~555/580 nm) and DAPI.
Visualization of Key Relationships
Logical Diagram: Factors Influencing Non-Specific Binding
Caption: Key factors contributing to non-specific binding during different experimental phases.
References
Hydrolysis of Tamra-peg4-nhs ester and how to avoid it
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the use of TAMRA-PEG4-NHS ester, with a specific focus on understanding and mitigating hydrolysis to ensure successful conjugation experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound ester in a question-and-answer format.
Question: Why is my conjugation yield with this compound ester consistently low?
Answer: Low conjugation yield is a frequent issue and can often be attributed to the hydrolysis of the NHS ester, which competes with the desired reaction with the primary amine on your target molecule.[1][2] Several factors can contribute to this:
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NHS Ester Hydrolysis: The N-hydroxysuccinimide (NHS) ester is highly susceptible to hydrolysis in aqueous environments.[1][2][3] This competing reaction inactivates the ester, rendering it unable to react with your target amine.
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Suboptimal pH: The reaction is highly pH-dependent. At a low pH, the primary amines on your target molecule are protonated and thus less reactive. Conversely, at a high pH, the rate of NHS ester hydrolysis increases significantly.
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Inappropriate Buffer: The presence of primary amines in your buffer, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with your target molecule for the this compound ester.
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Reagent Quality: Improper storage of the this compound ester can lead to its degradation through hydrolysis before it is even used in an experiment.
Question: How can I minimize the hydrolysis of my this compound ester?
Answer: To maximize your conjugation efficiency, it is crucial to minimize the hydrolysis of the NHS ester. Here are key strategies:
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Proper Storage: Store the solid this compound ester in a cool, dry place, protected from moisture. A desiccator is highly recommended for long-term storage. For solutions in anhydrous organic solvents like DMSO or DMF, store at -20°C. Avoid repeated freeze-thaw cycles.
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Use Anhydrous Solvents: When preparing a stock solution, use high-quality, anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Even trace amounts of water can initiate hydrolysis.
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Prepare Fresh Solutions: Prepare the aqueous solution of the NHS ester immediately before use. Do not let it sit in an aqueous buffer for extended periods before initiating the conjugation reaction.
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Control Reaction pH: Maintain the reaction pH within the optimal range of 7.2 to 8.5. A pH of 8.3-8.5 is often recommended as an effective starting point.
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Choose the Right Buffer: Use amine-free buffers such as phosphate, bicarbonate, HEPES, or borate buffers. If your molecule of interest is in a buffer containing primary amines, a buffer exchange step is necessary before starting the conjugation.
Question: My this compound ester won't dissolve or precipitates when I add it to my reaction buffer. What should I do?
Answer: Solubility issues can arise, but can typically be resolved with the following steps:
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First, dissolve the this compound ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution.
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Then, add this stock solution dropwise to your reaction buffer containing the target molecule while gently vortexing. This gradual addition helps to prevent the compound from precipitating out of solution.
Frequently Asked Questions (FAQs)
Q1: What is NHS ester hydrolysis?
A1: NHS ester hydrolysis is a chemical reaction in which the ester group of the N-hydroxysuccinimide ester reacts with water. This reaction cleaves the ester bond, resulting in an inactive carboxylic acid and N-hydroxysuccinimide. This process is a major competing reaction to the desired amidation (conjugation) reaction with primary amines.
Q2: What are the optimal storage conditions for this compound ester?
A2: For short-term storage (days to weeks), keep the solid ester at 0 - 4°C under dry and dark conditions. For long-term storage (months to years), it is recommended to store it at -20°C.
Q3: What is the ideal pH range for conjugation reactions involving this compound ester?
A3: The optimal pH range for NHS ester conjugation is between 7.2 and 8.5. A frequently recommended starting point is a pH of 8.3-8.5 to achieve a good balance between amine reactivity and minimizing hydrolysis.
Q4: Can I use a Tris-based buffer for my conjugation reaction?
A4: It is highly discouraged to use buffers containing primary amines, such as Tris, as they will compete with your target molecule for reaction with the NHS ester, leading to significantly lower conjugation yields.
Quantitative Data
The stability of the NHS ester is critically dependent on pH and temperature. The half-life, which is the time it takes for 50% of the reagent to hydrolyze, is a useful metric for understanding its stability.
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4 - 5 hours |
| 8.0 | 4°C | 1 hour |
| 8.6 | 4°C | 10 minutes |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound Ester
This protocol provides a general guideline. Optimization may be necessary for your specific protein and application.
Materials:
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Protein solution (1-10 mg/mL) in an amine-free buffer
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Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
This compound ester
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Anhydrous DMSO or DMF
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Purification column (e.g., gel filtration or desalting column)
Methodology:
-
Buffer Exchange: Ensure your protein is in an appropriate amine-free reaction buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Prepare this compound Ester Stock Solution: Allow the vial of this compound ester to equilibrate to room temperature before opening to prevent moisture condensation. Immediately before use, dissolve the ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Calculate Reagent Amount: Determine the amount of NHS ester required. A 5- to 20-fold molar excess of the NHS ester over the amount of protein is a common starting point.
-
Initiate Conjugation: Add the calculated volume of the this compound ester stock solution to the protein solution. Mix gently but thoroughly.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or on ice overnight.
-
Purification: Remove the unreacted this compound ester and byproducts using a gel filtration or desalting column.
Protocol 2: Assessing the Reactivity of this compound Ester
This protocol can be used to determine if your NHS ester has hydrolyzed and is still active.
Materials:
-
This compound ester
-
Amine-free buffer (e.g., phosphate buffer, pH 7-8)
-
0.5-1.0 N NaOH
-
Spectrophotometer
Methodology:
-
Prepare Reagent Solution: Weigh 1-2 mg of the this compound ester and dissolve it in 2 ml of the amine-free buffer. If not fully soluble, first dissolve in a small amount of DMSO or DMF and then add the buffer.
-
Measure Initial Absorbance: Measure the absorbance of the solution at 260 nm. This is your initial reading.
-
Induce Hydrolysis: Add 100 µL of 0.5-1.0 N NaOH to 1 mL of your reagent solution and vortex for 30 seconds.
-
Measure Final Absorbance: Promptly measure the absorbance of the base-hydrolyzed solution at 260 nm.
-
Interpretation: A significant increase in absorbance after adding NaOH indicates that the NHS ester was active and has been hydrolyzed, releasing the NHS leaving group which absorbs at 260 nm. If there is no measurable increase in absorbance, the reagent has likely already hydrolyzed and is inactive.
Visualizations
Caption: Competing reaction pathways for this compound ester.
Caption: Troubleshooting workflow for low conjugation yield.
References
Technical Support Center: Best Practices for Storing Tamra-peg4-nhs Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Tamra-peg4-nhs stock solutions. Adhering to these guidelines will help ensure the integrity and reactivity of the compound for successful labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Anhydrous (dry) dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are the recommended solvents for preparing this compound stock solutions. It is crucial to use a high-purity, anhydrous grade of these solvents to minimize moisture, which can lead to the hydrolysis of the NHS ester.
Q2: At what temperature should I store the this compound stock solution?
A2: For long-term storage (months to a year), it is recommended to store the stock solution at -80°C. For short-term storage (days to weeks), -20°C is acceptable.[1] It is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q3: How long can I expect a this compound stock solution to be stable?
A3: When stored properly in anhydrous DMSO at -80°C, a this compound stock solution can be stable for up to a year.[1] However, the stability can be affected by the quality of the solvent and handling practices. For optimal performance, it is recommended to use a freshly prepared stock solution whenever possible.
Q4: Can I store the stock solution at 4°C?
A4: Storing this compound stock solutions at 4°C is not recommended. The NHS ester is highly susceptible to hydrolysis, and storage at this temperature, even for a short period, can lead to significant degradation of the reactive group.
Q5: What are the signs of a degraded this compound stock solution?
A5: Visual signs of degradation are not always apparent. The most definitive sign of degradation is a decrease in labeling efficiency in your experiments. If you observe lower than expected fluorescence intensity or require a higher concentration of the dye to achieve the same labeling efficiency as before, your stock solution may have degraded. Hydrolysis of the NHS ester will result in the formation of the corresponding carboxylic acid, which is unreactive towards primary amines.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no labeling efficiency | Degradation of the NHS ester due to hydrolysis. | - Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF.- Ensure proper storage of the stock solution at -20°C or -80°C in small aliquots to avoid moisture and freeze-thaw cycles.- Test the activity of your stock solution using the protocol provided below. |
| Presence of primary amines in the reaction buffer. | - Use a buffer that does not contain primary amines, such as phosphate-buffered saline (PBS), HEPES, or borate buffer.- Avoid using Tris or glycine buffers in the labeling reaction, as they will compete with the target molecule for the NHS ester. | |
| Inconsistent labeling results between experiments | Repeated freeze-thaw cycles of the stock solution. | - Aliquot the stock solution into single-use volumes upon preparation to minimize the number of times the main stock is warmed. |
| Introduction of moisture into the stock solution. | - Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.- Use dry, clean pipette tips when handling the stock solution. | |
| Precipitate observed in the stock solution upon thawing | The concentration of the stock solution may be too high. | - Gently warm the solution and vortex to redissolve the precipitate.- If the precipitate persists, consider preparing a new stock solution at a slightly lower concentration. |
Storage Conditions and Stability Data
The following table summarizes the recommended storage conditions for this compound as a solid and in a stock solution.
| Form | Solvent | Storage Temperature | Duration |
| Solid Powder | N/A | -20°C | Up to 3 years[1] |
| Stock Solution | Anhydrous DMSO or DMF | -80°C | Up to 1 year[1] |
| Stock Solution | Anhydrous DMSO or DMF | -20°C | Months |
Note: The stability of the stock solution is highly dependent on the absence of water. Using high-quality anhydrous solvents and proper handling techniques is critical for long-term stability.
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Equilibrate: Allow the vial of solid this compound to warm to room temperature before opening to prevent moisture condensation.
-
Solvent Addition: Using a dry syringe or pipette, add the required volume of anhydrous DMSO or DMF to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex the vial until the solid is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquoting: Immediately aliquot the stock solution into smaller, single-use volumes in low-protein-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage, protected from light.
Protocol for Testing the Activity of this compound Stock Solution
This protocol provides a method to indirectly assess the reactivity of your this compound stock solution by monitoring the release of N-hydroxysuccinimide (NHS) upon hydrolysis.
Materials:
-
This compound stock solution to be tested
-
A small molecule containing a primary amine (e.g., n-butylamine or a simple amino acid like glycine)
-
Reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 8.5)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a reaction mixture: In a microcentrifuge tube, mix a known concentration of the primary amine solution with the reaction buffer.
-
Initiate the reaction: Add a small, known volume of your this compound stock solution to the reaction mixture. The final concentration of the dye should be in the low micromolar range to ensure it is the limiting reagent.
-
Monitor the reaction: Immediately transfer the reaction mixture to a quartz cuvette and measure the absorbance spectrum from 200 nm to 400 nm over time. Pay close attention to the absorbance peak around 260 nm, which corresponds to the released NHS.
-
Analyze the data: An increase in absorbance at 260 nm over time indicates that the NHS ester is active and reacting with the primary amine (and hydrolyzing). A stock solution that shows a rapid and significant increase in absorbance at 260 nm is considered active. A solution with little to no change in absorbance may have lost its reactivity.
-
Control: As a negative control, monitor the absorbance of the this compound stock solution in the reaction buffer without the primary amine to measure the rate of hydrolysis.
Visualizations
Caption: Workflow for best practices in preparing and storing this compound stock solutions.
Caption: A logical troubleshooting workflow for addressing low labeling efficiency with this compound.
References
Validation & Comparative
Determining the Degree of Labeling for Amine-Reactive Dyes: A Comparative Guide
For researchers engaged in the development of biotherapeutics, diagnostics, and research tools, the precise characterization of labeled biomolecules is paramount. The degree of labeling (DOL), defined as the average number of dye molecules conjugated to a protein or other biomolecule, is a critical quality attribute that influences the performance of fluorescently labeled reagents. This guide provides a comprehensive comparison of methodologies to determine the DOL of TAMRA-PEG4-NHS and other spectrally similar amine-reactive fluorescent dyes, supported by experimental protocols and data.
Spectrophotometric Determination of the Degree of Labeling
The most common method for determining the DOL is through UV-Vis spectrophotometry. This technique relies on Beer-Lambert's law to calculate the concentration of the protein and the conjugated dye in a purified sample. The general workflow involves three key steps: labeling the biomolecule with the fluorescent dye, purifying the conjugate to remove any unreacted dye, and measuring the absorbance at specific wavelengths to calculate the DOL.
Key Parameters for DOL Calculation
To accurately calculate the DOL, the following parameters are required for each specific dye:
-
Molar Extinction Coefficient of the Dye (ε_dye): This is a measure of how strongly the dye absorbs light at a particular wavelength.
-
Correction Factor (CF280): This factor accounts for the dye's absorbance at 280 nm, the wavelength typically used to measure protein concentration.
The table below summarizes these key parameters for TAMRA and common alternatives.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Correction Factor (A280/Amax) |
| TAMRA | ~555 | ~580 | ~91,000[1] | ~0.3[1] |
| Alexa Fluor™ 555 | 555 | 565 | 150,000[2] | 0.08[2] |
| Cy3 | 550 | 570 | 150,000[3] | 0.08 |
| DyLight™ 550 | 562 | 576 | 150,000 | 0.081 |
Experimental Protocols
The following section provides a detailed protocol for labeling a protein with this compound and for calculating the DOL. The general principles of this protocol are applicable to other amine-reactive NHS ester dyes, with minor modifications as noted.
Protein Labeling with this compound
This protocol is optimized for labeling 1 mg of a typical IgG antibody.
Materials:
-
Protein (e.g., IgG) in an amine-free buffer (e.g., PBS)
-
This compound ester
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.
-
Dye Preparation: Immediately before use, dissolve the this compound ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
Add the reactive dye solution to the protein solution at a molar ratio of 5-10 moles of dye per mole of protein.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification: Separate the labeled protein from the unreacted dye using a gel filtration column equilibrated with PBS. The first colored band to elute is the labeled protein.
Calculation of the Degree of Labeling
-
Measure Absorbance: Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and at the absorbance maximum of the dye (Amax; ~555 nm for TAMRA).
-
Calculate Protein Concentration:
-
Correct the A280 reading for the dye's absorbance at 280 nm: Corrected A280 = A280 - (Amax * CF280)
-
Calculate the molar concentration of the protein: Protein Concentration (M) = Corrected A280 / (ε_protein * path length) (Note: The molar extinction coefficient for a typical IgG is ~210,000 M⁻¹cm⁻¹)
-
-
Calculate Dye Concentration:
-
Calculate the molar concentration of the dye: Dye Concentration (M) = Amax / (ε_dye * path length)
-
-
Calculate Degree of Labeling (DOL):
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Visualizing the Workflow and Chemistry
To further clarify the process, the following diagrams illustrate the key steps and chemical reactions involved.
Comparison of Alternatives
While TAMRA is a widely used fluorophore, several alternatives offer comparable or, in some cases, superior performance in terms of brightness and photostability. The principles for determining the DOL for these alternatives, such as Alexa Fluor™ 555, Cy3, and DyLight™ 550, are identical to that of TAMRA, relying on spectrophotometric analysis. The primary difference lies in their specific molar extinction coefficients and correction factors, as detailed in the table above. The labeling protocols for these dyes are also very similar, generally involving the reaction of an NHS ester with primary amines under slightly basic conditions.
References
A Comparative Guide to the Spectrophotometric Analysis of TAMRA-PEG4-NHS Conjugates
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent label is a critical step in ensuring the accuracy and sensitivity of immunoassays, protein tracking, and other bio-analytical techniques. Tetramethylrhodamine (TAMRA) is a widely used fluorophore, and its N-hydroxysuccinimide (NHS) ester derivatives, particularly those with polyethylene glycol (PEG) linkers like TAMRA-PEG4-NHS, offer a robust method for labeling primary amines on biomolecules.[1][2][3] This guide provides a comparative analysis of this compound and other common amine-reactive fluorescent dyes, supported by their spectrophotometric properties and detailed experimental protocols.
Performance Comparison of Amine-Reactive Fluorescent Dyes
The choice of a fluorescent dye is often dictated by its spectral properties, brightness, and photostability. The following table summarizes the key quantitative data for TAMRA and several popular alternatives, including Fluorescein isothiocyanate (FITC), Cyanine3 (Cy3) NHS ester, and Alexa Fluor 555 NHS ester.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| 5-TAMRA-NHS Ester | 541 - 556[4][5] | 567 - 580 | 84,000 - 95,000 | 0.1 - 0.5 |
| FITC (Isomer I) | ~494 | ~518 | ~75,000 | ~0.36 |
| Cy3 NHS Ester | 550 - 555 | 569 - 570 | ~150,000 | 0.15 (free), up to 0.4 (conjugated) |
| Alexa Fluor 555 NHS Ester | ~555 | ~565 | ~150,000 | ~0.1 |
Note: Spectral properties can be influenced by the conjugation substrate and the local environment (e.g., pH, solvent polarity). The data presented is based on publicly available information and may vary between suppliers.
Key Considerations for Dye Selection:
-
TAMRA (Tetramethylrhodamine): A well-established rhodamine dye offering good brightness and photostability. Its fluorescence can be pH-sensitive, which requires careful buffer selection for optimal performance. It is a common choice for fluorescence resonance energy transfer (FRET) applications, often paired with a donor like fluorescein (FAM).
-
FITC (Fluorescein isothiocyanate): One of the most widely used green fluorescent dyes. While bright, it is known to be more susceptible to photobleaching and its fluorescence is pH-sensitive, decreasing significantly in acidic environments.
-
Cy3 (Cyanine3): A member of the cyanine dye family, known for its high molar extinction coefficient, resulting in very bright conjugates. It is generally more photostable than FITC and its fluorescence is less sensitive to pH changes.
-
Alexa Fluor 555: A modern, high-performance dye that is bright, highly photostable, and exhibits pH-insensitive fluorescence over a wide range (pH 4 to 10). These characteristics make it an excellent, albeit more expensive, alternative to TAMRA and Cy3 for demanding applications.
Experimental Protocols
A fundamental procedure in utilizing these dyes is the labeling of a target protein and the subsequent determination of the degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.
Protocol 1: Protein Labeling with an NHS Ester Dye
This protocol provides a general procedure for labeling a protein with an amine-reactive dye such as this compound.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Amine-reactive fluorescent dye (e.g., this compound)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Gel filtration column (e.g., Sephadex G-25) or dialysis cassette for purification
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the conjugation buffer at a concentration of 2-10 mg/mL.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the NHS ester dye in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: While gently vortexing the protein solution, add a calculated amount of the dye stock solution. A common starting point is a 10- to 20-fold molar excess of dye to protein. Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a gel filtration column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).
Protocol 2: Determination of Degree of Labeling (DOL)
The DOL can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye.
Procedure:
-
Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the dye's maximum absorption wavelength (A_max).
-
Calculate Protein Concentration: The protein concentration is calculated using the Beer-Lambert law:
-
Protein Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein
-
Where:
-
A₂₈₀ is the absorbance at 280 nm.
-
A_max is the absorbance at the dye's maximum absorption wavelength.
-
CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ / A_max for the free dye).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate Dye Concentration: The dye concentration is calculated as:
-
Dye Concentration (M) = A_max / ε_dye
-
Where:
-
A_max is the absorbance at the dye's maximum absorption wavelength.
-
ε_dye is the molar extinction coefficient of the dye at its A_max.
-
-
-
Calculate DOL: The Degree of Labeling is the molar ratio of the dye to the protein:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Visualizations
To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the underlying chemical reaction.
Caption: Experimental workflow for protein labeling and analysis.
Caption: Reaction of this compound with a primary amine.
References
A Head-to-Head Comparison: Tamra-peg4-nhs vs. Other TAMRA Derivatives for Bioconjugation
In the realm of fluorescence-based biological research, the selection of an appropriate fluorophore is paramount to generating high-quality, reproducible data. Tetramethylrhodamine (TAMRA) has long been a workhorse dye due to its bright orange-red fluorescence and good photostability. However, the core TAMRA molecule is inherently hydrophobic, which can lead to challenges in aqueous environments, such as aggregation and non-specific binding. To address these limitations, various derivatives have been developed, including those with polyethylene glycol (PEG) linkers. This guide provides a detailed comparison of Tamra-peg4-nhs with other common TAMRA derivatives, focusing on their performance characteristics and supported by experimental data to aid researchers in selecting the optimal reagent for their needs.
Quantitative Performance Comparison
The performance of a fluorescent label is dictated by several key photophysical and chemical properties. The following table summarizes the available quantitative data for this compound and other relevant TAMRA derivatives. It is important to note that direct head-to-head comparisons under identical conditions are not always available in the literature; therefore, some data is presented for closely related compounds.
| Property | Tamra-peg4-acid | 5-TAMRA NHS Ester | General TAMRA (Conjugated) | Key Considerations & Inferences for this compound |
| Excitation Maximum (λex) | ~553 nm[1] | ~546 nm | ~555 nm[2] | The PEG linker is not expected to significantly alter the excitation maximum. Expect a value in the 546-555 nm range. |
| Emission Maximum (λem) | ~575 nm[1] | ~580 nm | ~580 nm | The PEG linker is not expected to significantly alter the emission maximum. Expect a value in the 575-580 nm range. |
| Molar Extinction Coefficient (ε) | ~80,000 M⁻¹cm⁻¹ | ~95,000 M⁻¹cm⁻¹ | ~90,000 M⁻¹cm⁻¹ | The molar extinction coefficient is primarily a property of the fluorophore core. Expect a value in the range of 80,000-95,000 M⁻¹cm⁻¹. |
| Fluorescence Quantum Yield (Φ) | Not explicitly found | 0.1 | 0.1 - 0.5 | While not directly reported for the NHS ester, the quantum yield is a core property of the TAMRA fluorophore. PEGylation can sometimes enhance quantum yield by reducing aggregation-induced quenching. |
| Solubility | Soluble in Water, DMSO, DMF | Good in DMF and DMSO, low in water | Generally hydrophobic | The PEG4 linker significantly enhances hydrophilicity, leading to improved solubility in aqueous buffers compared to non-PEGylated TAMRA derivatives. This is a key advantage for bioconjugation reactions. |
| Reactivity | Amine-reactive (requires activation) | Amine-reactive (pre-activated NHS ester) | Varies by derivative | As an NHS ester, it readily reacts with primary amines (e.g., lysine residues) to form stable amide bonds. |
Key Advantages of this compound
The inclusion of a four-unit polyethylene glycol (PEG) spacer in this compound offers several distinct advantages over traditional TAMRA NHS esters:
-
Enhanced Aqueous Solubility: The hydrophilic PEG chain dramatically improves the water solubility of the TAMRA dye, which is inherently hydrophobic. This facilitates the labeling reaction in aqueous buffers, minimizing the need for organic co-solvents that can be detrimental to protein structure and function.
-
Reduced Aggregation: The PEG linker helps to prevent the aggregation of the dye molecules and the resulting labeled biomolecules. Aggregation can lead to fluorescence quenching and precipitation, reducing the overall signal and labeling efficiency.
-
Minimized Steric Hindrance: The flexible PEG spacer provides distance between the fluorophore and the target biomolecule. This can reduce the potential for the dye to interfere with the biological activity of the labeled protein or nucleic acid.
-
Improved Conjugate Stability: By reducing aggregation, the PEG linker can contribute to the overall stability and shelf-life of the fluorescently labeled conjugate.
Experimental Protocols
To ensure accurate and reproducible results, it is crucial to follow well-defined experimental protocols. Below are detailed methodologies for key experiments related to the use and evaluation of TAMRA derivatives.
Protocol for Protein Labeling with this compound
This protocol outlines a general procedure for labeling a protein with this compound. The optimal dye-to-protein molar ratio should be determined empirically for each specific protein and application.
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Reaction buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.0-9.0
Procedure:
-
Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
Prepare the protein solution in the reaction buffer at a concentration of 2-10 mg/mL.
-
-
Labeling Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired dye-to-protein molar ratio (a starting point of 10:1 to 20:1 is common).
-
Add the this compound solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with your desired storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein, which will be visibly colored.
-
Monitor the separation by measuring the absorbance at 280 nm (for protein) and ~555 nm (for TAMRA).
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and ~555 nm and using the Beer-Lambert law.
-
Protocol for Determining Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ) is a measure of the efficiency of fluorescence. The relative method involves comparing the fluorescence of the unknown sample to a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Fluorescence cuvettes (1 cm path length)
-
Quantum yield standard (e.g., Rhodamine 6G in ethanol, Φ = 0.95)
-
Sample of interest (e.g., TAMRA-labeled protein)
-
Appropriate solvent
Procedure:
-
Prepare a series of dilutions for both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum of each solution using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission curve for both the standard and the sample.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.
-
Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample² / η_standard²) where 'm' is the slope of the linear fit from the plot of integrated fluorescence intensity vs. absorbance, and 'η' is the refractive index of the solvent.
Protocol for Measuring Photobleaching Half-life
Photostability is a critical parameter for applications requiring prolonged or intense illumination. The photobleaching half-life (t₁/₂) is the time it takes for the fluorescence intensity to decrease by 50%.
Materials:
-
Confocal or widefield fluorescence microscope with a suitable laser line or filter set for TAMRA.
-
Sample of the fluorescently labeled biomolecule.
-
Image analysis software.
Procedure:
-
Sample Preparation: Prepare a sample of the fluorescently labeled biomolecule immobilized on a microscope slide.
-
Image Acquisition:
-
Define a region of interest (ROI) within the sample.
-
Acquire an initial image (t=0) of the ROI.
-
Continuously illuminate the ROI with the excitation light.
-
Acquire a time-lapse series of images at regular intervals until the fluorescence intensity has significantly decreased.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Correct for background fluorescence.
-
Normalize the fluorescence intensity at each time point to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the data to an exponential decay curve to determine the photobleaching half-life (the time at which the intensity reaches 50% of the initial value).
-
Visualizing Workflows and Pathways
Diagrams are essential for clearly communicating complex experimental workflows and biological pathways.
Caption: Workflow for labeling a protein with this compound.
Caption: A generic G-protein coupled receptor signaling pathway that can be studied using a TAMRA-labeled ligand.
References
A Head-to-Head Comparison: TAMRA-PEG4-NHS vs. Alexa Fluor Dyes for Protein Labeling
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is a critical step in ensuring the accuracy and sensitivity of protein labeling experiments. This guide provides an objective, data-driven comparison between TAMRA-PEG4-NHS, a traditional rhodamine-based dye, and the widely used Alexa Fluor family of dyes. We will delve into their key performance characteristics, supported by experimental data, and provide detailed protocols to inform your selection process.
At a Glance: Key Performance Characteristics
The decision between this compound and an Alexa Fluor dye often comes down to a trade-off between cost and performance. While TAMRA is a well-established and more economical option, the Alexa Fluor dyes, particularly those spectrally similar to TAMRA like Alexa Fluor 555, generally offer superior brightness, photostability, and pH insensitivity.[1][2] The inclusion of a polyethylene glycol (PEG4) linker in this compound enhances its water solubility and reduces potential steric hindrance during conjugation.[3][4]
Quantitative Data Summary
For a direct comparison, we focus on Alexa Fluor 555, which is spectrally similar to TAMRA.
| Property | This compound | Alexa Fluor 555 |
| Excitation Maximum (nm) | ~555[1] | ~555 |
| Emission Maximum (nm) | ~580 | ~565 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~80,000 - 95,000 | >150,000 |
| Quantum Yield (Φ) | 0.1 - 0.5 | ~0.1 (in aqueous buffer) |
| Photostability | Good to Robust | High |
| pH Sensitivity | Fluorescence may decrease at pH > 8.0; some sources claim it is pH-insensitive. | Highly insensitive over a broad pH range (pH 4-10). |
| Solubility | Good in aqueous buffers (enhanced by PEG4 linker). | Good water solubility. |
In-Depth Performance Analysis
Brightness: The brightness of a fluorophore is a product of its molar extinction coefficient and its quantum yield. Alexa Fluor 555 has a significantly higher molar extinction coefficient, meaning it absorbs light more efficiently than TAMRA. While some reports indicate a higher quantum yield for TAMRA under certain conditions, the overall brightness of Alexa Fluor 555 conjugates is often superior in many applications. This is partly due to Alexa Fluor 555's resistance to self-quenching, even at higher degrees of labeling.
Photostability: Alexa Fluor dyes are renowned for their high photostability, which allows for longer exposure times and more robust imaging, particularly in demanding applications like super-resolution microscopy. While TAMRA offers good to robust photostability, it is generally less resistant to photobleaching than Alexa Fluor dyes.
pH Sensitivity: Alexa Fluor dyes are highly stable across a broad pH range (typically pH 4-10), which is a significant advantage for live-cell imaging where intracellular pH can fluctuate. There is conflicting information regarding the pH sensitivity of TAMRA. Some studies report a decrease in fluorescence intensity in alkaline environments (pH > 8.0), while others claim it is largely pH-insensitive. Researchers should therefore validate the pH stability of TAMRA conjugates for their specific experimental conditions.
Non-Specific Binding: Non-specific binding is a potential issue for all amine-reactive dyes and is influenced by factors such as hydrophobic interactions and electrostatic forces. Both this compound and Alexa Fluor NHS esters can be prone to non-specific binding, which can be minimized through optimized labeling protocols, including proper blocking steps and thorough washing. The inherent hydrophilicity of the PEG linker in this compound and the sulfonation of Alexa Fluor dyes can help to reduce non-specific interactions.
Experimental Protocols
The following is a generalized protocol for protein labeling with this compound or an Alexa Fluor NHS ester. Optimization may be required for specific proteins and applications.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
This compound ester or Alexa Fluor NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., gel filtration or desalting column)
Procedure:
-
Prepare the Protein Solution:
-
Dissolve or dialyze the protein into the reaction buffer at a concentration of 1-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the NHS ester for reaction.
-
-
Prepare the Dye Stock Solution:
-
Immediately before use, dissolve the this compound or Alexa Fluor NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
-
Perform the Conjugation Reaction:
-
Add the reactive dye solution to the protein solution while gently stirring or vortexing. The optimal molar ratio of dye to protein should be determined empirically, but a 10-20 fold molar excess of dye is a common starting point.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Quench the Reaction:
-
Stop the reaction by adding the quenching solution to react with any unreacted dye. Incubate for 15-30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Separate the labeled protein from the unreacted dye and quenching solution using a gel filtration or desalting column.
-
Visualizing the Process
Experimental Workflow for Protein Labeling
Caption: A generalized experimental workflow for protein labeling with NHS ester dyes.
NHS Ester Reaction with a Primary Amine
Caption: The reaction of an NHS ester with a primary amine on a protein.
Conclusion: Making the Right Choice
Both this compound and Alexa Fluor dyes are effective for protein labeling, and the optimal choice depends on the specific experimental requirements and budget.
-
Choose this compound when:
-
Cost is a primary consideration.
-
Moderate photostability is sufficient for the application.
-
The experimental pH is between 4 and 8, or pH sensitivity is not a major concern.
-
-
Choose Alexa Fluor dyes when:
-
High brightness and photostability are critical, such as in single-molecule detection or super-resolution microscopy.
-
The experiment involves a wide or fluctuating pH range.
-
Reproducibility and consistent performance are paramount for quantitative studies.
-
Ultimately, for demanding applications where performance is key, the superior photophysical properties of the Alexa Fluor dyes often justify the additional cost. For more routine applications, this compound remains a reliable and cost-effective option.
References
The Impact of PEG Linker Length on TAMRA-PEG-NHS Conjugate Performance: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise covalent labeling of biomolecules with fluorescent dyes is a cornerstone of modern biological research. Tetramethylrhodamine (TAMRA) is a widely used fluorophore valued for its brightness and photostability. When coupled with a polyethylene glycol (PEG) linker and an N-hydroxysuccinimide (NHS) ester, it becomes a powerful tool for labeling proteins, antibodies, and other amine-containing molecules. The length of the PEG linker, however, is a critical parameter that can significantly influence the performance of the resulting conjugate. This guide provides an objective comparison of how different PEG linker lengths can affect the properties of TAMRA-PEG-NHS conjugates, supported by experimental principles and detailed protocols.
The Role of the PEG Linker
The PEG spacer in a TAMRA-PEG-NHS ester serves multiple crucial functions. It is a hydrophilic and flexible chain that can enhance the water solubility of the often hydrophobic TAMRA dye and the resulting conjugate. This property is particularly important for preventing the aggregation of labeled proteins.[1][2] Furthermore, the PEG linker acts as a spacer, physically separating the fluorophore from the biomolecule. This separation can be critical for minimizing steric hindrance, which might otherwise impair the biological activity of the labeled molecule, such as the binding of an antibody to its antigen.[3][4] The length of this spacer is a key variable that must be optimized for each specific application.
Comparative Analysis of PEG Linker Length on Conjugate Performance
While direct head-to-head comparisons of TAMRA-PEG-NHS esters with systematically varied PEG lengths are not extensively available in peer-reviewed literature, the principles of how PEG linker length affects bioconjugate performance are well-established. The following tables summarize quantitative data from studies on antibody-nanoparticle conjugates, which illustrate the impact of PEG linker length on key performance metrics. These data, while not specific to TAMRA, provide valuable insights into the expected trends.
Table 1: Effect of PEG Linker Length on Antibody-Mediated Nanoparticle Binding and Uptake
| PEG Linker Molecular Weight ( g/mol ) | Mean Fluorescence Intensity (Binding and Uptake) | Antigen-Specific T-cell Response (IFN-γ pg/mL) |
| 2000 | +++ | 250 |
| 3000 | +++++ | 750 |
| 5000 | +++ | 200 |
| 10000 | ++ | 150 |
| 20000 | + | 100 |
Data synthesized from a study on the influence of PEG chain length on antibody-mediated delivery of nanoparticle vaccines to human dendritic cells.[5] The '+' symbols represent a qualitative assessment of the mean fluorescence intensity from the study's graphical data.
This study demonstrates that there is an optimal PEG linker length for maximizing antibody-receptor interactions. A linker that is too short may not provide sufficient separation to overcome steric hindrance, while a linker that is too long can shield the antibody, thereby reducing its binding efficacy.
Table 2: Impact of PEG Linker Length on Cell-Specific Targeting of Antibody-Functionalized Nanocarriers
| PEG Linker Molecular Weight (kDa) | Cell Type | Targeting Efficiency (% of Positive Cells) |
| 0.65 | DC2.4 (Cell Line) | ~80% |
| 5 | DC2.4 (Cell Line) | ~60% |
| 0.65 | Primary BMDCs | ~20% |
| 5 | Primary BMDCs | ~75% |
Data synthesized from a study on the effect of PEG spacer length on antibody-based nanocarrier targeting of dendritic cell subsets. BMDCs are primary bone marrow-derived dendritic cells.
This research highlights that the optimal PEG linker length can be cell-type dependent. While a shorter linker was more effective for a cell line, a significantly longer linker was required for efficient targeting of primary cells, suggesting that the biological context, such as the density and accessibility of surface receptors, plays a crucial role.
Key Performance Parameters Influenced by PEG Linker Length
-
Solubility: Longer PEG chains generally lead to increased hydrophilicity, which can improve the solubility of the conjugate and reduce aggregation, especially for hydrophobic proteins or when a high degree of labeling is desired.
-
Steric Hindrance: The length of the PEG spacer is critical for mitigating steric hindrance. An optimal length allows the conjugated biomolecule (e.g., an antibody) to freely interact with its binding partners. A linker that is too short may not prevent the fluorophore from interfering with the biomolecule's active site, while an excessively long linker might fold back and shield the active site.
-
Binding Affinity: As suggested by the data in the tables, the PEG linker length can directly impact the binding affinity of a labeled antibody or protein to its target. The optimal length balances the need to overcome steric hindrance with the risk of shielding the binding site.
-
Pharmacokinetics: In therapeutic applications, such as antibody-drug conjugates, longer PEG linkers can increase the hydrodynamic radius of the conjugate, which can lead to slower clearance rates and a longer in vivo half-life.
-
Fluorescence Quenching: While not directly addressed in the provided search results, the proximity of a fluorophore to a protein can sometimes lead to quenching of the fluorescence signal. A PEG linker can help to distance the TAMRA molecule from quenching residues on the protein surface, potentially leading to a brighter conjugate. Conversely, if the TAMRA molecule is intended to be part of a FRET pair or a quenched probe, the PEG linker length becomes a critical determinant of the distance between the donor and acceptor or the fluorophore and quencher.
Experimental Protocols
The following are detailed methodologies for key experiments related to the use of TAMRA-PEG-NHS conjugates.
Protocol 1: Protein Labeling with TAMRA-PEG-NHS Ester
This protocol describes a general method for labeling proteins with a pre-activated TAMRA-PEG-NHS ester.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.2-7.4)
-
TAMRA-PEG-NHS ester (e.g., TAMRA-PEG4-NHS)
-
Anhydrous DMSO or DMF
-
1 M Sodium bicarbonate (NaHCO₃), pH 8.3
-
Purification column (e.g., Sephadex G-25) or spin desalting column
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare the Protein Solution: Dissolve or dialyze the protein into 0.1 M sodium bicarbonate buffer, pH 8.3, at a concentration of 1-10 mg/mL. Ensure the buffer is free of amine-containing substances like Tris or glycine.
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the TAMRA-PEG-NHS ester in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Labeling Reaction: While gently vortexing the protein solution, add the reactive dye stock solution at a molar ratio of dye-to-protein typically ranging from 5:1 to 20:1. The optimal ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Quench Reaction (Optional): To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove unconjugated dye and reaction byproducts using a gel filtration or spin desalting column equilibrated with PBS. The labeled protein will elute first, followed by the smaller, free dye molecules.
Protocol 2: Determination of the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule.
Procedure:
-
Spectrophotometric Analysis: Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and at the absorbance maximum of TAMRA (~555 nm, Amax).
-
Calculate the Protein Concentration: Correct the A280 reading for the absorbance of the TAMRA dye at 280 nm.
-
Corrected A280 = A280 - (Amax × CF)
-
Where CF is the correction factor (A280 of the free dye / Amax of the free dye). For TAMRA, the CF is approximately 0.3.
-
Protein Concentration (M) = Corrected A280 / εprotein
-
Where εprotein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the Dye Concentration:
-
Dye Concentration (M) = Amax / εdye
-
Where εdye is the molar extinction coefficient of TAMRA at ~555 nm (~90,000 M⁻¹cm⁻¹).
-
-
Calculate the DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The influence of PEG chain length and targeting moiety on antibody-mediated delivery of nanoparticle vaccines to human dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of TAMRA-PEG4-NHS Labeling: A Comparative Guide
For researchers, scientists, and drug development professionals, the covalent labeling of proteins with fluorescent dyes is a cornerstone of modern biological research. The specificity of this labeling is paramount to generating reliable and reproducible data. This guide provides an objective comparison of TAMRA-PEG4-NHS labeling with common alternatives, offering supporting experimental data and detailed protocols to validate labeling specificity.
Understanding this compound Labeling
TAMRA (Tetramethylrhodamine) is a bright, orange-red fluorescent dye. The this compound variant incorporates a four-unit polyethylene glycol (PEG) spacer and an N-hydroxysuccinimide (NHS) ester. The PEG linker enhances the solubility of the dye in aqueous buffers and reduces steric hindrance, while the NHS ester is a reactive group that forms a stable amide bond with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins.[1]
Data Presentation: A Quantitative Comparison of Amine-Reactive Dyes
The selection of a fluorescent dye for protein labeling is a critical decision that impacts experimental outcomes. Below is a quantitative comparison of TAMRA with other popular amine-reactive fluorescent dyes.
| Property | TAMRA | Alexa Fluor 555 | Cy3 |
| Excitation Max (nm) | ~555 | ~555 | ~550 |
| Emission Max (nm) | ~580 | ~565 | ~570 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~90,000 | ~150,000 | ~150,000 |
| Quantum Yield | ~0.1 - 0.3 | ~0.1 | ~0.15 |
| Photostability | Moderate | High | Low to Moderate |
| pH Sensitivity | Sensitive to high pH | Largely insensitive | Less sensitive than TAMRA |
| Typical Degree of Labeling (DOL) | 2-4 | 2-5 | 2-5 |
Experimental Protocols
To ensure the specific labeling of your target protein with this compound or an alternative dye, a well-controlled experimental protocol is essential.
Protocol 1: Protein Labeling with this compound Ester
This protocol describes a general method for labeling proteins with primary amines.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
This compound ester
-
Anhydrous DMSO or DMF
-
1 M Sodium Bicarbonate, pH 8.3
-
Purification column (e.g., Sephadex G-25) or spin desalting column
Procedure:
-
Prepare the Protein Solution: Dissolve or dialyze the protein into 0.1 M sodium bicarbonate buffer, pH 8.3, at a concentration of 1-10 mg/mL. Ensure the buffer is free of amine-containing substances like Tris or glycine.
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound ester in a small amount of anhydrous DMSO or DMF to create a 10 mg/mL stock solution.
-
Perform the Conjugation: Add a 5- to 20-fold molar excess of the dye solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubate: Incubate the reaction for 1 hour at room temperature, protected from light.
-
Purify the Conjugate: Separate the labeled protein from the unreacted dye using a desalting column or a spin column. The larger, labeled protein will elute first, while the smaller, unbound dye will be retained.
-
Determine the Degree of Labeling (DOL): The DOL, the average number of dye molecules per protein, can be determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the dye's maximum absorbance (~555 nm for TAMRA).
Protocol 2: Validating Labeling Specificity
To validate that the labeling is specific to the intended primary amines and not a result of non-specific binding, the following control experiment should be performed.
Procedure:
-
Negative Control: Prepare a reaction identical to the one described in Protocol 1, but instead of the active this compound ester, use a hydrolyzed, non-reactive form of the dye. This can be achieved by pre-incubating the NHS ester in a high pH buffer (e.g., pH 9.5-10) for several hours to ensure complete hydrolysis.
-
Labeling and Purification: Perform the "labeling" reaction and purification with the hydrolyzed dye under the same conditions as the active dye.
-
Analysis: Analyze the protein fraction from the purification step for any fluorescence. The absence of a significant fluorescent signal in the protein fraction indicates that the labeling observed with the active NHS ester is covalent and not due to non-specific, non-covalent interactions.
Mandatory Visualizations
The following diagrams illustrate the key chemical pathways and experimental workflows discussed in this guide.
Figure 1. Reaction of this compound with a primary amine on a protein.
Figure 2. Workflow for fluorescently labeling proteins with an NHS ester dye.
Figure 3. Decision tree for troubleshooting high background in labeling experiments.
References
A Head-to-Head Guide: Mass Spectrometry Analysis of TAMRA-PEG4-NHS Labeled Peptides
For researchers, scientists, and drug development professionals navigating the complexities of quantitative proteomics, the selection of an appropriate labeling reagent is a pivotal decision. This guide provides a comprehensive comparison of TAMRA-PEG4-NHS for the mass spectrometry analysis of peptides, juxtaposed with common alternative labeling strategies. We delve into the performance characteristics, supported by experimental data, and offer detailed protocols to inform your experimental design.
The covalent labeling of peptides with chemical tags is a cornerstone of modern quantitative proteomics, enabling precise measurement of changes in protein abundance. Among the diverse array of available labeling strategies, fluorescent dyes like TAMRA (Tetramethylrhodamine) offer the unique dual capability of fluorescence-based detection and mass spectrometric analysis. The incorporation of a polyethylene glycol (PEG) linker, as in this compound, aims to enhance solubility and reduce steric hindrance, potentially improving analytical outcomes.
This guide will objectively compare the performance of this compound with other widely used labeling reagents, such as other fluorescent dyes and isobaric tags (TMT and iTRAQ). We will explore key performance metrics including ionization efficiency, signal intensity, and peptide identification rates.
Performance Comparison of Labeling Reagents
The ideal labeling reagent for quantitative mass spectrometry should minimally impact peptide ionization, exhibit predictable fragmentation patterns, and be amenable to robust and reproducible labeling protocols. While direct, comprehensive head-to-head quantitative comparisons of this compound with a wide array of other labels in a single study are limited in the published literature, a qualitative and semi-quantitative comparison based on the known properties and data from various studies can be constructed.
Key Considerations for this compound in Mass Spectrometry:
-
Hydrophobicity: TAMRA is a relatively hydrophobic molecule. This characteristic can potentially lead to decreased ionization efficiency and increased non-specific binding during sample preparation and chromatography. The PEG4 linker helps to mitigate this hydrophobicity to some extent.[1]
-
Signal Suppression: The presence of a bulky, hydrophobic fluorescent tag can sometimes suppress the ionization of the peptide itself, leading to lower signal intensity in the mass spectrometer compared to unlabeled or smaller-tagged peptides.[1]
-
Fragmentation Complexity: The TAMRA moiety can undergo fragmentation during collision-induced dissociation (CID), which may lead to a more complex MS/MS spectrum. This can potentially interfere with peptide identification and quantification if not properly accounted for in the data analysis software.[1]
| Feature | This compound | Other Fluorescent Dyes (e.g., Cy Dyes) | Isobaric Tags (TMT, iTRAQ) | Label-Free |
| Principle | Covalent labeling of primary amines | Covalent labeling of primary amines or thiols | Covalent labeling of primary amines | No chemical labeling |
| Quantification | MS1 precursor ion intensity | MS1 precursor ion intensity | MS2/MS3 reporter ion intensity | MS1 precursor ion intensity or spectral counting |
| Multiplexing | Limited (typically requires separate LC-MS runs) | Limited (typically requires separate LC-MS runs) | High (up to 18-plex with TMTpro) | High (limited by instrument time) |
| Ionization Efficiency | Can be suppressed due to dye hydrophobicity[1] | Variable, some dyes may cause less suppression | Generally minimal effect on ionization | Not affected by a label |
| Fragmentation | Dye can fragment, complicating spectra[1] | Dye can fragment, complicating spectra | Reporter ions are specifically designed to be released | No additional fragmentation from the label |
| Peptide Identification | Potentially lower due to complex spectra and signal suppression | Potentially lower due to complex spectra | Generally high | Generally the highest |
| Dual Functionality | Fluorescence and Mass Spec | Fluorescence and Mass Spec | Mass Spec only | Mass Spec only |
| Cost | Moderate | Moderate to High | High | Low (reagent cost) |
Experimental Protocols
Peptide Labeling with this compound Ester
This protocol is adapted from standard N-hydroxysuccinimide (NHS) ester labeling procedures for primary amines (N-terminus and lysine side chains).
Materials:
-
This compound ester
-
Peptide sample
-
Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5 (or other amine-free buffer at similar pH)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 5% hydroxylamine
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Solid-phase extraction (SPE) C18 cartridges for desalting
Procedure:
-
Reagent Preparation:
-
Dissolve the peptide sample in the labeling buffer to a final concentration of 1-5 mg/mL.
-
Prepare a stock solution of this compound ester in DMF or DMSO at a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
Add a 5-10 molar excess of the this compound ester solution to the peptide solution. The optimal molar excess may need to be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching:
-
Add the quenching solution to the reaction mixture to a final concentration of 50 mM Tris-HCl or 0.5% hydroxylamine to stop the reaction.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the excess labeling reagent and byproducts by desalting the labeled peptide solution using a C18 SPE cartridge according to the manufacturer's instructions.
-
Elute the labeled peptides and lyophilize to dryness.
-
LC-MS/MS Analysis of TAMRA-Labeled Peptides
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.
Chromatography:
-
Column: A reversed-phase C18 column suitable for peptide separations.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% mobile phase B over 60-120 minutes is a common starting point and should be optimized based on the sample complexity.
Mass Spectrometry:
-
Ionization Mode: Positive ion mode using electrospray ionization (ESI).
-
MS1 Scan: Acquire full scan MS spectra over a mass range appropriate for the expected labeled peptides (e.g., m/z 350-1500).
-
MS2 Scans (Data-Dependent Acquisition):
-
Select the most intense precursor ions from the MS1 scan for fragmentation.
-
Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) for fragmentation.
-
Set the collision energy to an appropriate level to achieve good fragmentation of the peptide backbone while minimizing excessive fragmentation of the TAMRA dye. This may require optimization.
-
Data Analysis:
-
Use a suitable proteomics software package (e.g., MaxQuant, Proteome Discoverer, Mascot) to search the MS/MS data against a protein sequence database.
-
Include the mass of the this compound label as a variable modification on lysine residues and the N-terminus in the search parameters.
-
Quantification can be performed based on the precursor ion intensity (MS1 level) of the identified labeled peptides.
Visualizing the Workflow and Comparisons
References
A Comparative Analysis of Fluorophore Photostability: TAMRA-PEG4-NHS vs. Leading Alternatives
For researchers, scientists, and drug development professionals, the selection of a fluorescent label is a critical decision that directly impacts the quality and reliability of experimental data. Photostability—a fluorophore's resistance to light-induced chemical degradation and signal loss—is a paramount consideration, especially for applications requiring long-term imaging or high-intensity illumination such as single-molecule tracking or super-resolution microscopy.
This guide provides an objective comparison of the photostability of Tetramethylrhodamine (TAMRA), specifically as a TAMRA-PEG4-NHS ester, against other widely used fluorophores in similar spectral regions: Cy3, Alexa Fluor 555, Cy5, and Alexa Fluor 647. By presenting available quantitative data and a detailed experimental protocol, this guide aims to equip researchers with the information needed to make an informed decision for their specific application.
Quantitative Comparison of Fluorophore Photostability
The photostability of a fluorophore is often quantified by its photobleaching half-life (t½), the time required for its fluorescence intensity to decrease by 50% under continuous illumination, or its photobleaching quantum yield (Φb), which represents the probability of a molecule being destroyed per absorbed photon. Lower quantum yield values indicate higher photostability.
It is crucial to note that direct comparison of these values across different studies can be challenging, as photobleaching rates are highly dependent on the experimental environment, including illumination intensity, wavelength, oxygen concentration, and the molecular conjugate.[1][2] The following table summarizes available data to provide a relative comparison.
| Fluorophore | Type | Relative Photostability | Photobleaching Quantum Yield (Φb) | Key Characteristics |
| TAMRA | Rhodamine | Moderate | 3.3 x 10⁻⁷[1] | A cost-effective and widely used dye with good photostability for many standard applications.[3] |
| Alexa Fluor 555 | Modern Aromatic | High | Not consistently reported | Known for exceptional brightness and photostability, outperforming both TAMRA and Cy3.[3] |
| Cy3 | Cyanine | Moderate | Not consistently reported | A popular dye, but is known to be less photostable than Alexa Fluor 555. |
| Alexa Fluor 647 | Cyanine | High | Not consistently reported | Significantly more photostable than Cy5 and exhibits less self-quenching at high degrees of labeling. |
| Cy5 | Cyanine | Low to Moderate | Not consistently reported | Prone to photobleaching, especially compared to Alexa Fluor 647. |
Summary: While TAMRA is a reliable fluorophore with moderate photostability suitable for many applications, the Alexa Fluor family, particularly Alexa Fluor 555 and Alexa Fluor 647, consistently demonstrates superior resistance to photobleaching. This makes them the preferred choice for demanding imaging experiments that require prolonged or intense light exposure.
Experimental Protocol: Measuring Photostability
To ensure reproducible and comparable data, a standardized experimental protocol is essential. The following methodology outlines a common approach for assessing fluorophore photostability using confocal microscopy.
Objective: To determine and compare the photobleaching half-life (t½) of different fluorophores under continuous laser illumination.
Materials:
-
Fluorescently labeled samples (e.g., dye-conjugated antibodies or proteins immobilized on a microscope slide).
-
Confocal laser scanning microscope equipped with appropriate laser lines for excitation (e.g., 561 nm for TAMRA, Alexa Fluor 555, Cy3; 640 nm for Alexa Fluor 647, Cy5).
-
High-sensitivity detector (e.g., photomultiplier tube - PMT, or hybrid detector - HyD).
-
Microscope slides and coverslips.
-
Antifade mounting medium (optional, but its use should be consistent across all samples being compared).
Methodology:
-
Sample Preparation:
-
Immobilize the fluorescently labeled biomolecules on a glass slide. Ensure equivalent labeling density and concentration for all samples being compared.
-
Mount the coverslip, using an antifade reagent if desired for the experimental design.
-
Allow the mounting medium to cure as per the manufacturer's instructions.
-
-
Microscope Setup and Calibration:
-
Turn on the confocal microscope and allow the lasers to stabilize.
-
Place the slide on the microscope stage and select an appropriate objective lens (e.g., 60x or 100x oil immersion).
-
Bring the sample into focus.
-
-
Image Acquisition Parameters:
-
Select a region of interest (ROI) with uniform fluorescence.
-
Set the excitation laser power. This is a critical parameter and must be kept constant for all fluorophores being compared. Use the lowest power necessary to achieve a good signal-to-noise ratio to avoid rapid bleaching.
-
Set the detector gain and offset to position the initial fluorescence signal within the dynamic range, avoiding saturation. These settings must also remain constant throughout the experiment.
-
Define the parameters for a time-lapse acquisition (e.g., capturing an image every 5 seconds for a total duration of 10 minutes). The pixel dwell time should also be kept constant.
-
-
Photobleaching Experiment:
-
Begin the time-lapse acquisition, continuously illuminating the ROI.
-
Save the resulting image series.
-
-
Data Analysis:
-
Open the image series in an analysis software (e.g., ImageJ/Fiji).
-
Define an ROI within the bleached area and measure the mean fluorescence intensity for this ROI in each frame of the time series.
-
Measure the background intensity in a region with no fluorescence and subtract it from the ROI measurements.
-
Normalize the intensity values by dividing each point by the initial intensity value (from the first frame).
-
Plot the normalized fluorescence intensity as a function of time.
-
Determine the photobleaching half-life (t½) – the time at which the normalized intensity drops to 0.5 (50%).
-
Visualization of Experimental Workflow
The logical flow of the photostability measurement protocol can be visualized as follows.
Caption: Workflow for determining fluorophore photostability.
References
A Researcher's Guide to Quality Control of TAMRA-PEG4-NHS Labeled Antibodies
For researchers, scientists, and drug development professionals, the conjugation of fluorescent dyes to antibodies is a cornerstone of modern molecular biology, enabling a wide array of applications from cellular imaging to immunoassays. The quality of these fluorescently labeled antibodies is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of the quality control of Tetramethylrhodamine (TAMRA)-PEG4-NHS labeled antibodies against other common fluorescent labeling alternatives, supported by established experimental data and detailed protocols.
Comparison of Fluorescent Dyes for Antibody Labeling
The selection of a fluorescent dye for antibody labeling depends on several factors, including its photophysical properties, reactivity, and the specific application. TAMRA is a well-established rhodamine-based dye, and the inclusion of a polyethylene glycol (PEG) spacer in the TAMRA-PEG4-NHS ester format can enhance the solubility of the labeled antibody and reduce steric hindrance.[1][2]
Here, we compare the key properties of TAMRA with other popular fluorescent dyes commonly used for antibody labeling.
| Property | TAMRA | Cyanine3 (Cy3) | Alexa Fluor™ 555 |
| Excitation Max (nm) | ~555 | ~550 | ~555 |
| Emission Max (nm) | ~580 | ~570 | ~565 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~90,000 | ~150,000 | ~150,000 |
| Quantum Yield | ~0.1 - 0.3 | ~0.15 | ~0.1 |
| Photostability | Moderate | Low to Moderate | High |
| pH Sensitivity | Sensitive to high pH | Less sensitive than TAMRA | Largely insensitive (pH 4-10)[3] |
| Typical Degree of Labeling (DOL) | 2 - 5 | 2 - 5 | 2 - 5 |
Key Quality Control Parameters for Labeled Antibodies
Regardless of the chosen fluorophore, a thorough quality control process is essential to ensure the integrity and functionality of the labeled antibody. The primary quality attributes to assess include the degree of labeling, the presence of aggregates, charge heterogeneity, and the preservation of antigen-binding affinity.
| Quality Control Parameter | Method(s) | Purpose |
| Degree of Labeling (DOL) | UV-Vis Spectrophotometry, Mass Spectrometry | To determine the average number of dye molecules conjugated to each antibody molecule.[4][5] |
| Aggregation | Size-Exclusion Chromatography (SEC-HPLC) | To quantify the percentage of high molecular weight aggregates, which can cause non-specific binding. |
| Charge Heterogeneity | Ion-Exchange Chromatography (IEX-HPLC) | To assess changes in the antibody's surface charge due to the conjugation of charged dyes. |
| Antigen-Binding Affinity | ELISA, Flow Cytometry, Surface Plasmon Resonance (SPR) | To confirm that the labeling process has not compromised the antibody's ability to bind to its target antigen. |
| Purity (Free Dye) | Dialysis, Gel Filtration, SDS-PAGE, RP-HPLC | To remove unconjugated dye that can lead to high background signal. |
Experimental Protocols
Detailed methodologies for the key quality control experiments are provided below.
Protocol 1: Determination of Degree of Labeling (DOL) by UV-Vis Spectrophotometry
This protocol outlines the method to quantify the efficiency of the labeling reaction by measuring the absorbance of the antibody and the dye.
Materials:
-
This compound labeled antibody in a suitable buffer (e.g., PBS)
-
Unlabeled antibody (for reference)
-
Spectrophotometer
Procedure:
-
Measure the absorbance of the labeled antibody solution at 280 nm (A280) and at the absorbance maximum of the dye (Amax; ~555 nm for TAMRA).
-
Calculate the concentration of the antibody, correcting for the dye's absorbance at 280 nm.
-
Corrected A280 = A280 - (Amax * Correction Factor)
-
The correction factor for TAMRA is approximately 0.3.
-
Antibody Concentration (M) = Corrected A280 / (Molar Extinction Coefficient of Antibody * Path Length)
-
-
Calculate the concentration of the dye.
-
Dye Concentration (M) = Amax / (Molar Extinction Coefficient of Dye * Path Length)
-
-
Calculate the Degree of Labeling (DOL).
-
DOL = Dye Concentration (M) / Antibody Concentration (M)
-
Protocol 2: Analysis of Aggregation by Size-Exclusion Chromatography (SEC-HPLC)
This protocol describes the use of SEC-HPLC to separate and quantify aggregates in the labeled antibody preparation.
Materials:
-
This compound labeled antibody
-
SEC-HPLC system with a suitable column (e.g., TSKgel G3000SWXL)
-
Mobile phase (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 6.8)
Procedure:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min).
-
Inject a known amount of the labeled antibody onto the column.
-
Monitor the elution profile using a UV detector at 280 nm and a fluorescence detector set to the excitation and emission wavelengths of TAMRA.
-
Integrate the peak areas corresponding to the monomer and aggregates.
-
Calculate the percentage of aggregation:
-
% Aggregation = (Area of Aggregate Peaks / Total Area of All Peaks) * 100
-
Protocol 3: Assessment of Antigen-Binding Affinity by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol provides a general workflow for comparing the binding affinity of the labeled antibody to its unlabeled counterpart.
Materials:
-
Antigen-coated microplate
-
This compound labeled antibody
-
Unlabeled primary antibody
-
HRP-conjugated secondary antibody (for the unlabeled primary)
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Prepare serial dilutions of both the labeled and unlabeled antibodies.
-
Add the antibody dilutions to the antigen-coated plate and incubate.
-
Wash the plate to remove unbound antibodies.
-
For the unlabeled antibody wells, add the HRP-conjugated secondary antibody and incubate.
-
Wash the plate again.
-
Add TMB substrate to all wells and incubate until color develops.
-
Add stop solution and read the absorbance at 450 nm.
-
Plot the absorbance values against the antibody concentrations and compare the binding curves of the labeled and unlabeled antibodies to assess any changes in affinity.
Visualizing Workflows and Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and logical relationships in the quality control process.
Caption: Workflow for labeling and quality control of antibodies.
References
Safety Operating Guide
Proper Disposal of Tamra-peg4-nhs: A Guide for Laboratory Professionals
Effective management and disposal of chemical reagents are critical for maintaining a safe and compliant laboratory environment. This document provides a comprehensive, step-by-step guide for the proper disposal of Tamra-peg4-nhs, a fluorescent dye commonly used in bioconjugation. By adhering to these procedures, researchers, scientists, and drug development professionals can minimize risks and ensure responsible handling of this compound.
While a specific Safety Data Sheet (SDS) for this compound is not consistently available, a safety data sheet for the related compound TAMRA-PEG4-acid suggests that it is not classified as a hazardous substance or mixture.[1] However, due to the reactive nature of the N-hydroxysuccinimide (NHS) ester group, it is prudent to handle this compound with care and to deactivate this functional group before disposal.
Immediate Safety and Handling
Before beginning any disposal procedure, it is essential to wear the appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. All handling and disposal steps should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Core Disposal Principle: Deactivation of the NHS Ester
The primary step in the safe disposal of this compound is the deactivation of its reactive NHS ester group. This is effectively achieved through hydrolysis, which converts the ester to a more stable carboxylic acid. Hydrolysis is accelerated in aqueous solutions with a neutral to slightly basic pH. The optimal pH for the hydrolysis of NHS esters is between 8.3 and 8.5.[1][2]
Step-by-Step Disposal Protocol
This protocol is designed for small quantities of this compound typically used in a laboratory setting.
Unused or Expired Solid this compound
-
Collection: The original vial containing the solid powder should not be disposed of in regular trash. It should be collected in a designated and clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the chemical name "this compound." Follow any additional labeling requirements from your institution's Environmental Health and Safety (EHS) department.
Concentrated Solutions (e.g., in DMSO or DMF)
-
No Drain Disposal: Never dispose of concentrated solutions of this compound in organic solvents down the drain.[1]
-
Collection: Collect all concentrated stock solutions in a sealed, labeled hazardous waste container suitable for organic waste.
-
Rinsate: The first rinse of any glassware that contained concentrated solutions should also be collected as hazardous waste.[1]
Dilute Aqueous Solutions and Reaction Mixtures
This waste stream requires deactivation of the NHS ester prior to collection.
-
pH Adjustment: Ensure the pH of the aqueous solution is between 8.3 and 8.5. If the solution is acidic, adjust the pH by slowly adding a suitable base, such as a sodium bicarbonate solution.
-
Incubation for Hydrolysis: Allow the pH-adjusted solution to stand at room temperature for at least four hours (or overnight) to ensure the complete hydrolysis of the NHS ester.
-
Collection: After the incubation period, transfer the deactivated solution to a designated aqueous hazardous waste container.
-
Consult EHS: Do not dispose of even dilute, deactivated solutions down the drain without explicit permission from your institution's EHS department.
Contaminated Labware and Debris
-
Solid Waste: All solid materials that have come into contact with this compound, including pipette tips, microcentrifuge tubes, gloves, and paper towels, should be collected in a designated solid hazardous waste container.
-
Gels: Electrophoresis gels stained with this compound should be collected in a sealed container and disposed of as hazardous waste.
Waste Management Summary
| Waste Stream | Disposal Method | Key Considerations |
| Unused/Expired Solid | Collect in a labeled hazardous waste container. | Do not dispose of in regular trash. |
| Concentrated Solutions | Collect in a labeled hazardous waste container for organic waste. | Never dispose of down the drain. Collect initial rinsate. |
| Dilute Aqueous Solutions | Adjust pH to 8.3-8.5, incubate for 4+ hours, then collect in a labeled aqueous hazardous waste container. | Ensure complete hydrolysis of the NHS ester. |
| Contaminated Labware | Collect in a designated solid hazardous waste container. | Segregate from non-hazardous waste. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Tamra-peg4-nhs
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling TAMRA-PEG4-NHS. It is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this reagent in the laboratory.
Personal Protective Equipment (PPE)
The proper selection and use of Personal Protective Equipment (PPE) are crucial to minimize exposure to this compound. Below is a summary of the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Usage |
| Eye and Face Protection | Safety Goggles | Must be ANSI Z87.1 compliant and provide a complete seal around the eyes to protect against dust particles and splashes.[1][2] |
| Face Shield | Recommended to be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing.[1][3] | |
| Hand Protection | Nitrile Gloves | Disposable nitrile gloves are the minimum requirement for incidental exposure.[4] Double-gloving is recommended for enhanced protection. Gloves should be inspected before use and changed immediately after contact with the chemical. |
| Respiratory Protection | Air-Purifying Respirator (APR) with P100 filters | A NIOSH-approved half-mask or full-face APR is required when handling the powdered form of the dye to prevent inhalation. A proper fit test is mandatory before use. |
| Protective Clothing | Laboratory Coat | A full-length lab coat should be worn to protect against skin contact. |
| Disposable Gown/Apron | For procedures with a high risk of contamination, a disposable gown or a chemical-resistant apron should be worn over the lab coat. | |
| Footwear | Closed-toe Shoes | Required at all times in the laboratory to protect feet from spills. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a systematic workflow is essential for the safe handling of this compound, from receiving the compound to its final use in experiments.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the vial of this compound at -20°C in a dry, dark place with a desiccant to prevent degradation from moisture and light.
-
The compound is shipped under ambient temperature and is stable for a few weeks during ordinary shipping.
2. Preparation for Use:
-
Before opening, allow the vial to equilibrate to room temperature to avoid moisture condensation.
-
Designate a specific work area, preferably within a chemical fume hood or a well-ventilated enclosure, for handling the compound.
-
Cover the work surface with absorbent, disposable bench paper.
-
Don all required PPE as specified in the table above before handling the powder.
3. Dissolving the Compound:
-
This compound should be dissolved immediately before use as the NHS-ester moiety readily hydrolyzes. Do not prepare stock solutions for storage.
-
Use an anhydrous solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to dissolve the compound. Ensure the DMF is amine-free.
-
Carefully weigh the desired amount of powder using a calibrated analytical balance on weigh paper or a weigh boat.
-
Add the anhydrous solvent to the vial and gently vortex or pipette up and down to ensure complete dissolution.
4. Use in Experiments (Labeling Reactions):
-
The reaction of NHS esters with primary amines is pH-dependent, with an optimal pH range of 8.3-8.5.
-
Use amine-free buffers, such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer. Avoid buffers containing primary amines like Tris or glycine, as they will compete with the intended reaction.
-
Add the dissolved this compound solution to your sample solution containing the molecule to be labeled.
-
Incubate the reaction at room temperature for 1-4 hours or on ice overnight. To protect the dye from photobleaching, cover the reaction tube with aluminum foil.
-
After the reaction is complete, the unreacted compound and byproducts can be removed by methods such as gel filtration, dialysis, or precipitation.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to ensure laboratory safety and environmental protection.
-
Waste Classification: Due to the hazardous nature of the tetramethylrhodamine (TAMRA) core, all waste containing this compound must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.
-
Solid Waste:
-
Collect all materials that have come into contact with this compound, including pipette tips, centrifuge tubes, gloves, and absorbent paper, in a dedicated and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with chemical waste and have a secure lid.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.
-
-
Labeling and Storage:
-
All waste containers must be accurately labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Store the sealed waste containers in a designated, well-ventilated satellite accumulation area within the laboratory, away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.
-
Adhere to all local, state, and federal regulations for hazardous waste disposal.
-
Experimental Workflow Diagram
Caption: Workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
